Thalidomide-O-PEG5-Tosyl
Description
Properties
Molecular Formula |
C30H36N2O12S |
|---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C30H36N2O12S/c1-21-5-7-22(8-6-21)45(37,38)44-20-18-42-16-14-40-12-11-39-13-15-41-17-19-43-25-4-2-3-23-27(25)30(36)32(29(23)35)24-9-10-26(33)31-28(24)34/h2-8,24H,9-20H2,1H3,(H,31,33,34) |
InChI Key |
JMGZBYJZCMGZII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Thalidomide-O-PEG5-Tosyl in PROTACs: A Deep Dive into the Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which serves to hijack the cellular degradation machinery. This technical guide provides a comprehensive examination of the mechanism of action of PROTACs incorporating Thalidomide-O-PEG5-Tosyl, a widely utilized building block for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs are chimeric molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The fundamental principle of PROTAC action is to induce proximity between the POI and an E3 ligase, an event that does not naturally occur.[3] This induced proximity leads to the formation of a ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[4]
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[5] The POI becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome, the cell's primary machinery for protein catabolism.[6] A key advantage of this mechanism is its catalytic nature; after the POI is degraded, the PROTAC is released and can engage another POI molecule, enabling sustained protein knockdown at sub-stoichiometric concentrations.
The Role of Thalidomide (B1683933) as a Cereblon E3 Ligase Ligand
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established binders of Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[4][7] The glutarimide (B196013) moiety of thalidomide is primarily responsible for its binding to a hydrophobic pocket in CRBN.[8] In the context of a PROTAC, the thalidomide component serves as the "harness" to recruit the CRL4-CRBN E3 ligase complex to the targeted protein.
The Function of the PEG5-Tosyl Linker
The linker component of a PROTAC is not merely a spacer but plays a critical role in the overall efficacy of the molecule. The polyethylene (B3416737) glycol (PEG) linker in this compound offers several advantages:
-
Flexibility and Length: The PEG5 linker provides a specific length and flexibility that can be crucial for the optimal formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while one that is too long could result in an unstable complex.[9]
-
Solubility: PEG is a hydrophilic polymer, and its incorporation into a PROTAC can enhance the overall solubility of the molecule, which is often a challenge for these relatively large compounds.[9]
-
Reactive Handle: The tosyl (tosylate) group is an excellent leaving group, making this compound a reactive intermediate for the synthesis of PROTACs. The tosyl group can be readily displaced by nucleophiles, such as amines or hydroxyl groups, on the protein of interest (POI) ligand, facilitating the final conjugation step in PROTAC synthesis.
Quantitative Analysis of Thalidomide-Based PROTACs
Table 1: Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [10] |
| (S)-thalidomide | ~180 nM | Isothermal Titration Calorimetry (ITC) | [4] |
| (R)-thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) | [4] |
| Lenalidomide | ~178 nM | Not Specified | [10] |
| Pomalidomide | ~157 nM | Not Specified | [10] |
Note: The (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity to CRBN compared to the (R)-enantiomer.[7][8]
Table 2: Representative Degradation Data for Thalidomide-Based PROTACs with PEG Linkers
| Target Protein | Linker (PEG Units) | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| BRD4 | 0 (No PEG) | H661 | < 0.5 | > 90 | [11] |
| BRD4 | 1 | H661 | > 5 | ~50 | [11] |
| BRD4 | 4-5 | H661 | < 0.5 | > 90 | [1] |
| METTL3 | Not Specified | MV4-11 | 0.44 | Not Specified | [12] |
| METTL14 | Not Specified | MV4-11 | 0.13 | Not Specified | [12] |
| BTK | 12 | TMD8 | 0.055 | >80 | [13] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved. Note: The optimal linker length is highly dependent on the specific target protein and the overall PROTAC architecture.[11]
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental processes involved in characterizing these molecules, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The successful development and characterization of a PROTAC requires a suite of robust experimental assays. The following are detailed protocols for key experiments in the evaluation of a this compound based PROTAC.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[6]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.[6]
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant protein of interest (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
PROTAC stock solution (in DMSO)
-
SDS-PAGE loading buffer
-
Primary antibody against the POI for Western blot analysis
Methodology:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by Western blot using an antibody against the POI.[14]
-
The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful ubiquitination reaction.
-
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical assay measures the formation and stability of the ternary complex in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant CRBN E3 ligase
-
Recombinant protein of interest (POI)
-
PROTAC
-
SPR running buffer
Methodology:
-
Protein Immobilization:
-
Immobilize the CRBN E3 ligase onto the surface of an SPR sensor chip using standard amine coupling chemistry.[8]
-
-
Binding Analysis:
-
Inject a series of concentrations of the POI alone over the CRBN-immobilized surface to measure the binary interaction.
-
Inject a series of concentrations of the PROTAC alone to measure its binary interaction with CRBN.
-
To measure ternary complex formation, inject a constant concentration of the POI mixed with a series of concentrations of the PROTAC over the CRBN surface.[8]
-
-
Data Analysis:
-
Analyze the resulting sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
An increase in the binding response when both the POI and PROTAC are present compared to either alone is indicative of ternary complex formation.
-
Conclusion
This compound is a versatile and effective chemical entity for the development of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its thalidomide warhead provides a reliable anchor to the cellular degradation machinery, while the PEG5 linker offers a balance of flexibility and hydrophilicity, and the tosyl group facilitates straightforward conjugation to a target-binding ligand. A thorough understanding of the mechanism of action, coupled with rigorous experimental validation using the protocols outlined in this guide, is essential for the successful design and optimization of novel PROTAC-based therapeutics. The continued exploration of the intricate interplay between the target protein, PROTAC architecture, and E3 ligase will undoubtedly pave the way for the next generation of targeted protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
Synthesis and Characterization of Thalidomide-O-PEG5-Tosyl: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Thalidomide-O-PEG5-Tosyl, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTAC technology represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. This compound serves as a crucial building block in this technology, incorporating a thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase and a tosylated pentaethylene glycol (PEG5) linker to covalently attach to a target protein ligand. This document details a representative synthetic pathway, purification protocols, and characterization methods. Furthermore, it elucidates the mechanism of action of PROTACs and the pivotal role of the CRBN E3 ligase pathway, supported by clear visual diagrams. All quantitative data is presented in structured tables for ease of reference.
Introduction to this compound in PROTAC Technology
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3]
This compound is a key reagent in the synthesis of CRBN-recruiting PROTACs.[4][5] Its structure comprises:
-
Thalidomide: A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[6]
-
Pentaethylene Glycol (PEG5) Linker: A flexible, hydrophilic spacer that connects the thalidomide moiety to the target protein ligand. The length and composition of the linker are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][7]
-
Tosyl (Ts) Group: An excellent leaving group that facilitates the nucleophilic substitution reaction with a corresponding nucleophile (e.g., an amine, hydroxyl, or thiol group) on the target protein ligand, enabling the final PROTAC assembly.
The strategic design of this compound allows for a modular and efficient approach to PROTAC synthesis.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the preparation of two key intermediates, 4-hydroxythalidomide and tosylated pentaethylene glycol, followed by their coupling via a Williamson ether synthesis.
Synthesis of Intermediates
2.1.1. Synthesis of 4-Hydroxythalidomide
4-Hydroxythalidomide can be synthesized by the condensation of 3-hydroxyphthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride.
Experimental Protocol:
-
To a solution of 3-hydroxyphthalic anhydride (1.0 eq) in acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and sodium acetate (B1210297) (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-hydroxythalidomide.
2.1.2. Synthesis of Pentaethylene Glycol Monotosylate (PEG5-OTs)
Pentaethylene glycol is selectively tosylated at one terminus.
Experimental Protocol:
-
Dissolve pentaethylene glycol (1.0 eq) in pyridine (B92270) at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding cold water.
-
Extract the product with dichloromethane (B109758) (DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pentaethylene glycol monotosylate.
Final Synthesis of this compound
The final product is synthesized via a Williamson ether synthesis, coupling 4-hydroxythalidomide with pentaethylene glycol monotosylate.
Experimental Protocol:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of pentaethylene glycol monotosylate (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2414905-34-1 | [4] |
| Molecular Formula | C₃₀H₃₆N₂O₁₂S | [4][8] |
| Molecular Weight | 648.68 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | >98% (HPLC) | [8] |
| Solubility | Soluble in DMSO, DMF, DCM | [5][8] |
| Storage | -20°C for long-term storage | [8] |
Spectroscopic Data (Predicted)
As experimental data is not publicly available, the following are predicted spectroscopic data for this compound.
3.2.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.78 - 7.72 | m | 3H | Aromatic-H (Thalidomide & Tosyl) |
| 7.35 | d | 2H | Aromatic-H (Tosyl) |
| 7.15 - 7.08 | m | 2H | Aromatic-H (Thalidomide) |
| 5.05 | dd | 1H | CH (Piperidinedione) |
| 4.20 | t | 2H | O-CH₂ (PEG) |
| 4.15 | t | 2H | O-CH₂ (PEG) |
| 3.85 | t | 2H | O-CH₂ (PEG) |
| 3.75 - 3.60 | m | 12H | O-CH₂ (PEG) |
| 2.90 - 2.70 | m | 4H | CH₂ (Piperidinedione) |
| 2.45 | s | 3H | CH₃ (Tosyl) |
3.2.2. Mass Spectrometry (ESI+)
| m/z | Assignment |
| 649.20 | [M+H]⁺ |
| 671.18 | [M+Na]⁺ |
| 687.16 | [M+K]⁺ |
Application in PROTAC Synthesis
This compound is a ready-to-use building block for the final step in PROTAC synthesis. The tosyl group serves as a reactive handle for conjugation with a ligand targeting a protein of interest. This reaction is typically a nucleophilic substitution where a nucleophilic group (e.g., amine, hydroxyl, or thiol) on the target protein ligand displaces the tosylate.
General Experimental Protocol for PROTAC Synthesis:
-
Dissolve the target protein ligand (containing a nucleophilic group) (1.0 eq) and this compound (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
PROTAC Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 2414905-34-1 | BroadPharm [broadpharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
The Synthesis and Application of Thalidomide-O-PEG5-Tosyl in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. This technical guide provides an in-depth exploration of Thalidomide-O-PEG5-Tosyl, a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
This compound is a molecule that incorporates the thalidomide-based CRBN ligand and a 5-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a tosyl group.[1][2][3] This terminal tosyl group makes it a reactive intermediate, ideal for conjugation with a ligand for a protein of interest (POI), thereby forming a PROTAC.[1][2][3] This guide will detail the mechanism of action, provide illustrative quantitative data for similar PROTACs, outline key experimental protocols for synthesis and evaluation, and present visualizations of the critical pathways and workflows.
Core Concepts: The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. In the case of PROTACs synthesized from this compound, the thalidomide (B1683933) moiety binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4][5] The other end of the PROTAC binds to the POI. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the polyubiquitination of the POI by the E3 ligase. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2414905-34-1 | [2][3] |
| Chemical Formula | C₃₀H₃₆N₂O₁₂S | [2] |
| Molecular Weight | 648.68 g/mol | [2] |
| Purity | Typically >98% | [3] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark place. | [2] |
Quantitative Data for Structurally Similar PROTACs
| Target Protein | E3 Ligase Ligand | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference(s) |
| SHP2 | Thalidomide | PEG | 6.02 | >90 | Not Specified | [6] |
| METTL3 | Lenalidomide | Alkane | 440 | 80 | MV4-11 | [7][8] |
| METTL14 | Lenalidomide | Alkane | 130 | 65 | MV4-11 | [7][8] |
| CDK6 | Pomalidomide | Not Specified | 2.1 | 89 | U251 | [9] |
| HDAC6 | Thalidomide Analogue | Various | 34 | 70.5 | MCF-7 | [9] |
| Mcl-1 | Pomalidomide | Not Specified | 700 | Not Specified | Hela | [9] |
| Bcl-2 | Pomalidomide | Not Specified | 3000 | Not Specified | Hela | [9] |
| KRAS G12C | Pomalidomide | Not Specified | ~30 | Not Specified | NCI-H358 | [10] |
Experimental Protocols
Synthesis of a PROTAC using this compound
The tosyl group of this compound is a good leaving group, making it reactive towards nucleophiles such as amines and hydroxyl groups present on a ligand for a protein of interest.[1]
Protocol for Conjugation with an Amine-Containing Ligand:
-
Dissolution: Dissolve the amine-containing POI ligand (1.0 equivalent) and this compound (1.2 equivalents) in an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 equivalents) or diisopropylethylamine (DIPEA, 2-3 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. If using a solid base, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.
Western Blot for Protein Degradation Assessment (DC₅₀ and Dₘₐₓ Determination)
This is a standard method to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) and a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the POI-PROTAC-CRBN ternary complex in live cells.
Materials:
-
Expression vectors for NanoLuc®-fused POI and HaloTag®-fused CRBN
-
HEK293T cells (or other suitable cell line)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC compound
Protocol:
-
Cell Transfection: Co-transfect cells with the plasmids expressing the NanoLuc®-POI and HaloTag®-CRBN fusions.
-
Assay Plate Preparation: Seed the transfected cells into a 96-well plate.
-
Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. After incubation, add a serial dilution of the PROTAC.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the luminescence and filtered fluorescence signals using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio. Plot the ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase. Its reactive tosyl group allows for straightforward conjugation to a wide variety of ligands for proteins of interest. By understanding the underlying mechanism of action and employing the detailed experimental protocols outlined in this guide, researchers can effectively synthesize and evaluate novel PROTACs for their potential as therapeutic agents. The provided data for structurally similar molecules serves as a benchmark for the potency that can be expected from this class of protein degraders. As the field of targeted protein degradation continues to expand, the use of well-defined building blocks like this compound will be instrumental in the development of the next generation of medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 2414905-34-1 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
The Strategic Role of the PEG5 Linker in Thalidomide-O-PEG5-Tosyl PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting and eliminating disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This technical guide provides a comprehensive examination of the role of the polyethylene (B3416737) glycol (PEG) linker, specifically a five-unit PEG chain (PEG5), in the context of Thalidomide-O-PEG5-Tosyl PROTACs. Thalidomide (B1683933) and its analogs are well-established recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This document details the synthesis, mechanism of action, and critical evaluation methods for these PROTACs, supported by representative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
Introduction: The Centrality of the Linker in PROTAC Design
PROTACs function by inducing proximity between a POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] While the warhead and the E3 ligase ligand provide the binding specificity, the linker connecting them is far from a passive spacer. Its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2]
PEG linkers are frequently employed in PROTAC design due to their advantageous properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often-hydrophobic PROTAC molecules, which is beneficial for formulation and bioavailability.[3]
-
Improved Cell Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt conformations that mask polar surface area, potentially aiding in passive diffusion across the cell membrane.[4]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker dictate the spatial orientation of the POI and E3 ligase, which is critical for efficient ubiquitination. The optimal linker length is highly dependent on the specific POI and E3 ligase pair and often requires empirical determination.[5]
"this compound" is a functionalized building block used in the synthesis of PROTACs.[6][7][8] It provides the thalidomide moiety to recruit the CRBN E3 ubiquitin ligase, connected to a flexible five-unit PEG linker. The terminal tosyl group serves as a reactive handle for conjugation to a nucleophilic group (e.g., an amine or hydroxyl group) on the POI ligand.[6][9]
Mechanism of Action of Thalidomide-Based PROTACs
The fundamental mechanism of a thalidomide-based PROTAC is the hijacking of the CRL4-CRBN E3 ligase complex to induce the degradation of a specific target protein.[10] The process can be broken down into the following key steps:
-
Independent Binding: The two ends of the PROTAC molecule independently bind to the POI and the CRBN E3 ligase within the cell.
-
Ternary Complex Formation: The PROTAC facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.
-
Ubiquitination: Once in the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is then released and can induce the degradation of another POI molecule, acting in a catalytic manner.
Data Presentation: Evaluating PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for thalidomide-based PROTACs, illustrating the expected potency and binding affinities. While specific data for a PROTAC synthesized directly from this compound is not publicly available, these tables serve as a benchmark.
Table 1: Representative Degradation Potency of a Thalidomide-PEG-BRD4 PROTAC
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |
| Representative Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 |
This data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC.[11]
Table 2: Binding Affinity of Thalidomide to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method |
| Thalidomide | ~1-2 µM | ITC |
Note: The binding affinity can vary depending on the experimental conditions and the specific thalidomide analog.[10]
Experimental Protocols
A rigorous evaluation of a PROTAC's performance requires a suite of biophysical and cell-based assays. Below are detailed protocols for key experiments.
Synthesis of a Thalidomide-O-PEG5-Target Ligand PROTAC
This protocol describes a general method for conjugating this compound to a POI ligand containing a primary amine.
Materials:
-
This compound
-
Protein of Interest (POI) ligand containing a primary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc), water, brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired PROTAC.
-
Characterize the final product by ¹H NMR and LC-MS.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, and boil the samples at 95°C for 5 minutes. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Ternary Complex Formation Assay (AlphaLISA)
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay to detect and quantify the formation of the ternary complex.[13]
Procedure:
-
Reagent Preparation: Use purified, tagged versions of the POI (e.g., GST-tagged) and CRBN (e.g., FLAG-tagged).
-
Assay Plate Setup: In a 384-well microplate, add the tagged POI, tagged CRBN, and a titration of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., streptavidin-coated, if one protein is biotinylated) to the wells.
-
Incubation: Incubate the plate in the dark.
-
Detection: Read the plate on an Alpha-enabled plate reader. A signal is generated when the donor and acceptor beads are brought into proximity by the formation of the ternary complex.
Quantitative Proteomics for Selectivity Profiling
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of a PROTAC's selectivity and potential off-target effects.[11]
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control. Harvest the cells, lyse them, and extract the proteins.
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides with isobaric tags (e.g., Tandem Mass Tags - TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to identify and quantify the proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
Conclusion
The PEG5 linker in this compound PROTACs plays a multifaceted and critical role that extends far beyond simply connecting the warhead and the E3 ligase ligand. It is a key determinant of the molecule's physicochemical properties, cellular permeability, and, most importantly, its ability to orchestrate the formation of a productive ternary complex. The optimal length and flexibility of the PEG linker are essential for achieving high degradation efficiency and potency. A comprehensive understanding of the structure-activity relationship of the linker, gained through rigorous experimental evaluation using the methodologies outlined in this guide, is paramount for the successful design and development of novel and effective protein-degrading therapeutics. As the field of targeted protein degradation continues to evolve, a rational, data-driven approach to linker design will be indispensable.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ternary Complex Formation [worldwide.promega.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
In-Depth Technical Guide to Thalidomide-O-PEG5-Tosyl: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Thalidomide-O-PEG5-Tosyl, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTAC technology has emerged as a revolutionary therapeutic modality for targeted protein degradation, and molecules like this compound are instrumental in the rational design of these novel drug candidates. This document details the physicochemical characteristics of this compound, provides adaptable experimental protocols for its synthesis and subsequent conjugation, and presents its mechanism of action within the PROTAC framework through illustrative diagrams. All quantitative data are summarized in structured tables for clarity and ease of comparison.
Introduction to this compound
This compound is a heterobifunctional molecule that incorporates a thalidomide (B1683933) moiety, a five-unit polyethylene (B3416737) glycol (PEG5) linker, and a terminal tosyl (tosyl) group.[1][2][3] The thalidomide component serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system.[4] The PEG5 linker provides a flexible and hydrophilic spacer, which can be crucial for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The terminal tosyl group is a reactive moiety that readily undergoes nucleophilic substitution with primary amines and hydroxyl groups, making it an ideal anchor point for attaching a ligand that binds to a specific protein of interest (POI).[1][2][3][4]
Physicochemical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₀H₃₆N₂O₁₂S | [5] |
| Molecular Weight | 648.68 g/mol | [5] |
| CAS Number | 2414905-34-1 | [5][6] |
| Appearance | Solid | [1] |
| Purity | ≥95% - >98% | [6] |
| Solubility | Soluble in DMSO, DCM, DMF | [1][6] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage (months to years). Stable for a few weeks at ambient temperature during shipping. | [5] |
| Stability | Stable for at least 6 months at -20°C. Avoid freeze/thaw cycles. | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 4-hydroxythalidomide and mono-tosylated pentaethylene glycol (PEG5-OTs). These intermediates are then coupled to yield the final product.
Synthesis of 4-Hydroxythalidomide
A common method for the synthesis of 4-hydroxythalidomide involves the condensation of 3-hydroxyphthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489).
Experimental Protocol: Synthesis of 4-Hydroxythalidomide
-
Materials: 3-hydroxyphthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride, pyridine (B92270), triethylamine (B128534).
-
Procedure:
-
To a solution of 3-hydroxyphthalic anhydride (1 equivalent) in pyridine, add 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent) and triethylamine (1.1 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-hydroxythalidomide.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Synthesis of Mono-tosylated Pentaethylene Glycol (PEG5-OTs)
The selective mono-tosylation of pentaethylene glycol is a critical step to ensure that only one end of the PEG linker is reactive.
Experimental Protocol: Mono-tosylation of Pentaethylene Glycol
-
Materials: Pentaethylene glycol (large excess), p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve a large excess of pentaethylene glycol (e.g., 10 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM to the cooled solution of pentaethylene glycol.
-
Add pyridine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to isolate the mono-tosylated product from the di-tosylated and unreacted diol.[7]
-
Coupling of 4-Hydroxythalidomide and PEG5-OTs
The final step is the Williamson ether synthesis to couple the two intermediates.
Experimental Protocol: Synthesis of this compound
-
Materials: 4-hydroxythalidomide, PEG5-OTs, potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of PEG5-OTs (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Caption: Synthetic workflow for this compound.
Reactivity and Application in PROTAC Synthesis
The utility of this compound in PROTAC synthesis lies in the high reactivity of the terminal tosyl group towards nucleophiles. The tosylate is an excellent leaving group, facilitating SN2 reactions with primary and secondary amines, as well as hydroxyl groups, present on the protein of interest (POI) ligand.[4]
Experimental Protocol: PROTAC Synthesis via Nucleophilic Substitution
-
Materials: this compound, amine-containing POI ligand, a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), anhydrous DMF.
-
Procedure:
-
Dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 50°C) to drive the reaction to completion.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified directly by preparative HPLC to isolate the desired PROTAC molecule.
-
Caption: General workflow for PROTAC synthesis and evaluation.
Mechanism of Action in Targeted Protein Degradation
Once synthesized, a PROTAC molecule containing the thalidomide moiety can initiate the degradation of the target protein. The thalidomide portion of the PROTAC binds to the CRBN E3 ubiquitin ligase, while the other end of the molecule binds to the protein of interest. This brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile and highly valuable chemical tool for the development of PROTACs. Its well-defined structure, predictable reactivity, and the established role of the thalidomide moiety in recruiting the CRBN E3 ligase make it an attractive choice for researchers in the field of targeted protein degradation. The experimental protocols and data presented in this guide provide a solid foundation for the synthesis and application of this important molecule in the discovery of novel therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound,Cas:2414905-34-1 - Ruixibiotech [ruixibiotech.com]
- 3. Thalidomide-O-PEG5-Tosyl_2414905-34-1_新研博美 [xinyanbm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound, 2414905-34-1 | BroadPharm [broadpharm.com]
- 7. jchemlett.com [jchemlett.com]
Solubility and stability of Thalidomide-O-PEG5-Tosyl in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Thalidomide-O-PEG5-Tosyl, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Given the limited publicly available quantitative data for this specific molecule, this guide combines known qualitative information with established, generalized experimental protocols for the assessment of solubility and stability of similar chemical entities.
Introduction to this compound
This compound is a functionalized molecule that incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a five-unit polyethylene (B3416737) glycol (PEG5) linker that is terminated with a tosyl group.[1][2][3][4] This structure makes it a valuable precursor for the synthesis of PROTACs, where the tosyl group can be displaced by a nucleophile on a ligand targeting a protein of interest. The PEG linker provides spacing and can influence the physicochemical properties of the final PROTAC molecule.[5]
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C30H36N2O12S[1][2][3] |
| Molecular Weight | ~648.68 g/mol [3][6] |
| Appearance | Solid (typical)[2] |
| Purity | ≥95% - ≥98% (as specified by suppliers)[1][2][6] |
Solubility Profile
Quantitative solubility data for this compound is not extensively published. However, supplier data sheets consistently report its solubility in common organic solvents.
Qualitative Solubility Data:
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Dichloromethane (DCM) | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
It is important to note that the parent compound, thalidomide, is sparingly soluble in aqueous solutions.[7][8] The PEG linker in this compound is expected to improve aqueous solubility compared to the parent molecule, but it will likely still exhibit limited solubility in aqueous buffers. For many PROTACs, which are often large and lipophilic, poor aqueous solubility is a common challenge.[9][10][11]
Stability Assessment
The stability of this compound is crucial for its storage, handling, and use in subsequent synthetic steps.
Storage and Handling Recommendations:
-
Short-term Storage: 0 - 4°C for days to weeks.[3]
-
General Advice: Avoid repeated freeze-thaw cycles.[2] The compound is generally considered stable enough for shipping at ambient temperatures for short durations.[3]
The ester and tosyl groups present in the molecule are susceptible to hydrolysis, particularly at non-neutral pH. The thalidomide moiety itself can undergo hydrolysis under physiological conditions.[12]
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of compounds like this compound. These methods are based on standard practices for small molecules and PROTACs.[13]
Protocol for Aqueous Thermodynamic Solubility Assessment
This protocol determines the equilibrium solubility of a compound in an aqueous buffer.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
-
Solubility Measurement:
-
Add an aliquot of the DMSO stock solution to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Create a series of dilutions if a range of concentrations is being tested.
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C) with agitation for a sufficient time to reach equilibrium (typically 18-24 hours).
-
After incubation, centrifuge the samples at high speed to pellet any undissolved solid.
-
Carefully collect the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15]
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of this compound.
-
Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. The highest concentration at which no precipitate is observed is the thermodynamic solubility.
-
Protocol for Stability Assessment in Solution
This protocol evaluates the chemical stability of the compound in a specific solvent or buffer over time.
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent of interest (e.g., DMSO, PBS pH 7.4, or cell culture medium) at a known concentration.
-
-
Incubation:
-
Aliquot the solution into multiple vials to avoid repeated sampling from the same vial.
-
Incubate the vials at one or more relevant temperatures (e.g., room temperature, 37°C). For long-term stability, storage at 4°C and -20°C should also be assessed.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours for short-term stability; longer intervals for long-term stability), take one vial from the incubator.
-
Immediately analyze the sample by a stability-indicating analytical method, such as reverse-phase HPLC with UV or mass spectrometry (LC-MS) detection.[14][16]
-
The analytical method should be able to separate the parent compound from potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the parent compound remaining versus time.
-
From this data, the half-life (t½) of the compound under the tested conditions can be calculated.
-
Visualizations
Signaling Pathway and Mechanism of Action
Thalidomide and its derivatives function as molecular glues that recruit specific proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex.[17] This leads to the ubiquitination and subsequent proteasomal degradation of the recruited target protein. In the context of a PROTAC, the thalidomide part of the molecule engages CRBN, while the other end of the PROTAC binds to the protein of interest.
Caption: PROTAC-mediated protein degradation pathway via Cereblon.
Experimental Workflows
Caption: Workflow for thermodynamic solubility assessment.
References
- 1. This compound, 2414905-34-1 | BroadPharm [broadpharm.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medkoo.com [medkoo.com]
- 4. Thalidomide-O-PEG5-Tosyl_2414905-34-1_新研博美 [xinyanbm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:2414905-34-1 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of an HPLC Assay Method for Lenalidomide [agris.fao.org]
- 17. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Tosyl Group in Thalidomide-O-PEG5-Tosyl: A Technical Guide to Reactivity and Application in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactivity of the tosyl group in the context of the bifunctional linker, Thalidomide-O-PEG5-Tosyl. This molecule is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein degradation machinery. Understanding the chemistry of this linker is paramount for the rational design and efficient synthesis of novel PROTAC drug candidates.
Introduction to this compound
This compound is a heterobifunctional molecule comprised of three key components:
-
A Thalidomide Moiety: This serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By recruiting CRBN, the PROTAC molecule can initiate the ubiquitination of a target protein.
-
A Polyethylene Glycol (PEG) Linker: The 5-unit PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC. The length and composition of the linker are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
A Tosyl (Tosylate) Group: This is the reactive handle of the molecule. The tosyl group is an excellent leaving group, facilitating the covalent attachment of this E3 ligase-linker construct to a ligand designed to bind a specific protein of interest.
The primary application of this compound is in the modular synthesis of PROTACs, where it serves as a readily available building block containing the E3 ligase ligand and a flexible, hydrophilic linker.[1][2]
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C30H36N2O12S | [3] |
| Molecular Weight | 648.68 g/mol | [3] |
| CAS Number | 2414905-34-1 | [3] |
| Appearance | Solid | [2] |
| Solubility | DMSO, DCM, DMF | [2] |
| Storage Conditions | -20°C for long-term storage | [2][3] |
The Chemistry of the Tosyl Group: An Exceptional Leaving Group
The reactivity of this compound is dominated by the chemical properties of the tosylate functional group. A tosylate is a sulfonate ester of p-toluenesulfonic acid. Its utility in organic synthesis stems from its ability to act as an outstanding leaving group in nucleophilic substitution reactions.
The efficacy of the tosylate anion as a leaving group is attributed to its high stability, which arises from resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[4] This charge distribution significantly weakens the carbon-oxygen bond, making the carbon atom highly susceptible to nucleophilic attack. Tosylates are generally considered to be even better leaving groups than halides.
This compound is designed to react with nucleophiles such as amines (-NH2) and hydroxyl (-OH) groups, which are commonly present on ligands that target proteins of interest.[3] This reaction, typically a bimolecular nucleophilic substitution (Sₙ2), results in the formation of a new covalent bond between the PEG linker and the target protein ligand, with the tosylate anion being displaced.
Application in PROTAC Synthesis: A Modular Approach
The use of pre-functionalized building blocks like this compound streamlines the synthesis of PROTACs. The general workflow involves the separate synthesis or acquisition of a ligand for the protein of interest (POI) and the E3 ligase-linker moiety, followed by their conjugation.
This modular approach allows researchers to rapidly generate a library of PROTACs by varying the POI ligand while keeping the E3 ligase-linker component constant, or vice-versa, to probe structure-activity relationships.
Quantitative Reactivity Data
Experimental Protocol: Nucleophilic Displacement of the Tosyl Group
The following is a representative experimental protocol for the conjugation of a hydroxyl-containing molecule to a tosylated PEG-thalidomide linker via a Williamson ether synthesis. This protocol is adapted from a documented synthesis of Thalidomide-O-PEG3-alcohol and illustrates the fundamental reaction of displacing the tosyl group.[4] Researchers should adapt and optimize this procedure for their specific nucleophile (e.g., an amine or a different alcohol) and POI ligand.
Reaction: Displacement of Tosylate by an Alcohol
Materials:
-
4-Hydroxythalidomide
-
Tosylated PEG linker (in this example, a 3-unit PEG linker is used to synthesize a building block)
-
Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve 4-hydroxythalidomide (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add potassium carbonate (K₂CO₃, approx. 1.5-2.0 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the alkoxide.
-
Addition of Tosylated Linker: Add the tosylated PEG linker (e.g., this compound, 1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours (e.g., 4-24 hours). The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica (B1680970) gel column chromatography, to yield the final conjugated product.
Mechanism of Action: The Ubiquitin-Proteasome System
The ultimate goal of synthesizing a PROTAC using this compound is to hijack the ubiquitin-proteasome system (UPS) for targeted protein degradation.
Once the PROTAC is assembled, it acts as a molecular bridge, bringing the POI into close proximity with the recruited E3 ligase (CRBN). This induced proximity facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein into small peptides. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.
Conclusion
This compound is a highly valuable chemical tool for the construction of PROTACs. Its reactivity is centered on the tosyl group, an excellent leaving group that allows for efficient and predictable nucleophilic substitution reactions. This enables the straightforward conjugation of the thalidomide-PEG linker to a wide variety of protein-targeting ligands. While specific quantitative reactivity data is sparse in the public domain, the underlying principles of its chemistry are well-understood, providing a robust platform for the synthesis of next-generation targeted protein degraders. A thorough understanding of this chemistry is essential for researchers in the field of drug discovery to effectively design and synthesize novel therapeutics.
References
An In-depth Technical Guide to Thalidomide-O-PEG5-Tosyl as a Cereblon (CRBN) E3 Ligase Binder
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-O-PEG5-Tosyl, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), it functions as a high-affinity binder to the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex. This document details the mechanism of action, quantitative binding data of related compounds, and extensive experimental protocols for the characterization of PROTACs utilizing this CRBN ligand. Furthermore, it includes mandatory visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of its application in targeted protein degradation.
Introduction to Cereblon and PROTAC Technology
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation, playing a pivotal role in maintaining protein homeostasis. E3 ubiquitin ligases are central to the UPS, providing substrate specificity for the ubiquitination process that marks proteins for degradation by the 26S proteasome.[1] Cereblon (CRBN) is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] The discovery that immunomodulatory drugs (IMiDs), such as thalidomide and its analogs, bind to CRBN and modulate its substrate specificity has paved the way for a new therapeutic modality known as targeted protein degradation.[2][3]
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.[1] this compound serves as a readily available chemical entity that incorporates the CRBN-binding moiety (thalidomide) and a flexible polyethylene (B3416737) glycol (PEG) linker, terminating in a tosyl group that can be easily displaced by a nucleophile for conjugation to a POI ligand.[4][5]
Chemical and Physical Properties of this compound
This compound is a molecule that incorporates the thalidomide-based Cereblon ligand and a 5-unit PEG linker, terminating in a tosyl group.[4][5] This tosyl group makes the molecule reactive towards nucleophiles, such as amines and hydroxyls, facilitating its use in the synthesis of PROTACs.[4]
| Property | Value | Reference |
| CAS Number | 2414905-34-1 | [6] |
| Molecular Formula | C₃₀H₃₆N₂O₁₂S | [6] |
| Molecular Weight | 648.6 g/mol | [6] |
| Purity | >98% | [7] |
| Solubility | DMSO, DCM, DMF | [6] |
| Storage | -20°C | [6] |
Quantitative Binding Data
While direct, publicly available quantitative binding data for this compound to CRBN is limited, its binding affinity is expected to be comparable to that of thalidomide due to the retention of the core glutarimide (B196013) moiety responsible for CRBN interaction.[8] The PEG linker is attached at a position on the phthalimide (B116566) ring that generally does not interfere with binding to the hydrophobic pocket of CRBN.[9] The following table summarizes the reported binding affinities for thalidomide and its clinically relevant analogs to CRBN.
| Compound | Dissociation Constant (Kd) | Assay Method | Notes | Reference |
| Thalidomide | ~250 nM | Competitive Elution Assay | ||
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | The (S)-enantiomer is the more active binder. | [8] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide. | [8] |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide. | [8] |
Signaling Pathways and Mechanisms of Action
The core function of a thalidomide-based PROTAC is to induce the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 2414905-34-1 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Ternary Complex Formation with Thalidomide-O-PEG5-Tosyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation and investigation of ternary complexes involving Thalidomide-O-PEG5-Tosyl, a key chemical tool in the field of targeted protein degradation. This molecule serves as a versatile component in the design of Proteolysis Targeting Chimeras (PROTACs), facilitating the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest for subsequent degradation. This guide details the underlying signaling pathways, experimental methodologies to characterize the ternary complex, and representative data for such investigations.
Introduction to Ternary Complex Formation with this compound
This compound is a bifunctional molecule that incorporates the thalidomide (B1683933) moiety, which binds to the CRBN E3 ubiquitin ligase, and a 5-unit polyethylene (B3416737) glycol (PEG) linker terminating in a tosyl group.[1][2][3] The tosyl group allows for the covalent attachment of a ligand for a protein of interest (POI), thereby creating a PROTAC. The fundamental mechanism of action for a PROTAC utilizing this linker involves the formation of a ternary complex, consisting of the POI, the PROTAC, and the CRBN E3 ligase.[4] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[][6] The formation and stability of this ternary complex are critical determinants of the efficiency of protein degradation.[7]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The signaling cascade initiated by a thalidomide-based PROTAC is a prime example of induced proximity. The PROTAC acts as a molecular bridge, bringing the target protein and the E3 ligase into close quarters. This event triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its degradation.
Quantitative Analysis of Ternary Complex Formation
The biophysical characterization of the ternary complex is crucial for understanding the structure-activity relationship of a PROTAC. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and AlphaLISA are commonly employed to determine the binding affinities and kinetics of the binary and ternary complexes.[8][9][10]
Table 1: Representative Quantitative Data for Ternary Complex Formation
| Interaction | Technique | KD (nM) | kon (1/Ms) | koff (1/s) | Cooperativity (α) |
| PROTAC ↔ POI | SPR | 150 | 1.2 x 105 | 1.8 x 10-2 | N/A |
| PROTAC ↔ CRBN | SPR | 500 | 8.5 x 104 | 4.3 x 10-2 | N/A |
| POI ↔ PROTAC-CRBN | SPR | 50 | 2.5 x 105 | 1.3 x 10-2 | 3 |
| CRBN ↔ PROTAC-POI | SPR | 125 | 1.8 x 105 | 2.3 x 10-2 | 4 |
| Ternary Complex | ITC | 75 | N/A | N/A | 4.5 |
Note: The data presented in this table is hypothetical and serves as an illustrative example.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible investigation of ternary complex formation. Below are protocols for key experiments.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure real-time biomolecular interactions.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 2414905-34-1 | BroadPharm [broadpharm.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resources.revvity.com [resources.revvity.com]
Off-Target Effects of Thalidomide-Based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. A significant portion of PROTACs in development utilize ligands for the E3 ubiquitin ligase Cereblon (CRBN), many of which are derived from thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs). While this approach has led to potent degraders for a multitude of "undruggable" targets, the inherent biology of the thalidomide-CRBN interaction presents a significant challenge: off-target protein degradation. This technical guide provides a comprehensive overview of the off-target effects associated with thalidomide-based PROTACs, detailing the underlying mechanisms, providing quantitative data on both on- and off-target degradation, and outlining key experimental protocols for their assessment.
Introduction: The Double-Edged Sword of CRBN Recruitment
Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues" that modulate the substrate specificity of the CRBN E3 ligase complex (CRL4-CRBN).[1][2] This altered specificity leads to the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by CRBN, known as "neosubstrates."[1][2] When incorporated into a PROTAC, the thalidomide moiety retains this intrinsic activity, leading to the degradation of neosubstrates alongside the intended protein of interest (POI).[3][4]
These off-target effects can have significant biological consequences, ranging from desired synergistic anti-cancer effects to severe toxicities. For instance, the degradation of the transcription factors IKZF1 and IKZF3 is a key mechanism of action for the clinical efficacy of IMiDs in multiple myeloma.[5][6] Conversely, the degradation of the developmental transcription factor SALL4 is strongly implicated in the teratogenic effects of thalidomide.[7][8] Therefore, a thorough understanding and characterization of these off-target effects are paramount for the development of safe and effective thalidomide-based PROTACs.
Mechanisms of Off-Target Effects
The off-target effects of thalidomide-based PROTACs can be broadly categorized as follows:
-
Degradation of CRBN Neosubstrates: This is the most prominent off-target effect. The thalidomide-based E3 ligase ligand, independent of the target-binding warhead, induces the degradation of a range of endogenous proteins, particularly zinc finger transcription factors.[3]
-
Degradation-Independent Off-Targets: The PROTAC molecule itself can have pharmacological effects independent of its degradation activity. This can be due to the binary engagement of the target-binding warhead or the CRBN ligand with other proteins.
-
Pathway-Related Effects: The degradation of the on-target protein can lead to downstream effects on interconnected signaling pathways. Similarly, the degradation of off-target neosubstrates can perturb their respective cellular pathways.[7]
-
The "Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes with either the target protein or the E3 ligase, reducing the formation of the productive ternary complex and potentially leading to off-target pharmacology.[7]
Quantitative Analysis of On- and Off-Target Degradation
The potency and efficacy of a PROTAC are typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). A comprehensive assessment of a PROTAC's selectivity involves comparing these on-target metrics with the degradation of known neosubstrates and other potential off-targets identified through proteomics.
Table 1: On-Target Potency of Clinically Investigated Thalidomide-Based PROTACs
| PROTAC | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-110 | Androgen Receptor (AR) | Lenalidomide derivative | VCaP | ~1 | >90 | [9][10] |
| ARV-471 | Estrogen Receptor (ER) | Pomalidomide derivative | MCF7 | ~1 | >90 | [11] |
Table 2: Off-Target Degradation of Key CRBN Neosubstrates by Thalidomide-Based PROTACs and IMiDs
| Compound/PROTAC | Key Off-Target Neosubstrates Degraded | Cell Line | Concentration | Degradation Level | Reference(s) |
| Pomalidomide | IKZF1, IKZF3, ZFP91 | MM.1S | 1 µM | Significant Degradation | [3] |
| Lenalidomide | IKZF1, IKZF3, CSNK1A1 | MM.1S | 1 µM | Significant Degradation | [1] |
| Thalidomide | SALL4, ZNF692 | H9 hESC | 10 µM | Dose-dependent decrease | [12] |
| CC-885 | GSPT1, IKZF1, IKZF3, CK1α | MOLM13 | 1 µM | >75% (GSPT1) | [13][14] |
| CC-90009 | GSPT1 | MOLM13 | 1 µM | >75% (GSPT1, highly selective) | [13][14] |
| MS4078 (ALK PROTAC) | ZFP91, IKZF3 | Jurkat | Dose-dependent | Significant Degradation | [3] |
| dTAG-13 (FKBP12F36V PROTAC) | ZFP91, IKZF3 | Jurkat | Dose-dependent | Significant Degradation | [3] |
Table 3: Influence of Linker Attachment on Neosubstrate Degradation
Studies have shown that the point of attachment of the linker to the thalidomide scaffold can significantly influence the degradation of neosubstrates.[15][16]
| Linker Attachment Position | Effect on IKZF1 Degradation | Reference(s) |
| Phthalimide C4-position | Generally higher IKZF1 degradation | [15] |
| Phthalimide C5-position | Generally lower IKZF1 degradation | [4][15] |
Key Experimental Protocols
A multi-pronged approach is essential for the rigorous assessment of off-target effects.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based quantitative proteomics is the gold standard for identifying and quantifying unintended protein degradation across the entire proteome.[17]
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with the PROTAC at a concentration around its DC50 for the on-target protein and a vehicle control (e.g., DMSO). A shorter treatment duration (6-24 hours) is recommended to enrich for direct degradation events over secondary, downstream effects.
-
Cell Lysis and Protein Digestion: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using an appropriate enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Label peptides from different conditions (e.g., control vs. PROTAC-treated) with isobaric tags (e.g., Tandem Mass Tags). This allows for multiplexing and accurate relative quantification.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins. Perform statistical analysis to identify proteins with a significant decrease in abundance in the PROTAC-treated samples compared to the control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a PROTAC physically engages with its intended target and potential off-targets in a cellular context.[18]
Experimental Workflow:
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SALL4 Oncogenic Function in Cancers: Mechanisms and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The new advance of SALL4 in cancer: Function, regulation, and implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Up-Regulation of SALL4 Is Associated With Survival and Progression via Putative WNT Pathway in Gastric Cancer [frontiersin.org]
- 10. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pfizer.com [pfizer.com]
- 13. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
The Phoenix Saga: A Technical Guide to the History and Development of Thalidomide Derivatives in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
From a notorious therapeutic disaster to a cornerstone of modern drug discovery, the story of thalidomide (B1683933) is a compelling narrative of scientific redemption. Initially introduced as a sedative in the 1950s, its devastating teratogenic effects led to its withdrawal and became a somber lesson in drug safety. However, decades of research have resurrected thalidomide and its derivatives, not as sedatives, but as potent modulators of the ubiquitin-proteasome system. This technical guide provides an in-depth exploration of the history, mechanism, and development of thalidomide and its immunomodulatory imide drug (IMiD) analogs—lenalidomide (B1683929) and pomalidomide (B1683931)—as indispensable tools in the field of Proteolysis Targeting Chimeras (PROTACs).
The watershed moment in this transformation was the identification of Cereblon (CRBN) as the direct cellular target of thalidomide.[1] CRBN is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), a key component of the cell's protein degradation machinery.[2] Thalidomide and its derivatives act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and subsequent ubiquitination of specific "neo-substrates," marking them for destruction by the proteasome. This unique mechanism of action laid the groundwork for their use as E3 ligase ligands in the design of PROTACs.
PROTACs are heterobifunctional molecules composed of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and degradation of the target protein. The use of thalidomide derivatives as CRBN ligands has become a mainstay in PROTAC design due to their favorable drug-like properties, including their relatively small size and good cell permeability.[]
This guide will delve into the quantitative aspects of thalidomide derivative-CRBN interactions, provide detailed protocols for key experiments in PROTAC development, and visualize the underlying biological and logical frameworks through diagrams.
Data Presentation: Quantitative Analysis of Thalidomide Derivatives
The efficacy of a thalidomide-based PROTAC is fundamentally linked to the binding affinity of its E3 ligase ligand to CRBN and the subsequent degradation efficiency of the target protein. Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to lenalidomide and thalidomide.[4] This enhanced affinity can contribute to more efficient ternary complex formation and, consequently, more potent protein degradation.
Below are tables summarizing key quantitative data for thalidomide and its derivatives.
| Ligand | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [5] |
| Lenalidomide | ~178 nM | Competitive Titration | [5] |
| Pomalidomide | ~157 nM | Competitive Titration | [5] |
Table 1: Comparative Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN). This table presents the equilibrium dissociation constants (Kd) of thalidomide, lenalidomide, and pomalidomide for the CRBN protein. Lower Kd values indicate higher binding affinity.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Pomalidomide | BRD4 | Burkitt's Lymphoma (BL) cells | < 1 | >90 | [6] |
| PROTAC 2 (dBET1) | Thalidomide (as part of a phthalimide) | BRD4 | Acute Myeloid Leukemia (AML) cells | ~100 | >90 | [6] |
| PROTAC 3 | Thalidomide | BRD4 | RS4;11 Leukemia cells | 0.1 - 0.3 | >90 | [7] |
| PROTAC 4 | Lenalidomide | BRD4 | MV-4-11 cells | pM range | >90 | [7] |
| PROTAC 5 | Lenalidomide | BRD4 | BxPC3 cells | 165 | >90 | [6] |
| PROTAC 11 | Pomalidomide | BRD9 | MOLM-13 cells | 50 | >90 | [6] |
Table 2: Degradation Efficiency of Representative BRD4-Targeting PROTACs. This table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for several PROTACs targeting Bromodomain-containing protein 4 (BRD4) and BRD9, utilizing different thalidomide derivatives as CRBN ligands. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.
Mandatory Visualization
Signaling Pathway: CRBN-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a thalidomide-based PROTAC, from the formation of the ternary complex to the degradation of the target protein by the proteasome.
Experimental Workflow: PROTAC Development and Evaluation
This diagram outlines the typical workflow for the development and evaluation of a novel thalidomide-based PROTAC, from initial design to in-cell characterization.
Logical Relationship: The Tripartite Nature of a PROTAC
The following diagram illustrates the fundamental logical structure of a PROTAC molecule, highlighting its three essential components.
Experimental Protocols
Quantitative Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC and to determine the DC50 and Dmax values.[8]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (typically 8-12 concentrations) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody on the same membrane after stripping or on a parallel blot.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
AlphaLISA Assay for Ternary Complex Formation
This protocol describes a proximity-based AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[9]
Materials:
-
Tagged recombinant Protein of Interest (POI) (e.g., GST-tagged)
-
Tagged recombinant E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
PROTAC compound
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA streptavidin-coated donor beads
-
Biotinylated anti-tag antibody (e.g., biotinylated anti-His)
-
Assay buffer
-
384-well white microplates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
Prepare solutions of the tagged POI and tagged E3 ligase complex in assay buffer.
-
Prepare a mixture of the biotinylated antibody and streptavidin-donor beads.
-
-
Assay Setup:
-
Add the tagged POI, tagged E3 ligase complex, and the PROTAC dilutions to the wells of the microplate.
-
Incubate at room temperature to allow for ternary complex formation.
-
-
Detection:
-
Add the anti-tag acceptor beads and the biotinylated antibody/streptavidin-donor bead mixture to the wells.
-
Incubate in the dark to allow for bead-complex binding.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations where binary complexes predominate.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
This protocol details the use of ITC to determine the thermodynamic parameters of binding between a thalidomide derivative and CRBN.[10]
Materials:
-
Purified recombinant CRBN protein
-
Thalidomide derivative solution
-
ITC buffer (e.g., PBS or HEPES)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the CRBN protein and dissolve the thalidomide derivative in the same ITC buffer to minimize buffer mismatch effects.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Load the CRBN solution into the sample cell of the calorimeter.
-
Load the thalidomide derivative solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the thalidomide derivative into the CRBN solution while monitoring the heat change.
-
-
Data Acquisition:
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion
The journey of thalidomide and its derivatives from a pharmaceutical pariah to a pillar of targeted protein degradation is a testament to the power of mechanistic understanding in drug discovery. Their ability to hijack the CRBN E3 ligase has not only provided a new class of therapeutics for cancer and other diseases but has also opened up a vast new landscape for chemical biology. The continued development of novel thalidomide-based PROTACs, guided by the quantitative and methodological frameworks outlined in this guide, promises to further expand the "druggable" proteome and deliver innovative treatments for a wide range of human ailments. The principles and protocols detailed herein provide a solid foundation for researchers to contribute to this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ovid.com [ovid.com]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. tandfonline.com [tandfonline.com]
Safeguarding Innovation: A Technical Guide to Handling Thalidomide-O-PEG5-Tosyl in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention. Thalidomide-O-PEG5-Tosyl, a key building block in the synthesis of thalidomide-based PROTACs, represents a powerful tool for researchers. However, its handling demands a rigorous and informed approach to safety, owing to the inherent and severe risks associated with its thalidomide (B1683933) moiety. This technical guide provides a comprehensive overview of the critical safety considerations, handling protocols, and risk mitigation strategies essential for laboratory personnel working with this potent compound.
Hazard Identification and Risk Assessment
This compound is a complex molecule comprised of three key components: a thalidomide-derived Cereblon (CRBN) E3 ligase ligand, a polyethylene (B3416737) glycol (PEG) linker, and a tosylate reactive group. A thorough risk assessment must consider the hazards associated with each component.
1.1 The Specter of Teratogenicity: The Thalidomide Core
The primary and most critical hazard associated with this compound is the profound teratogenicity of its thalidomide core.[1][2][3][4] Thalidomide is a powerful human teratogen, capable of causing severe and life-threatening birth defects, even at a single dose.[2][3] The developmental window for these defects is remarkably specific, with exposure between day 20 and day 36 post-fertilization leading to malformations of the limbs, ears, eyes, and internal organs.[2][3] The mechanism of thalidomide's teratogenicity is linked to its binding to the protein Cereblon (CRBN), which is a component of an E3 ubiquitin ligase complex.[1][3] This interaction is the very reason for its use in PROTACs, but it also underscores the biological activity and potential for harm.
All personnel, regardless of gender, must be fully aware of the teratogenic risk. The compound can be transmitted through semen, and therefore, strict precautions are necessary for all individuals of reproductive potential.[2][5][6]
1.2 Component Hazard Summary
While the teratogenicity of the thalidomide moiety is the overriding concern, a comprehensive safety assessment must also consider the other components of the molecule.
| Component | Known Hazards | Primary Mitigation Measures |
| Thalidomide Core | Extreme Teratogenicity [1][2][3][4], Peripheral Neuropathy[2][5], Drowsiness and Somnolence[5][6], Venous Thromboembolism[2][5] | Strict containment, mandatory use of comprehensive Personal Protective Equipment (PPE), restricted access, and rigorous waste disposal protocols. All work must be conducted in a designated area. |
| PEG Linker | Generally considered to have low toxicity and is widely used in pharmaceuticals to improve solubility and pharmacokinetic profiles.[7][8][9] However, some studies have noted cellular vacuolation at high doses and the potential for immunogenicity (anti-PEG antibodies).[8][9][10] | Standard chemical handling precautions. Be aware of potential for accumulation with high-frequency, high-dose in-vivo studies. |
| Tosyl Group | The tosylate itself is not the primary toxic concern. However, as a reactive leaving group, it can react with nucleophiles.[11][12][13] Tosyl chloride, a precursor, is a lachrymator and corrosive. While this compound is not tosyl chloride, its reactivity warrants careful handling to avoid unintended reactions.[14][15][16] | Avoid contact with strong nucleophiles, bases, and oxidizing agents. Store in a cool, dry place. |
Due to the lack of specific toxicological data for this compound, it must be handled as a highly potent compound with the primary hazard being its teratogenic potential.
Safe Handling and Personal Protective Equipment (PPE)
Engineering controls are the primary means of exposure control.[17] All handling of this compound, including weighing, reconstitution, and addition to reactions, must be performed in a certified chemical fume hood, a glove box, or other suitable containment enclosure.[18][19]
2.1 Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory.[18]
-
Gloves: Double-gloving with nitrile gloves is required.[18] The outer gloves should be removed and disposed of as hazardous waste immediately after handling the compound.
-
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and aerosols.[18]
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn. This coat should not be worn outside of the designated handling area.
-
Respiratory Protection: If there is a risk of aerosol generation and containment is not sufficient, a properly fitted respirator (e.g., an N95 or higher) may be required, as determined by a site-specific risk assessment.
Experimental Protocols: Safe Laboratory Practices
3.1 Weighing and Reconstitution
-
Preparation: Before handling the compound, ensure the designated containment area (e.g., fume hood) is clean and free of clutter. Prepare all necessary equipment, including spatulas, weigh boats, vials, and solvents.
-
Weighing: Weigh the solid compound in a disposable weigh boat within the containment unit. Use a dedicated, calibrated balance.
-
Reconstitution: Add the solvent to the solid in the vial using a calibrated pipette. Cap the vial securely and vortex or sonicate to ensure complete dissolution.
-
Cleanup: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol (B145695) or isopropanol) followed by a cleaning agent.[18] All disposable materials used in the process (e.g., weigh boats, pipette tips, gloves) must be disposed of as hazardous waste.[18][20]
3.2 Spill and Emergency Procedures
In the event of a spill, the following steps must be taken immediately:
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.[20]
-
Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operating correctly.[20]
-
Contain: For a small spill, use an absorbent material from a chemical spill kit to contain the spill.[20] Do not generate dust.[21]
-
Clean: Carefully collect the absorbed material and any contaminated debris and place it in a sealed, labeled hazardous waste container.[20][21] Decontaminate the spill area thoroughly.[22]
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Waste Disposal
All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[18][20][23]
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and other disposable labware should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[18][20]
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, labeled liquid hazardous waste container.[18] Do not mix with other waste streams unless explicitly permitted by your EHS department.[20]
-
Sharps: Needles and syringes must be disposed of in a designated sharps container.[18]
The recommended final disposal method for thalidomide and its derivatives is high-temperature incineration by a licensed hazardous waste disposal service.[20]
Visualized Workflows and Pathways
5.1 Risk Assessment Workflow
The following diagram outlines the logical workflow for conducting a risk assessment prior to working with this compound.
5.2 PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the mechanism of action for a PROTAC synthesized from this compound, highlighting the key molecular interactions.
References
- 1. Teratogenic effects of thalidomide: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. THALOMID® (thalidomide) | Indications and Important Safety Information [bmsaccesssupport.com]
- 6. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 10. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, 2414905-34-1 | BroadPharm [broadpharm.com]
- 12. medkoo.com [medkoo.com]
- 13. alfa-labotrial.com [alfa-labotrial.com]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pharmtech.com [pharmtech.com]
- 18. benchchem.com [benchchem.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. benchchem.com [benchchem.com]
- 21. packageinserts.bms.com [packageinserts.bms.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. web.uri.edu [web.uri.edu]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with Thalidomide-O-PEG5-Tosyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the conjugation of Thalidomide-O-PEG5-Tosyl to a protein of interest. This bifunctional molecule is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. Thalidomide (B1683933) and its derivatives are potent ligands for the E3 ubiquitin ligase Cereblon (CRBN). By conjugating a protein-of-interest (POI)-binding ligand to thalidomide via a linker, the resulting PROTAC can induce the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The tosyl group on the PEG5 linker is an excellent leaving group, facilitating a nucleophilic substitution reaction with available nucleophilic residues on the surface of the target protein, such as primary amines (from lysine (B10760008) residues or the N-terminus) or thiols (from cysteine residues). This protocol outlines the materials, procedures, and characterization methods necessary for the successful conjugation, purification, and analysis of the resulting protein conjugate.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound | Various | Store at -20°C, protected from moisture and light.[1][2] |
| Protein of Interest (POI) | N/A | Purified and buffer-exchanged into an amine-free buffer (e.g., PBS). |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich, etc. | Use high-purity, anhydrous grade to prevent hydrolysis of the tosyl group. |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Sigma-Aldrich, etc. | Non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct. |
| Reaction Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | N/A | To stop the conjugation reaction. |
| Dialysis or Desalting Columns | Thermo Fisher, etc. | For removal of excess unconjugated reagents. |
| Chromatography Resins (Ion-Exchange, Size-Exclusion) | GE Healthcare, Bio-Rad, etc. | For purification of the protein conjugate. |
Experimental Protocols
Preparation of Reagents
-
Protein of Interest (POI):
-
Ensure the POI is highly pure and in a suitable buffer. Amine-containing buffers such as Tris are incompatible with the conjugation reaction and should be replaced with a buffer like Phosphate-Buffered Saline (PBS) at pH 7.4-8.0 through dialysis or buffer exchange.
-
The concentration of the POI should be accurately determined using a method such as UV-Vis spectroscopy at 280 nm.[3][4][5][6]
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, a 10 mM stock solution can be prepared.
-
Handle the compound in a fume hood, wearing appropriate personal protective equipment, as thalidomide is a known teratogen.[7][8] Store the stock solution at -20°C, protected from light and moisture.[1][2]
-
Conjugation Reaction
The following protocol is a starting point and should be optimized for each specific protein.
-
Reaction Setup:
-
In a microcentrifuge tube, add the POI to the desired final concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess. A starting point for optimization could be a 10 to 20-fold molar excess of the tosyl reagent over the protein.
-
Add a non-nucleophilic base such as DIPEA or TEA to a final concentration of approximately 20 mM. The base is crucial for facilitating the reaction with amine groups.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C with gentle shaking.
-
The optimal reaction time can vary from 1 to 24 hours and should be determined empirically. It is recommended to take aliquots at different time points (e.g., 1, 4, 12, and 24 hours) to monitor the progress of the conjugation by SDS-PAGE.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional hour at room temperature to ensure all unreacted this compound is quenched.
-
Purification of the Protein Conjugate
Purification is essential to remove unreacted this compound, the quenched reagent, and any protein aggregates.
-
Removal of Excess Reagents:
-
Perform dialysis against a suitable buffer (e.g., PBS, pH 7.4) or use a desalting column to remove the bulk of the unconjugated reagents.
-
-
Chromatographic Purification:
-
Ion-Exchange Chromatography (IEX): This is often the method of choice for separating PEGylated proteins from their unconjugated counterparts. The attachment of the PEG linker can alter the surface charge of the protein, allowing for separation on an IEX column.
-
Size-Exclusion Chromatography (SEC): SEC can be used to separate the protein conjugate from aggregates and smaller molecules. It is particularly useful as a final polishing step.
-
Characterization of the Protein Conjugate
Confirmation of Conjugation
-
SDS-PAGE: Successful conjugation will result in an increase in the molecular weight of the protein. This can be visualized as a band shift on an SDS-PAGE gel compared to the unconjugated protein.[9][10][11][12][13]
-
Mass Spectrometry (MS): For a precise determination of the molecular weight of the conjugate and to confirm the number of attached linkers, ESI-MS or MALDI-TOF MS can be used.[14][15][16][17][18]
Quantification of Conjugation Efficiency
-
Densitometry of SDS-PAGE: The relative intensities of the bands corresponding to the conjugated and unconjugated protein can provide an estimation of the conjugation efficiency.
-
UV-Vis Spectroscopy: The degree of labeling (DOL), which is the average number of linker molecules per protein, can be determined using UV-Vis spectroscopy.[19][20][21][22][23][24] This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at a wavelength where the thalidomide moiety absorbs (if it has a distinct absorbance peak). A correction factor is needed to account for the absorbance of the linker at 280 nm.
Quantitative Data Summary (Hypothetical)
| Parameter | Unconjugated Protein | Conjugated Protein (Fraction 1) | Conjugated Protein (Fraction 2) |
| Apparent MW (SDS-PAGE) | 50 kDa | ~55 kDa | ~60 kDa |
| Mass (by MS) | 50,125 Da | 50,773 Da (1 linker) | 51,421 Da (2 linkers) |
| Degree of Labeling (DOL) | 0 | 1.1 | 2.0 |
| Protein Recovery | N/A | 35% | 25% |
| Conjugation Efficiency | N/A | \multicolumn{2}{ | c |
Diagrams
Caption: Experimental workflow for conjugating this compound to a protein.
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CAS:2414905-34-1 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 3. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy - STEMart [ste-mart.com]
- 5. researchgate.net [researchgate.net]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aboligo.com [aboligo.com]
- 11. bio-rad.com [bio-rad.com]
- 12. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]
- 13. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 14. sciex.com [sciex.com]
- 15. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. enovatia.com [enovatia.com]
- 18. ingenieria-analitica.com [ingenieria-analitica.com]
- 19. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Degree of labeling (DOL) step by step [abberior.rocks]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Designing Potent Protein Degraders: Application Notes for PROTAC Synthesis and Evaluation Using Thalidomide-O-PEG5-Tosyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting and eliminating disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing Thalidomide-O-PEG5-Tosyl . This commercially available building block incorporates the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), connected to a 5-unit polyethylene (B3416737) glycol (PEG) linker terminating in a tosyl group. The tosyl group serves as an efficient leaving group for nucleophilic substitution, enabling straightforward conjugation to a POI ligand containing a nucleophilic moiety, such as an amine or hydroxyl group.
PROTAC Mechanism of Action with this compound
A PROTAC synthesized from this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Data Presentation: Performance of Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). The following tables summarize representative data for thalidomide-based PROTACs with varying linkers and targets, illustrating the potential performance of PROTACs synthesized using a similar strategy.
| Target Protein | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | PEG | 13 | 293T | 1.8 | >98 |
| BRD4 | Alkyl | 12 | HeLa | 5 | >90 |
| BTK | PEG | 10 | MOLM-14 | 2.5 | >95 |
| BTK | PEG | 13 | MOLM-14 | 0.8 | ~95 |
| SHP2 | PEG | 12 | HeLa | 6.02 | >90 |
Table 1: Degradation Efficiency of Thalidomide-Based PROTACs with Varying Linkers and Targets. This data, compiled from various studies, demonstrates that both PEG and alkyl linkers can produce potent degraders with low nanomolar DC50 values. The optimal linker length is target-dependent and often requires empirical optimization.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 |
| A VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not Specified |
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs. This table highlights the high potency of CRBN-based PROTACs in degrading BRD4.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound and an Amine-Containing POI Ligand
This protocol describes a general procedure for the synthesis of a PROTAC by reacting this compound with a hypothetical POI ligand containing a primary or secondary amine.
Caption: General workflow for PROTAC synthesis.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
In a clean, dry vial, dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF.
-
To this solution, add this compound (1.1 equivalents).
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the fractions containing the pure PROTAC to yield the final product.
-
Confirm the identity and purity of the final PROTAC by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the levels of the target protein in cells following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
Caption: Workflow for the in vitro ubiquitination assay.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC of interest
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: On ice, assemble the ubiquitination reaction mixture containing E1, E2, CRL4-CRBN, ubiquitin, ATP, and the target protein in the reaction buffer.
-
PROTAC Addition: Add the PROTAC to the reaction mixture at the desired final concentration. Include a vehicle control (DMSO).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Detection: Analyze the reaction products by Western blot using an antibody specific for the target protein. The appearance of higher molecular weight bands or a smear above the unmodified protein indicates polyubiquitination.
Protocol 4: Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the POI-PROTAC-CRBN ternary complex in living cells.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-fused POI and HaloTag®-fused CRBN
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Ligand and PROTAC Addition: Add the HaloTag® ligand to the cells and incubate. Then, add a serial dilution of the PROTAC.
-
Substrate Addition: Add the NanoBRET™ substrate to the wells.
-
Measurement: Measure the luminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the BRET ratio. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (hook effect) of the ternary complex with increasing PROTAC concentration.
Conclusion
This compound is a versatile and valuable tool for the synthesis of CRBN-recruiting PROTACs. The straightforward conjugation chemistry, combined with the well-established role of thalidomide in recruiting CRBN, makes it an attractive choice for researchers developing novel protein degraders. The protocols and data presented in these application notes provide a comprehensive guide for the successful design, synthesis, and evaluation of potent and selective PROTACs. Careful optimization of the linker and rigorous biochemical and cellular characterization are crucial steps in the development of effective PROTAC-based therapeutics.
Application Notes and Protocols for Validating Protein Degradation with Thalidomide-O-PEG5-Tosyl-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] Thalidomide-O-PEG5-Tosyl is a valuable chemical building block for the synthesis of PROTACs that engage the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[2][3][4] Upon binding of a thalidomide-based PROTAC to both the POI and CRBN, a ternary complex is formed, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5][6]
This document provides a detailed protocol for utilizing Western blot analysis to validate and quantify the degradation of a target protein induced by a PROTAC synthesized using this compound.
Signaling Pathway of Thalidomide-Based PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC derived from this compound involves hijacking the CRL4^CRBN^ E3 ubiquitin ligase to induce the degradation of a specific POI. The thalidomide (B1683933) moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein.[4][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for proteasomal degradation.[5]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section outlines the detailed methodology for assessing protein degradation via Western blot following treatment with a this compound-based PROTAC.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.[7]
-
PROTAC Treatment: Prepare a stock solution of the this compound-based PROTAC in DMSO.[7] Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours).[7] Include a vehicle control (DMSO) and potentially a negative control, such as a molecule that binds the POI but does not recruit the E3 ligase.[7]
Cell Lysis and Protein Quantification
-
Cell Harvest: After the treatment period, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[7][8] Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing.[7] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Protein Quantification: Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube. Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading in the subsequent steps.[7]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][7]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel.[7] Run the gel at a constant voltage until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7][9] Confirm the transfer efficiency by staining the membrane with Ponceau S.[7]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as described in step 4.3.
Detection and Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[7] Capture the chemiluminescent signal using a digital imaging system.[1]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein such as GAPDH, β-actin, or β-tubulin.
-
Densitometry Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[7] Normalize the intensity of the POI band to the corresponding loading control band.[7] The percentage of protein degradation is calculated relative to the vehicle-treated control.[1]
Experimental Workflow
Caption: Western blot workflow for validating protein degradation.
Data Presentation
The quantitative data obtained from the densitometry analysis should be summarized in a clear and structured format to facilitate comparison and interpretation. The key parameters to determine are the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1]
Table 1: Dose-Dependent Degradation of Target Protein by a this compound-Based PROTAC
| PROTAC Concentration (nM) | Normalized POI Band Intensity (Arbitrary Units) | % Degradation vs. Vehicle Control |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.95 | 5 |
| 1 | 0.80 | 20 |
| 10 | 0.52 | 48 |
| 100 | 0.25 | 75 |
| 1000 | 0.10 | 90 |
Table 2: Time-Dependent Degradation of Target Protein by a this compound-Based PROTAC at a Fixed Concentration (e.g., 100 nM)
| Treatment Time (hours) | Normalized POI Band Intensity (Arbitrary Units) | % Degradation vs. Vehicle Control |
| 0 | 1.00 | 0 |
| 4 | 0.70 | 30 |
| 8 | 0.45 | 55 |
| 16 | 0.20 | 80 |
| 24 | 0.15 | 85 |
Note: The data presented in these tables are for illustrative purposes only. Actual values will vary depending on the specific PROTAC, target protein, cell line, and experimental conditions.
Conclusion
Western blotting is a robust and widely accessible technique for the validation and characterization of PROTAC-induced protein degradation.[7][10] It provides visual confirmation of protein loss and allows for semi-quantitative analysis to determine key parameters such as DC50 and Dmax.[1] This detailed protocol serves as a comprehensive guide for researchers utilizing this compound in the development of novel protein degraders. For higher throughput screening or more detailed kinetic analyses, complementary methods such as in-cell Westerns, NanoBRET/HiBiT assays, or mass spectrometry-based proteomics can be employed.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2414905-34-1 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thalidomide reveals path for targeting "undruggable" transcription factors for cancer treatment | Broad Institute [broadinstitute.org]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Ternary Complex Formation with Thalidomide-O-PEG5-Tosyl Using NanoBRET™ Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins through the formation of a ternary complex, composed of a target protein, an E3 ubiquitin ligase, and a small molecule degrader, has emerged as a powerful therapeutic modality. Molecules like thalidomide (B1683933) and its derivatives, often referred to as "molecular glues," hijack the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific target proteins.[1][2][3] Thalidomide-O-PEG5-Tosyl is a functionalized thalidomide derivative designed for the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ligase for degradation.[4][5]
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a highly sensitive and quantitative method for studying protein-protein interactions (PPIs) in living cells.[6][7][8] This technology is exceptionally well-suited for monitoring the formation of ternary complexes induced by molecules such as this compound.[9][10] The assay relies on energy transfer from a NanoLuc® luciferase donor to a HaloTag® acceptor, which are fused to the interacting proteins of interest.[11] Proximity between the donor and acceptor, facilitated by the formation of the ternary complex, results in a BRET signal that can be measured to quantify the extent of the interaction.[12][13]
These application notes provide a detailed protocol for utilizing the NanoBRET™ assay to measure the formation of a ternary complex involving a target protein, CRBN, and this compound.
Principle of the Assay
The NanoBRET™ assay for ternary complex formation is based on the principle of BRET, a proximity-dependent energy transfer phenomenon.[14][15] In this application, one protein of interest (e.g., the target protein) is genetically fused to NanoLuc® luciferase (the BRET donor), and the other interacting protein (e.g., CRBN) is fused to HaloTag® protein (the BRET acceptor). The HaloTag® protein is then covalently labeled with a fluorescent ligand.[7]
In the absence of the degrader molecule (this compound), the NanoLuc®-fused target protein and the HaloTag®-fused CRBN do not interact, and thus no significant BRET signal is generated. Upon the addition of this compound, it facilitates the formation of a stable ternary complex, bringing the NanoLuc® donor and the HaloTag® acceptor into close proximity (<10 nm). This proximity allows for the non-radiative transfer of energy from the NanoLuc® luciferase to the HaloTag® fluorescent ligand, resulting in the emission of light at a longer wavelength, which is detected as the BRET signal. The intensity of the BRET signal is directly proportional to the amount of ternary complex formed.
Mandatory Visualizations
Caption: Logical relationship of the NanoBRET assay components.
Caption: Signaling pathway of thalidomide-induced protein degradation.
Caption: Experimental workflow for the NanoBRET ternary complex assay.
Data Presentation
Note: The following data is representative of typical results obtained for thalidomide analogues in a NanoBRET™ ternary complex assay and is provided for illustrative purposes. Actual results for this compound may vary and should be determined experimentally.
Table 1: Representative NanoBRET™ Data for Ternary Complex Formation
| Compound | Target Protein | E3 Ligase | EC50 (nM) | Max BRET Ratio (mBU) |
| Pomalidomide | BRD4 | CRBN | 150 | 250 |
| Lenalidomide | IKZF1 | CRBN | 500 | 180 |
| This compound (Hypothetical) | User-Defined | CRBN | To be determined | To be determined |
| Vehicle (DMSO) | BRD4 | CRBN | N/A | 25 |
Table 2: Comparison of CRBN Ligand Affinities in a NanoBRET™ Target Engagement Assay
| Compound | IC50 (µM) - Live Cells | IC50 (µM) - Permeabilized Cells |
| Lenalidomide | 0.147 | 0.855 |
| Thalidomide | 0.660 | 2.645 |
| CC-885 | 0.012 | 0.025 |
| This compound (Hypothetical) | To be determined | To be determined |
Experimental Protocols
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid encoding NanoLuc®-fused target protein of interest
-
Plasmid encoding HaloTag®-fused CRBN
-
Transfection reagent (e.g., FuGENE® HD)
-
White, solid-bottom 96-well assay plates
-
This compound
-
HaloTag® NanoBRET® 618 Ligand (Promega)
-
Nano-Glo® Live Cell Substrate (Promega)
-
Luminometer capable of measuring dual-filtered luminescence (460nm and >600nm)
Protocol: Measuring Ternary Complex Formation
Day 1: Cell Seeding and Transfection
-
Trypsinize and resuspend HEK293 cells in complete medium.
-
Seed 2 x 10^4 cells per well in a 96-well white assay plate.
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
Prepare the transfection complex:
-
In Opti-MEM™, dilute the NanoLuc®-target plasmid and HaloTag®-CRBN plasmid. A 1:10 ratio of donor to acceptor plasmid is a good starting point for optimization.
-
Add transfection reagent and incubate according to the manufacturer's protocol.
-
-
Add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C, 5% CO2.
Day 2: Assay
-
Prepare a 100X stock of HaloTag® NanoBRET® 618 Ligand in Opti-MEM™.
-
Dilute the 100X ligand stock to a 5X working concentration in Opti-MEM™.
-
Remove the culture medium from the cells and add 80 µL of the 5X HaloTag® ligand solution to each well.
-
Incubate for 2 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound (and other test compounds) in Opti-MEM™.
-
Add 20 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 90 minutes at 37°C, 5% CO2.
-
Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions.
-
Add 25 µL of the substrate to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters: one for the donor emission (460nm) and one for the acceptor emission (>600nm).
Data Analysis
-
Calculate the NanoBRET™ Ratio: For each well, divide the acceptor signal (618nm) by the donor signal (460nm).
-
Normalize the Data: Normalize the BRET ratios to the vehicle control.
-
Generate Dose-Response Curves: Plot the normalized BRET ratio against the logarithm of the compound concentration.
-
Determine EC50: Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal BRET signal.
Conclusion
The NanoBRET™ assay provides a robust and sensitive platform for the quantitative analysis of ternary complex formation induced by molecules like this compound in a live-cell format. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to successfully implement this technology, enabling the characterization and optimization of novel protein degraders. The ability to measure the formation of the key ternary complex in a physiologically relevant environment is crucial for advancing the development of this promising class of therapeutics.
References
- 1. promega.com [promega.com]
- 2. biorxiv.org [biorxiv.org]
- 3. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. chempartner.com [chempartner.com]
- 6. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 2414905-34-1 | BroadPharm [broadpharm.com]
- 8. promega.com [promega.com]
- 9. NanoBRET® TE Intracellular E3 Ligase Assays [promega.sg]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.kr]
- 15. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols: Cell Permeability Assays for PROTACs Containing Thalidomide-O-PEG5-Tosyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The PROTAC brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
A critical challenge in the development of effective PROTACs is ensuring they can cross the cell membrane to reach their intracellular targets.[6][7] Due to their large molecular weight and often high polar surface area, many PROTACs exhibit poor cell permeability, which can limit their therapeutic efficacy.[4][6] This is a significant hurdle for PROTACs such as those containing Thalidomide-O-PEG5-Tosyl, which incorporates a thalidomide-based Cereblon (CRBN) E3 ligase ligand and a flexible polyethylene (B3416737) glycol (PEG) linker.[8][9][10][11] The PEG linker, while potentially improving solubility, can also impact permeability.[12][] Therefore, robust and reliable cell permeability assays are essential for the selection and optimization of PROTAC candidates.
This document provides detailed application notes and protocols for key cell permeability assays relevant to PROTACs containing this compound, including the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 Permeability Assay, and the Cellular Uptake Assay.
I. Application Notes
Overview of Cell Permeability Assays for PROTACs
The assessment of cell permeability is a cornerstone of PROTAC development. Several assays are employed to predict the ability of a PROTAC to traverse the cell membrane. These assays can be broadly categorized as cell-free and cell-based methods.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability.[5][14] It measures the diffusion of a compound across an artificial lipid membrane, providing a rapid assessment of its lipophilicity and ability to cross a lipid bilayer.[14][15] PAMPA is particularly useful for early-stage screening due to its simplicity and cost-effectiveness.[4][5] However, it does not account for active transport or efflux mechanisms.[16][17]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium.[5][17][18] It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and the influence of efflux pumps like P-glycoprotein (P-gp).[16][17] The Caco-2 assay is considered more representative of in vivo intestinal absorption.[5][17] For PROTACs, which can be substrates for efflux transporters, this assay is particularly valuable.[19]
-
Cellular Uptake Assays: These assays directly measure the accumulation of a compound within cells over time.[20][21] They provide a direct measure of a compound's ability to enter and remain in the intracellular environment.[21] These assays can be performed using various cell lines relevant to the PROTAC's therapeutic target.
Specific Considerations for this compound PROTACs
PROTACs containing this compound have specific characteristics that influence the choice and interpretation of permeability assays:
-
Thalidomide (B1683933) as a Cereblon Ligand: Thalidomide and its analogs are known to bind to the Cereblon (CRBN) E3 ligase.[8][22][23] The permeability of the thalidomide moiety itself is a known factor.[24]
-
PEG Linker: The PEG5 linker enhances solubility but can also increase the molecular weight and number of rotatable bonds, potentially impacting permeability.[12][] The flexibility of the PEG linker may allow the PROTAC to adopt conformations that shield polar groups, a phenomenon sometimes referred to as the "chameleon effect," which can influence its ability to cross the cell membrane.[2]
-
Physicochemical Properties: this compound has a molecular weight of 648.6 g/mol .[9][10] This is beyond the typical range of small molecules as defined by Lipinski's Rule of Five, making permeability a key challenge.
II. Data Presentation
The following tables summarize hypothetical quantitative data from various permeability assays for PROTACs, illustrating a structured format for easy comparison.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| PROTAC ID | Structure | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Recovery (%) |
| PROTAC-A | This compound-TargetLigand1 | 0.8 | 85 |
| PROTAC-B | Thalidomide-O-PEG3-Tosyl-TargetLigand1 | 1.2 | 90 |
| PROTAC-C | Thalidomide-Alkyl-Tosyl-TargetLigand1 | 2.5 | 75 |
| Warfarin (B611796) (Control) | N/A | 10.5 | 95 |
| Atenolol (B1665814) (Control) | N/A | < 0.1 | 98 |
Note: Data is illustrative. Lower Papp values indicate lower passive permeability. Recovery is important to assess compound loss due to binding to the assay plate.
Table 2: Caco-2 Permeability Assay Data
| PROTAC ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Recovery (%) |
| PROTAC-A | 0.5 | 2.5 | 5.0 | 80 |
| PROTAC-B | 0.9 | 3.6 | 4.0 | 88 |
| PROTAC-C | 1.8 | 2.7 | 1.5 | 70 |
| Talinolol (B1681881) (Control) | 0.2 | 4.0 | 20.0 | 92 |
| Antipyrine (B355649) (Control) | 25.0 | 24.5 | ~1.0 | 96 |
Note: Data is illustrative. Papp (A-B) represents permeability from the apical (intestinal lumen) to the basolateral (blood) side. An efflux ratio > 2 suggests the compound is a substrate of efflux transporters.[17]
Table 3: Cellular Uptake Assay Data (in Target Cancer Cell Line)
| PROTAC ID | Incubation Time (min) | Intracellular Concentration (nM) |
| PROTAC-A | 30 | 50 |
| 60 | 95 | |
| 120 | 150 | |
| PROTAC-B | 30 | 80 |
| 60 | 140 | |
| 120 | 220 | |
| PROTAC-C | 30 | 150 |
| 60 | 280 | |
| 120 | 450 |
Note: Data is illustrative. Higher intracellular concentrations indicate better cellular uptake.
III. Experimental Protocols
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[14][15] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)
-
96-well acceptor plate (low-binding)
-
Lecithin in dodecane (B42187) solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
Control compounds (e.g., warfarin for high permeability, atenolol for low permeability)
-
UV/Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Lipid Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow the lipid to impregnate the membrane for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the PROTAC and control compound stock solutions in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be low (e.g., <1%).
-
Start the Assay: Add 150 µL of the donor solutions to the corresponding wells of the lipid-coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the acceptor solution.
-
Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectrophotometry or LC-MS/MS).
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
Protocol: Caco-2 Permeability Assay
Principle: This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells, which serves as a model for the human intestinal barrier.[5][18]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
PROTAC stock solutions in DMSO
-
Control compounds (e.g., antipyrine for high permeability, talinolol as a P-gp substrate)[17]
-
Lucifer yellow solution (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.
-
Prepare Transport Solutions: Dilute the PROTAC and control compound stock solutions in transport buffer to the final desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport solution containing the compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the apical and basolateral chambers at the end of the incubation.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure as for A-B transport, but add the compound-containing transport solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
The Papp value is calculated using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = rate of permeation
-
A = area of the membrane
-
C0 = initial concentration in the donor chamber
-
-
The efflux ratio is calculated as: Papp (B-A) / Papp (A-B).
-
Protocol: Cellular Uptake Assay
Principle: This assay measures the amount of a compound that has entered and accumulated within cells over a specific time period.[20][21]
Materials:
-
Target cell line (e.g., a cancer cell line expressing the PROTAC's target protein)
-
96-well cell culture plates
-
Cell culture medium
-
Assay buffer (e.g., HBSS with HEPES, pH 7.4)[20]
-
PROTAC stock solutions in DMSO
-
Ice-cold PBS
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere and grow to near confluence.[20]
-
Compound Treatment:
-
Aspirate the cell culture medium and wash the cells with pre-warmed assay buffer.
-
Add the assay buffer containing the desired concentration of the PROTAC to the cells.
-
Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
-
Stopping the Uptake:
-
To stop the uptake, quickly aspirate the compound-containing buffer.
-
Wash the cells three times with ice-cold PBS to remove any extracellular compound.[20]
-
-
Cell Lysis: Add lysis buffer to each well and incubate to lyse the cells and release the intracellular contents.[20]
-
Sample Preparation: Collect the cell lysates and process them for analysis (e.g., protein precipitation).
-
Analysis: Determine the concentration of the PROTAC in the cell lysates using LC-MS/MS.
-
Data Normalization: Normalize the intracellular PROTAC concentration to the protein concentration in each well (determined by a protein assay like BCA) or to the cell number.
IV. Visualizations
Caption: PROTAC Mechanism of Action Signaling Pathway.
Caption: Caco-2 Permeability Experimental Workflow.
Caption: Factors Influencing PROTAC Cell Permeability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Permeability Assay - Profacgen [profacgen.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound, 2414905-34-1 | BroadPharm [broadpharm.com]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. PAMPA | Evotec [evotec.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. enamine.net [enamine.net]
- 19. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thalidomide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 24. (S)-Thalidomide | C13H10N2O4 | CID 92142 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Applications of PROTACs Synthesized with Thalidomide-O-PEG5-Tosyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its analogs are widely utilized as potent ligands for the Cereblon (CRBN) E3 ligase. The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as in Thalidomide-O-PEG5-Tosyl, can enhance the physicochemical properties of the PROTAC, including its solubility and pharmacokinetic profile.
This document provides detailed application notes and protocols for the in vivo evaluation of PROTACs synthesized using this compound. While specific in vivo data for a PROTAC with this exact linker is not extensively available in the public domain, the following information is based on established methodologies and data from closely related PEGylated thalidomide-based PROTACs, serving as a comprehensive guide for researchers in this field.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN E3 ubiquitin ligase complex. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Data Presentation
The following tables summarize representative pharmacokinetic and pharmacodynamic data from in vivo studies of thalidomide-based PROTACs with PEG linkers targeting various proteins. This data is intended to provide a comparative overview and a basis for experimental design.
Table 1: Representative Pharmacokinetic Parameters of Thalidomide-PEG-Based PROTACs in Rodents
| PROTAC (Target) | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| PROTAC A (BRD4) | Mouse | IV | 1 | 1500 | 0.1 | 2.5 | 3500 |
| PROTAC A (BRD4) | Mouse | PO | 10 | 800 | 2 | 4.0 | 6000 |
| PROTAC B (BTK) | Rat | IV | 2 | 2500 | 0.08 | 1.8 | 4500 |
| PROTAC B (BTK) | Rat | PO | 20 | 1200 | 4 | 5.5 | 15000 |
| PROTAC C (ERRα) | Mouse | IP | 30 | 3000 | 1 | 6.2 | 25000 |
Note: Data is compiled and adapted from various sources for illustrative purposes and does not represent a single study.
Table 2: Representative In Vivo Pharmacodynamic Data of a Thalidomide-PEG-Based PROTAC
| PROTAC (Target) | Model | Dose (mg/kg) | Time Point (h) | Target Degradation (%) |
| PROTAC A (BRD4) | Tumor Xenograft | 10 (PO) | 8 | 75 |
| PROTAC A (BRD4) | Tumor Xenograft | 10 (PO) | 24 | 90 |
| PROTAC A (BRD4) | Tumor Xenograft | 10 (PO) | 72 | 60 |
| PROTAC B (BTK) | Healthy Rat Spleen | 20 (PO) | 12 | 85 |
| PROTAC B (BTK) | Healthy Rat Spleen | 20 (PO) | 48 | 50 |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols should be adapted and optimized for the specific PROTAC and animal model being used.
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of the PROTAC after a single administration.
Materials:
-
This compound based PROTAC
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate animals for at least one week prior to the study.
-
Formulation: Prepare the PROTAC formulation in the chosen vehicle.
-
Dosing:
-
Intravenous (IV): Administer the PROTAC via tail vein injection at the desired dose (e.g., 1-2 mg/kg).
-
Oral (PO): Administer the PROTAC via oral gavage at the desired dose (e.g., 10-30 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein or another appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.
In Vivo Pharmacodynamic (PD) and Efficacy Study in a Xenograft Model
Objective: To evaluate the extent and duration of target protein degradation and the anti-tumor efficacy of the PROTAC in a tumor-bearing mouse model.
Materials:
-
This compound based PROTAC
-
Vehicle
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line expressing the target protein
-
Calipers
-
Tissue homogenization buffer
-
Western blot or quantitative proteomics reagents and equipment
Protocol:
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control and PROTAC-treated groups). Administer the PROTAC or vehicle at the desired dose and schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Assessment:
-
At specified time points after the last dose, euthanize a subset of mice from each group.
-
Excise the tumors and other relevant tissues.
-
Homogenize the tissues and prepare protein lysates.
-
Determine the level of the target protein using Western blot or quantitative mass spectrometry-based proteomics.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Quantify the percentage of target protein degradation relative to the vehicle control group.
-
Conclusion
The in vivo evaluation of PROTACs synthesized with this compound requires a systematic approach encompassing pharmacokinetic, pharmacodynamic, and efficacy studies. The protocols and representative data presented in these application notes provide a framework for researchers to design and execute robust in vivo experiments. Careful optimization of experimental parameters for each specific PROTAC and biological system is crucial for obtaining reliable and translatable results in the development of novel protein-degrading therapeutics.
Application Notes and Protocols for the Synthesis of a Custom PROTAC using a Thalidomide-O-PEG5-Tosyl Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful and potentially more durable therapeutic effect.[3]
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility.[5] This document provides detailed protocols for the synthesis of a custom PROTAC utilizing a commercially available or synthesized Thalidomide-O-PEG5-Tosyl linker, which recruits the Cereblon (CRBN) E3 ligase.[6][7] Additionally, protocols for the biological evaluation of the synthesized PROTAC are described, including target protein degradation and cell viability assays.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax). The following tables summarize representative data for PROTACs with PEG linkers targeting the epigenetic reader protein BRD4, a common target in oncology research.
Table 1: Degradation Potency of BRD4-Targeting PROTACs with PEG Linkers
| PROTAC ID | E3 Ligase Ligand | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Pomalidomide | ~18 (PEG4) | 22Rv1 | 5 | >95 | [1] |
| PROTAC B | Thalidomide | ~21 (PEG5) | HeLa | 10 | ~90 | [8] |
| PROTAC C | Pomalidomide | ~24 (PEG6) | MDA-MB-231 | 25 | >90 | [9] |
Table 2: Cell Viability (IC50) of BRD4-Targeting PROTACs with PEG Linkers
| PROTAC ID | Cell Line | IC50 (nM) | Reference |
| PROTAC A | 22Rv1 | 8 | [1] |
| PROTAC B | HeLa | 15 | [8] |
| PROTAC C | MDA-MB-231 | 30 | [9] |
Experimental Protocols
Part 1: Synthesis of a Custom PROTAC
This protocol describes a two-stage synthesis. The first stage is the optional synthesis of the this compound linker from commercially available precursors. The second stage details the conjugation of this linker to a custom protein of interest (POI) ligand containing a nucleophilic handle (e.g., a primary or secondary amine).
1.1: Synthesis of this compound Linker (Optional)
This protocol first describes the tosylation of a commercially available PEG-alcohol, followed by its coupling to 4-hydroxythalidomide.
1.1.1: Tosylation of Pentaethylene Glycol (PEG5-OH)
-
Materials:
-
Pentaethylene glycol (1 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Pyridine (B92270) or Triethylamine (B128534) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve pentaethylene glycol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the tosylated PEG5 (PEG5-OTs).[10][11]
-
1.1.2: Coupling of PEG5-OTs with 4-Hydroxythalidomide
-
Materials:
-
4-Hydroxythalidomide (1 eq.)
-
PEG5-OTs (from step 1.1.1) (1.2 eq.)
-
Potassium Carbonate (K₂CO₃) (2-3 eq.) or Cesium Carbonate (Cs₂CO₃) (1.5-2 eq.)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
To a solution of 4-hydroxythalidomide in anhydrous DMF or acetonitrile, add K₂CO₃ or Cs₂CO₃.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of PEG5-OTs in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield Thalidomide-O-PEG5-OH.[10]
-
1.1.3: Tosylation of Thalidomide-O-PEG5-OH
-
Procedure:
-
Follow the same tosylation procedure as described in section 1.1.1, using Thalidomide-O-PEG5-OH as the starting alcohol to yield the final product, this compound.[11]
-
1.2: Conjugation of this compound to a POI Ligand
-
Materials:
-
POI ligand with a primary or secondary amine (1 eq.)
-
This compound (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (2-3 eq.)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the POI ligand and this compound in the chosen anhydrous solvent.
-
Add the base (DIPEA or potassium carbonate) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC by flash column chromatography or preparative HPLC.
-
Confirm the structure and purity of the final product by NMR and high-resolution mass spectrometry (HRMS).
-
Part 2: Biological Evaluation of the Custom PROTAC
2.1: Western Blot for Target Protein Degradation
This assay quantifies the reduction in the levels of the target protein in cells treated with the custom PROTAC.
-
Materials:
-
Relevant cell line
-
Custom PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[12]
-
-
2.2: Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Materials:
-
Cells and culture medium
-
Custom PROTAC
-
96-well plates
-
MTS reagent
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTS Addition: Add MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[12]
-
Visualizations
Caption: Mechanism of action of a custom PROTAC.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: Impact of a BRD4-targeting PROTAC on the mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Thalidomide-O-PEG5-Tosyl_2414905-34-1_新研博美 [xinyanbm.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
Application Notes and Protocols: A High-Throughput Screening Workflow for a Library of PROTACs Utilizing a Thalidomide-O-PEG5-Tosyl Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
This application note provides a detailed experimental workflow for the screening of a library of PROTACs synthesized using Thalidomide-O-PEG5-Tosyl. Thalidomide and its analogs are well-established ligands for the E3 ligase Cereblon (CRBN).[6][7][8] The this compound construct provides a versatile building block for PROTAC synthesis, incorporating the CRBN-recruiting moiety and a flexible polyethylene (B3416737) glycol (PEG) linker.[6][7] The protocols outlined below describe a systematic approach to identify and characterize potent and selective PROTACs from a library, covering primary screening for target degradation and secondary assays for cellular viability.
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Mechanism of a Thalidomide-based PROTAC.
Experimental Workflow
The screening process is designed as a tiered approach, starting with a high-throughput primary screen to identify active compounds, followed by more detailed secondary assays to characterize their potency and effects on cell health.
Experimental workflow for screening a PROTAC library.
Experimental Protocols
Protocol 1: Primary Screening - Target Protein Degradation via Western Blot
This protocol is designed to assess the ability of each PROTAC in the library to induce the degradation of the target protein.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC library dissolved in DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of harvesting. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with each PROTAC from the library at a fixed concentration (e.g., 1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control if available.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Incubate on ice for 15-20 minutes with occasional agitation.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: Dose-Response Analysis for Hit Compounds
For PROTACs identified as hits in the primary screen, a dose-response analysis is performed to determine their potency (DC50) and efficacy (Dmax).
Procedure:
-
Follow the same procedure as in Protocol 1, but treat the cells with a serial dilution of the hit PROTACs (e.g., 0.1 nM to 10 µM).
-
Perform Western blotting and densitometric analysis as described above.
-
Plot the percentage of protein degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Protocol 3: Secondary Assay - Cell Viability (MTS/CCK-8 Assay)
This assay assesses the effect of the hit PROTACs on cell proliferation and viability.[9][10]
Materials:
-
Cell line of interest
-
Hit PROTACs dissolved in DMSO
-
Complete cell culture medium
-
96-well clear-bottom, opaque-walled plates
-
MTS or CCK-8 reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).[3] Incubate overnight at 37°C with 5% CO2.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the hit PROTACs for a specified duration (e.g., 72 hours).[3] Include a vehicle control.
-
Assay:
-
Add MTS or CCK-8 reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration and determine the IC50 value.
-
Data Presentation
Summarize the quantitative data from the screening and characterization experiments in clearly structured tables for easy comparison.
Table 1: Primary Screen - Target Protein Degradation at 1 µM
| PROTAC ID | Target Protein Level (% of Vehicle) | % Degradation | Hit (Yes/No) |
| PROTAC-001 | 85.2 | 14.8 | No |
| PROTAC-002 | 23.5 | 76.5 | Yes |
| ... | ... | ... | ... |
Table 2: Dose-Response Characterization of Hit PROTACs
| PROTAC ID | DC50 (nM) | Dmax (%) |
| PROTAC-002 | 15.8 | 85.3 |
| PROTAC-007 | 42.1 | 92.1 |
| ... | ... | ... |
Table 3: Cell Viability of Hit PROTACs
| PROTAC ID | IC50 (µM) |
| PROTAC-002 | 0.52 |
| PROTAC-007 | 1.25 |
| ... | ... |
Conclusion
This application note provides a comprehensive and detailed workflow for the screening of a PROTAC library utilizing a this compound linker. By following these protocols, researchers can effectively identify and characterize novel protein degraders, advancing the discovery of new therapeutic agents. The systematic approach ensures the generation of robust and reproducible data, facilitating the selection of promising lead candidates for further development.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. This compound, 2414905-34-1 | BroadPharm [broadpharm.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
Application Notes and Protocols for Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thalidomide (B1683933) derivatives, specifically exemplified by molecules like Thalidomide-O-PEG5-Tosyl, in the development of Proteolysis Targeting Chimeras (PROTACs) for various disease models. The protocols outlined below are generalized from established methodologies in the field of targeted protein degradation.
Introduction to Thalidomide-Based PROTACs
Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are well-established ligands for the E3 ubiquitin ligase Cereblon (CRBN). In the context of PROTACs, a thalidomide derivative serves as the E3 ligase-recruiting moiety. This is connected via a linker (such as a PEG chain) to a ligand that binds to a specific protein of interest (POI) targeted for degradation. The resulting heterobifunctional molecule brings the POI into close proximity with the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This approach allows for the targeted elimination of disease-causing proteins, offering a powerful therapeutic strategy.
This compound is a commercially available building block used in the synthesis of PROTACs. It incorporates the thalidomide-based CRBN ligand and a PEG linker with a terminal tosyl group, which can be readily displaced by a nucleophile (e.g., an amine or hydroxyl group) on the POI ligand to form the final PROTAC molecule.
Key Applications in Disease Models
While specific published data on the direct use of this compound in extensive disease models is limited, the application of thalidomide-based PROTACs is widespread. These are frequently employed in preclinical studies for:
-
Oncology: Targeting oncoproteins, transcription factors, and other cancer drivers in various cancer cell lines and xenograft models.
-
Neurodegenerative Diseases: Targeting misfolded or aggregated proteins implicated in conditions like Alzheimer's and Parkinson's disease.
-
Immunological Disorders: Targeting proteins involved in inflammatory signaling pathways.
Data Summary: Representative Efficacy of Thalidomide-Based PROTACs
The following table summarizes typical quantitative data obtained from studies involving thalidomide-based PROTACs. Note that these values are illustrative and the actual performance of a specific PROTAC will depend on the target protein, linker, and cell line used.
| Parameter | Typical Value Range | Description |
| DC50 | 1 - 100 nM | The concentration of the PROTAC required to degrade 50% of the target protein. |
| Dmax | > 80% | The maximum percentage of protein degradation achieved. |
| IC50 (Viability) | 10 - 1000 nM | The concentration of the PROTAC that inhibits 50% of cell viability in cancer cell lines. |
| Time to Onset | 2 - 8 hours | The time required to observe significant protein degradation after treatment. |
| Duration of Effect | 24 - 72 hours | The length of time protein degradation is maintained after a single dose. |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a primary amine to this compound.
Materials:
-
This compound
-
POI ligand with a primary amine functional group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the this compound solution dropwise to the POI ligand solution while stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound by mass spectrometry and NMR.
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the ability of a newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the POI (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized PROTAC
-
DMSO (for stock solution)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. The final concentrations should typically range from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) and a negative control with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: General experimental workflow for the synthesis and evaluation of a PROTAC.
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development Using Thalidomide-O-PEG5-Tosyl
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic or cytostatic payload. Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), have demonstrated anti-tumor activity through mechanisms including anti-angiogenesis, immunomodulation, and direct anti-proliferative effects.[1][2] The conjugation of a thalidomide-based payload to a tumor-targeting antibody offers a promising strategy to deliver these immunomodulatory agents specifically to the tumor microenvironment, thereby enhancing their therapeutic index and minimizing systemic toxicities.[3]
Thalidomide-O-PEG5-Tosyl is a functionalized thalidomide derivative that incorporates a polyethylene (B3416737) glycol (PEG) spacer and a terminal tosyl group.[4][5] The thalidomide moiety serves as the active payload, engaging with the Cereblon (CRBN) E3 ubiquitin ligase complex to modulate downstream signaling pathways.[6][7][8] The PEG5 linker enhances hydrophilicity, which can improve the pharmacokinetic properties of the resulting ADC.[9] The terminal tosyl group provides a reactive site for conjugation to nucleophilic residues on the antibody, such as lysine (B10760008) or cysteine. This document provides detailed protocols for the development of an ADC using this compound, from antibody conjugation and characterization to in vitro and in vivo evaluation.
Product Information
| Product Name | This compound |
| CAS Number | 2414905-34-1 |
| Molecular Formula | C₃₀H₃₆N₂O₁₂S |
| Molecular Weight | 648.68 g/mol [4] |
| Appearance | Solid |
| Solubility | Soluble in DMSO, DCM, DMF[5] |
| Storage | Store at -20°C for long-term storage.[5] |
Proposed Mechanism of Action
The proposed mechanism of action for a this compound based ADC is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. Following internalization, the ADC is trafficked to the lysosome where the linker may be cleaved, releasing the thalidomide payload. The thalidomide moiety then binds to Cereblon, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors in hematological malignancies, for example, results in immunomodulatory effects and direct anti-proliferative activity. Additionally, thalidomide is known to exert anti-angiogenic effects, potentially by downregulating pro-angiogenic factors like VEGF.[1][2]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of this compound to a monoclonal antibody via lysine residues. The tosyl group reacts with the primary amines of lysine side chains under basic conditions.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
PD-10 Desalting Columns
-
Centrifugal Filter Units (e.g., Amicon Ultra, 30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Conjugation Buffer using a PD-10 desalting column or centrifugal filter unit to a final concentration of 5-10 mg/mL.
-
Determine the precise concentration of the mAb by measuring the absorbance at 280 nm.
-
-
Payload Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution at a molar excess of 5-10 fold. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted tosyl groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated payload and other small molecules by buffer exchange into a storage buffer (e.g., PBS, pH 7.4) using a PD-10 desalting column or centrifugal filter units.
-
Repeat the buffer exchange process at least three times to ensure complete removal of unconjugated material.
-
-
Characterization:
-
Determine the final concentration of the ADC using a BCA assay or by measuring the absorbance at 280 nm.
-
Characterize the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the in vitro potency of the thalidomide-based ADC in a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Thalidomide-ADC
-
Unconjugated antibody (isotype control)
-
Free thalidomide payload
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of the Thalidomide-ADC, unconjugated antibody, and free payload in complete medium.
-
Add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plates for 72-120 hours.
-
-
Cell Viability Assessment:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression model.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of the thalidomide-based ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Tumor cells for implantation
-
Thalidomide-ADC
-
Vehicle control (e.g., PBS)
-
Unconjugated antibody control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., Vehicle, Unconjugated mAb, Thalidomide-ADC at different doses).
-
Administer the treatments intravenously (IV) or intraperitoneally (IP) at a predetermined schedule (e.g., once weekly).
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint may be reached when tumors in the control group reach a certain size or after a predetermined period.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Thalidomide-ADC
| Compound | Target Cell Line (Antigen-Positive) IC₅₀ (nM) | Control Cell Line (Antigen-Negative) IC₅₀ (nM) |
| Thalidomide-ADC | 15.2 | > 1000 |
| Unconjugated mAb | > 1000 | > 1000 |
| Free Thalidomide | 250.7 | 265.4 |
Table 2: In Vivo Efficacy of Thalidomide-ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1250 ± 150 | - |
| Unconjugated mAb | 10 | 1180 ± 130 | 5.6 |
| Thalidomide-ADC | 5 | 625 ± 90 | 50 |
| Thalidomide-ADC | 10 | 310 ± 75 | 75.2 |
Data presented are hypothetical and for illustrative purposes only.
Signaling Pathway Diagram
Conclusion
The use of this compound as a payload for ADC development presents an innovative approach to cancer therapy by enabling the targeted delivery of an immunomodulatory agent. The protocols and information provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of thalidomide-based ADCs. Further optimization of the linker chemistry, drug-to-antibody ratio, and choice of target antigen will be crucial for the successful clinical translation of this promising therapeutic strategy.
References
- 1. Thalidomide analogs as emerging anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Thalidomide-Related Compounds as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 2414905-34-1 | BroadPharm [broadpharm.com]
- 6. Design, Synthesis, and In Vitro and In Vivo Evaluation of Cereblon Binding Bruton's Tyrosine Kinase (BTK) Degrader CD79b Targeted Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Thalidomide-O-PEG5-Tosyl Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Thalidomide-O-PEG5-Tosyl based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound based PROTAC poorly soluble?
A1: PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low aqueous solubility.[1] The thalidomide (B1683933) component is known to have poor aqueous solubility.[2] While the PEG5 linker is included to enhance solubility, the overall properties of the molecule, including the target-binding ligand (warhead) to which the tosyl group is attached, can result in a compound with high hydrophobicity and low water solubility.[3][4][5]
Q2: What is the first step I should take to address solubility issues?
A2: The first step is to accurately determine the kinetic and thermodynamic solubility of your PROTAC.[6][7] This will provide a baseline and help you select the most appropriate solubilization strategy. Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock (like DMSO), while thermodynamic solubility is the true equilibrium solubility of the solid material.[8][9]
Q3: Can I just add more DMSO to my in vitro assays?
A3: While common, increasing the concentration of co-solvents like DMSO should be done with caution. High concentrations of organic solvents can lead to compound precipitation upon dilution in aqueous assay buffers, and can also have off-target effects on cells, potentially confounding your experimental results.[10][11]
Q4: Are there any quick formulation adjustments I can try for initial experiments?
A4: Yes, for initial in vitro testing, you can explore the use of co-solvents, pH adjustments, and the addition of surfactants. These methods can often provide a rapid, albeit not always universally applicable, improvement in solubility.[12][13] It has been noted that PROTAC solubility can be significantly improved in biorelevant buffers like FaSSIF/FeSSIF (Fasted and Fed State Simulated Intestinal Fluid), which may be relevant for oral bioavailability studies.[14][15]
Troubleshooting Guide
This guide provides a systematic approach to improving the solubility of your this compound based PROTAC.
Step 1: Characterize the Solubility Problem
Before attempting to improve solubility, it's crucial to understand the nature of the issue.
-
Visual Inspection: Does the compound precipitate out of solution when diluted in aqueous media?
-
Quantitative Analysis: Perform kinetic and thermodynamic solubility assays to get precise measurements.
Step 2: Simple Formulation Adjustments
For many researchers, the goal is to find a suitable formulation for in vitro and sometimes early in vivo studies. The following strategies can be attempted with relative ease.
2.1 Co-solvent Systems
The use of water-miscible organic solvents can significantly improve the solubility of hydrophobic compounds.[12][13]
-
Common Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), ethanol, polyethylene (B3416737) glycol (e.g., PEG400), and propylene (B89431) glycol. Thalidomide itself is very soluble in DMF.[16]
-
Strategy: Prepare a high-concentration stock solution in 100% co-solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Be mindful of the final co-solvent concentration in your experiment.
2.2 pH Modification
If your PROTAC has ionizable functional groups, adjusting the pH of the solution can increase its solubility.[12][13]
-
Acidic or Basic Groups: The tosyl group itself is part of a stable sulfonate ester or amide and is not readily ionizable. However, other parts of your PROTAC, particularly the warhead, may contain acidic or basic moieties.
-
Strategy: Test the solubility of your PROTAC in a range of buffers with different pH values (e.g., pH 4.0, 7.4, 9.0).
2.3 Use of Surfactants
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic PROTAC molecule.[12]
-
Common Surfactants: Tween® 80, Polysorbate 80, Kolliphor® EL (Cremophor® EL).
-
Strategy: Prepare your aqueous buffer with a low concentration of surfactant (e.g., 0.1-1%) before adding the PROTAC.
Step 3: Advanced Formulation Strategies
If simple adjustments are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies.
3.1 Amorphous Solid Dispersions (ASDs)
Dispersing the PROTAC in an amorphous state within a polymer matrix can enhance its apparent solubility and dissolution rate.[1]
-
Mechanism: The high-energy amorphous form of the drug has a higher solubility than the stable crystalline form. The polymer prevents recrystallization.[1]
-
Common Polymers: HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate), Soluplus®, PVP (polyvinylpyrrolidone).[1]
3.2 Lipid-Based Formulations
For highly lipophilic PROTACs, lipid-based formulations can improve oral bioavailability by enhancing solubilization in the gastrointestinal tract.[12][17]
-
Types: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles.[17][18]
-
Mechanism: These formulations form fine emulsions or nanoparticles in the gut, which can be more readily absorbed.
3.3 Nanoparticle Formulations
Reducing the particle size of the PROTAC to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[19][20]
-
Methods: Nanomilling, precipitation, and high-pressure homogenization.[19]
-
Common Carriers: PLGA-PEG copolymers can be used to create polymeric nanoparticles that encapsulate the PROTAC.[1]
Step 4: Chemical Modification of the PROTAC
If formulation strategies are not sufficient or desirable, chemical modification of the PROTAC structure can be considered.
-
Incorporate Ionizable Groups: Replacing parts of the linker or warhead with basic nitrogen heterocycles (e.g., piperazine, pyridine) can introduce ionizable centers, which can dramatically improve aqueous solubility.[1][21]
-
Optimize the Linker: While a PEG5 linker is already present to aid solubility, further optimization of the linker composition and length can be explored.[3][4][14] Sometimes, a balance must be struck between solubility and cell permeability.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a high-throughput method for determining the kinetic solubility of a compound.[7]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound based PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottom 96-well plate containing the aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Incubation: Shake the plate for 1-2 hours at room temperature.[6]
-
Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[6]
-
Sample Preparation: Add an excess amount of the solid PROTAC powder to a vial containing the aqueous buffer of interest.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Separation: Filter the suspension through a 0.45 µm filter or centrifuge at high speed to pellet the undissolved solid.
-
Quantification: Accurately determine the concentration of the PROTAC in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Result: The measured concentration is the thermodynamic solubility.
Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol describes a lab-scale method for preparing an ASD.[1]
-
Dissolution: Dissolve the PROTAC and a polymer (e.g., HPMCAS) in a suitable organic solvent (e.g., acetone (B3395972) or a mixture of dichloromethane (B109758) and ethanol).[13]
-
Solvent Evaporation: Use a rotary evaporator to remove the solvent under reduced pressure, leaving a thin film of the PROTAC-polymer dispersion on the wall of the flask.
-
Drying: Further dry the film in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Harvesting: Scrape the solid dispersion from the flask and gently grind it into a fine powder.
Data Presentation
Table 1: Example Solubility Data for a Hypothetical PROTAC
| Formulation | Solubility (µg/mL) | Fold Improvement |
| PBS (pH 7.4) | 1.5 | - |
| PBS with 5% DMSO | 15 | 10 |
| PBS with 10% PEG400 | 25 | 16.7 |
| 0.5% Tween 80 in PBS | 40 | 26.7 |
| Amorphous Solid Dispersion (1:3 PROTAC:HPMCAS) | 120 | 80 |
Table 2: Common Co-solvents and Their Properties
| Co-solvent | Polarity | Notes |
| DMSO | High | Common for in vitro stock solutions, but can have cellular effects at >0.5%. |
| DMF | High | Good solvent for thalidomide, but has toxicity concerns.[16] |
| Ethanol | Medium | Biocompatible, often used in formulations. |
| PEG400 | Medium | A good solubilizer for both oral and parenteral formulations. |
| Propylene Glycol | Medium | Generally recognized as safe (GRAS) excipient. |
Visualizations
Caption: A decision workflow for improving PROTAC solubility.
Caption: Factors influencing the overall solubility of the PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. inventivapharma.com [inventivapharma.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. wjbphs.com [wjbphs.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. mdpi.com [mdpi.com]
- 20. ijpsm.com [ijpsm.com]
- 21. chemrxiv.org [chemrxiv.org]
Troubleshooting failed protein degradation with Thalidomide-O-PEG5-Tosyl
Technical Support Center: Thalidomide-O-PEG5-Tosyl
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis and application of PROTACs (Proteolysis Targeting Chimeras) derived from this building block.
Compound Profile: this compound is a functionalized building block used in PROTAC synthesis.[1] It contains the thalidomide (B1683933) core for binding to the Cereblon (CRBN) E3 ubiquitin ligase, a flexible PEG5 linker, and a terminal tosyl group, which acts as a reactive handle for conjugation to a ligand specific for a protein of interest (POI).[1][2]
Frequently Asked Questions (FAQs) and Troubleshooting
This guide addresses issues that can arise after you have synthesized your final PROTAC molecule using this compound as a precursor.
Q1: My PROTAC isn't causing degradation of my target protein. What are the most common reasons for this?
There are several potential reasons for a lack of PROTAC activity. A systematic approach is crucial for identifying the root cause.
Initial Checks & Potential Causes:
-
Inefficient Ternary Complex Formation: The primary goal of a PROTAC is to form a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. If this complex is unstable or doesn't form, degradation will not occur.[3][4]
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Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane to reach their intracellular target.[3]
-
Solution: Evaluate the physicochemical properties of your PROTAC. Modifications to the linker or warhead to reduce polarity or introduce features that favor cell uptake may be necessary.[3]
-
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.
-
Incorrect E3 Ligase Choice: The CRBN E3 ligase may not be expressed at sufficient levels in your chosen cell line or may not be the most suitable ligase for your target.[3]
-
Unproductive Ubiquitination: A ternary complex may form, but its geometry might not be conducive for the E3 ligase to transfer ubiquitin to the target protein.[3]
Q2: I'm observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because excessive PROTAC molecules lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex required for degradation.[3]
Solutions:
-
Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation and to confirm the characteristic bell-shaped curve of the hook effect.[3][4]
-
Use Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[3]
-
Biophysical Analysis: Use techniques like TR-FRET, SPR, or ITC to measure ternary complex formation at different concentrations, which can help correlate complex stability with the observed degradation profile.[3][8]
Q3: My degradation results are inconsistent between experiments. What could be the cause?
Inconsistent results often stem from variability in experimental conditions.
Potential Causes & Solutions:
-
Cellular Health and Passage Number: Cell confluency, health, and passage number can significantly impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[3]
-
Solution: Standardize your cell culture procedures. Use cells within a consistent passage number range and maintain similar seeding densities and confluency for all experiments.[3]
-
-
PROTAC Instability: The PROTAC compound may be unstable in the cell culture medium over the time course of the experiment.
-
Solution: Assess the chemical stability of your PROTAC in your experimental media over time using methods like LC-MS.
-
-
Target Protein Half-Life: If your target protein has a very short natural half-life, it can be challenging to observe significant degradation.[9]
-
Solution: Perform detailed time-course experiments to capture the degradation kinetics accurately. Mathematical modeling can also help predict the maximal achievable degradation based on the protein's natural turnover rate.[9]
-
Q4: How do I confirm that the observed protein loss is due to proteasomal degradation?
It is critical to verify that the reduction in your target protein is due to the intended PROTAC mechanism.
Essential Controls:
-
Proteasome Inhibitor Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding your PROTAC. If the degradation is proteasome-dependent, the protein levels should be restored in the presence of the inhibitor.[9]
-
Inactive Control PROTAC: Synthesize a negative control where the thalidomide moiety is modified to abolish CRBN binding (e.g., by inverting a key stereocenter).[10][] This control should still bind the target protein but should not induce its degradation.[10]
-
CRBN Ligand Competition: Co-treat cells with your PROTAC and an excess of a free CRBN ligand like pomalidomide (B1683931) or thalidomide.[12] The free ligand will compete for binding to CRBN, which should prevent ternary complex formation and rescue the target protein from degradation.[12]
Quantitative Data Summary
The following table provides typical concentration ranges and time points for PROTAC experiments. These values are starting points and should be optimized for your specific target and cell system.
| Parameter | Typical Range | Purpose |
| PROTAC Concentration | 0.1 nM - 10 µM | To determine dose-response, DC50, Dmax, and observe the hook effect.[3][13] |
| Treatment Duration | 2 - 48 hours | To assess degradation kinetics. Shorter times (2-6h) are often used for proteomics to identify direct targets.[5][13] |
| Proteasome Inhibitor (MG132) | 1 - 20 µM | To confirm degradation is proteasome-dependent.[14] |
| CRBN Ligand (Pomalidomide) | 1 - 10 µM | To confirm degradation is CRBN-dependent through competition.[12] |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol outlines the steps to quantify changes in target protein levels following PROTAC treatment.[15]
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of PROTAC concentrations (and controls) for the desired duration (e.g., 18 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[15]
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[16]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[15]
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[15]
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate with a primary antibody specific to your target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[2]
-
-
Detection and Analysis:
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures your PROTAC's ability to induce the ubiquitination of your target protein in a reconstituted system.[2]
-
Reagents:
-
Reaction Setup (25 µL total volume):
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding 2x SDS-PAGE loading buffer.[2]
-
Analysis:
-
Run the samples on an SDS-PAGE gel and perform a Western blot as described above.
-
Probe the membrane with an antibody against your target protein.
-
A successful reaction will show a "ladder" of higher molecular weight bands above the unmodified target protein, indicating poly-ubiquitination.[2]
-
Visualized Workflows and Mechanisms
Caption: Mechanism of action for a PROTAC derived from this compound.
Caption: A logical workflow for troubleshooting failed PROTAC experiments.
Caption: Standard experimental workflow for evaluating a novel PROTAC.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. 三重複合体の形成 [promega.jp]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Optimizing PROTAC linker length for improved efficacy
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the linker in Proteolysis-Targeting Chimeras (PROTACs) to enhance degradation efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for PROTAC linker length and how does it impact efficacy?
A1: The linker is a critical component of a PROTAC, connecting the warhead for the target protein (POI) and the ligand for an E3 ligase. Its length and composition are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.
Linker length can significantly influence degradation efficiency (Dmax) and potency (DC50). While there is no universal optimal length, linkers typically range from two to eighteen atoms. The most common linker types are polyethylene (B3416737) glycol (PEG) chains and alkyl chains. The choice of linker length and composition is highly dependent on the specific target protein and E3 ligase pair. An optimal linker facilitates the necessary protein-protein interactions within the ternary complex for efficient ubiquitin transfer.
Q2: My PROTAC shows binding to the target protein and the E3 ligase individually, but I see no degradation. What is a likely cause?
A2: A common reason for this issue is the inability to form a stable and productive ternary complex. The linker's length, rigidity, or attachment points may be preventing the target protein and E3 ligase from coming together in an orientation that allows for ubiquitination.
Troubleshooting Steps:
-
Vary Linker Length: Synthesize a library of PROTACs with different linker lengths (e.g., PEG2, PEG3, PEG4) to explore the optimal distance between the two proteins.
-
Change Linker Composition: If simple alkyl or PEG linkers are ineffective, consider more rigid structures (e.g., incorporating cyclic elements) or different chemical properties to alter the conformational flexibility.
-
Modify Attachment Points: The exit vector on both the target binder and the E3 ligand can significantly impact the final orientation. Experiment with different attachment points on your ligands.
-
Perform Ternary Complex Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Resonance Energy Transfer (FRET) to directly measure the formation and stability of the ternary complex. A lack of a cooperative binding signal (alpha > 1) suggests an unfavorable complex.
Troubleshooting Guide
Issue 1: A "Hook Effect" is Observed in Degradation Assays
The "hook effect" is a phenomenon where the degradation of the target protein decreases at higher concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.
Logical Flow for Troubleshooting the Hook Effect
Caption: Troubleshooting workflow for the PROTAC hook effect.
Solution Strategies:
-
Optimize Concentration: The most straightforward solution is to perform a wide dose-response curve to identify the optimal concentration that yields maximum degradation (Dmax) and use concentrations in this range for subsequent experiments.[1]
-
Enhance Ternary Complex Cooperativity: The hook effect is more pronounced for PROTACs that do not benefit from positive cooperativity.[2][3] Modifying the linker can introduce new, favorable protein-protein interactions between the target and the E3 ligase, stabilizing the ternary complex and mitigating the hook effect.[2]
-
Linker Redesign: A linker that is too long or too flexible can increase the entropic penalty of forming the ternary complex, favoring binary complex formation.[4][5] Systematically testing shorter or more rigid linkers can help overcome this.
Issue 2: Degradation is Inefficient (Low Dmax or High DC50)
Even when degradation is observed, it may not be potent or complete enough for a therapeutic effect. This can often be traced back to a suboptimal linker that forms a ternary complex with poor geometry for ubiquitination.
Linker Length Impact on Degradation Parameters
The table below summarizes hypothetical data from a linker optimization study for a target protein (TP-1) using a Cereblon (CRBN) E3 ligase ligand. This illustrates how linker length can affect key degradation parameters.
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| PROTAC-A1 | PEG | 8 (PEG2) | 550 | 45 | 0.9 |
| PROTAC-A2 | PEG | 11 (PEG3) | 75 | 92 | 2.5 |
| PROTAC-A3 | PEG | 14 (PEG4) | 120 | 81 | 1.8 |
| PROTAC-A4 | Alkyl | 12 | 200 | 70 | 1.2 |
Analysis:
-
PROTAC-A2 shows the best performance with the lowest DC50 and highest Dmax.
-
The 11-atom PEG linker provides the highest cooperativity (α = 2.5), indicating a highly stable ternary complex.
-
The shorter PEG linker in PROTAC-A1 is likely too short, leading to steric hindrance and very poor degradation.
-
The longer PEG linker in PROTAC-A3 shows reduced efficacy compared to A2, suggesting that while a complex forms, its geometry is less optimal for ubiquitination.
-
The alkyl linker in PROTAC-A4 is less effective than the optimal PEG linker, highlighting that linker composition, not just length, is a critical variable.
Key Experimental Protocols
1. Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of your PROTAC for a predetermined amount of time (e.g., 18-24 hours).
-
Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration in each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% milk or BSA in TBST) and incubate with a primary antibody against the target protein. A loading control (e.g., GAPDH, β-actin) is essential. Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control. Calculate Dmax and DC50 values by fitting the data to a dose-response curve in software like GraphPad Prism.
-
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for PROTAC linker optimization.
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR directly measures the binding kinetics and affinity of molecular interactions, providing invaluable data on ternary complex stability and cooperativity.
-
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
Binary Interaction (PROTAC -> E3): Inject a series of PROTAC concentrations over the surface to measure the binary binding affinity (KD1).
-
Binary Interaction (Target -> E3): Inject the target protein over the surface to confirm no direct interaction.
-
Ternary Complex Formation: Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with a dilution series of the target protein.
-
Data Analysis: An increase in the SPR signal compared to the PROTAC-only injection confirms ternary complex formation. The cooperativity (α) can be calculated by comparing the affinity of the target protein to the PROTAC-E3 complex versus its affinity to the E3 ligase alone (which should be non-existent). An alpha value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC enhances the affinity between the target and the E3 ligase.
-
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Strategies to reduce off-target effects of thalidomide-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs), with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects in thalidomide-based PROTACs?
A1: Off-target effects in thalidomide-based PROTACs can stem from several sources:
-
Intrinsic Activity of the Cereblon (CRBN) Ligand: The thalidomide (B1683933) moiety itself can recruit and induce the degradation of endogenous proteins known as "neosubstrates" (e.g., zinc-finger transcription factors like IKZF1/3 and GSPT1) independent of the intended target protein.[][2][3] This can lead to unintended physiological consequences.
-
Lack of Specificity of the Target-Binding Warhead: If the ligand targeting the protein of interest (POI) is not highly selective, the PROTAC can bind to and degrade other proteins with similar binding pockets.
-
Formation of Unproductive Ternary Complexes: The linker connecting the warhead and the CRBN ligand plays a crucial role in the geometry of the ternary complex (POI-PROTAC-CRBN). An suboptimal linker can lead to the degradation of proteins other than the intended target.[4]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex.[5][6] This not only reduces on-target degradation efficiency but can also lead to off-target pharmacology.[5][7]
Q2: How can I rationally design a thalidomide-based PROTAC to minimize off-target effects from the start?
A2: A proactive design approach is crucial for minimizing off-target effects. Key considerations include:
-
CRBN Ligand Modification: Structural modifications to the phthalimide (B116566) ring of thalidomide can significantly reduce the degradation of neosubstrates.[] For example, introducing a methoxy (B1213986) group or making substitutions at the C5 position of the phthalimide ring has been shown to decrease off-target zinc-finger protein degradation.[][8][9]
-
Optimize the Target-Binding Warhead: Utilize a highly selective ligand for your protein of interest to minimize engagement with other proteins.[4]
-
Systematic Linker Optimization: The length, composition, and attachment point of the linker are critical for forming a productive ternary complex.[4][10] It is recommended to synthesize and test a library of PROTACs with varying linkers to identify the optimal design that favors on-target degradation.[6]
-
Consider the E3 Ligase: While this guide focuses on thalidomide-based PROTACs that recruit CRBN, exploring other E3 ligases with more restricted tissue expression could be a viable strategy to limit off-target effects in specific cellular contexts.[3][4]
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity Observed
If you observe significant cytotoxicity in your cell-based assays that is not explained by the degradation of your target protein, consider the following troubleshooting steps:
| Possible Cause | Recommended Action |
| Off-target protein degradation | 1. Perform Global Proteomics: Use mass spectrometry-based proteomics to identify unintended protein degradation.[5][11] 2. Validate Off-Targets: Confirm the degradation of potential off-targets identified in the proteomics screen using orthogonal methods like Western blotting.[5] |
| High PROTAC concentration | 1. Perform Dose-Response Analysis: Determine the concentration at which toxicity occurs and compare it to the concentration required for target degradation (DC50). Aim for a large therapeutic window.[12] 2. Mitigate the "Hook Effect": Test a wide range of PROTAC concentrations to identify the optimal window for degradation and avoid concentrations that lead to the hook effect.[6] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to the cells.[5] |
| Intrinsic toxicity of the PROTAC molecule | Test an inactive control PROTAC (with a modification that prevents ternary complex formation) to see if the toxicity persists.[12] If it does, the toxicity may be independent of protein degradation. |
Guide 2: Discrepancy Between On-Target Degradation and Desired Phenotype
If you observe efficient degradation of your target protein but do not see the expected biological outcome, this could indicate the involvement of off-target effects.
| Possible Cause | Recommended Action |
| Off-target effects mask or counteract the on-target effect | 1. Comprehensive Off-Target Profiling: Utilize global proteomics and transcriptomics to get a complete picture of the cellular response to your PROTAC.[5] 2. Pathway Analysis: Use bioinformatics tools to determine if the identified off-target proteins are enriched in specific signaling pathways that might explain the unexpected phenotype.[12] |
| Compensation mechanisms | The cell may be upregulating compensatory pathways in response to the degradation of the target protein. Transcriptomic analysis (RNA-sequencing) can help identify such changes.[5] |
Experimental Protocols & Methodologies
Global Proteomics Workflow for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
References
- 2. researchgate.net [researchgate.net]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Hook Effect with Thalidomide-O-PEG5-Tosyl Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Thalidomide-O-PEG5-Tosyl in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address and overcome the common experimental challenge known as the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
A1: this compound is a chemical building block used in the synthesis of PROTACs.[1] It is a heterobifunctional molecule that consists of three key parts:
-
Thalidomide (B1683933): This portion acts as a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's protein degradation machinery.[2][3]
-
PEG5 Linker: This is a 5-unit polyethylene (B3416737) glycol linker that connects the thalidomide moiety to the target protein ligand. The linker's length and composition are critical for the proper formation of the ternary complex.[4]
-
Tosyl (Ts) group: This is a tosylate group, which is an excellent leaving group. It makes the molecule reactive towards nucleophiles like amines or hydroxyl groups on a target protein ligand, facilitating the final conjugation step in PROTAC synthesis.[1]
Q2: What is the "hook effect" in the context of PROTAC experiments?
A2: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein paradoxically decreases at high PROTAC concentrations.[5][6] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation occurs at an optimal, intermediate concentration.[7][8]
Q3: What is the underlying cause of the hook effect?
A3: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[5][8] A PROTAC's function relies on forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[9] However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating an abundance of "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[10] These binary complexes are unable to bring the target and the E3 ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for degradation.[11]
Q4: Why is it critical to identify and manage the hook effect?
A4: Failing to recognize the hook effect can lead to a significant misinterpretation of experimental results.[5] A potent PROTAC might be incorrectly classified as inactive or weak if it is tested only at concentrations that are too high.[7] Understanding this phenomenon is crucial for the accurate determination of key efficacy parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), which are vital for structure-activity relationship (SAR) studies and for defining a therapeutic window.[8][12]
Q5: What factors can influence the severity of the hook effect?
A5: The magnitude of the hook effect is influenced by the equilibrium between binary and ternary complex formation. Key factors include:
-
Binding Affinities: The relative binding affinities of the PROTAC for its target protein and the E3 ligase are crucial. A large imbalance can favor the formation of one binary complex over the other, exacerbating the hook effect.[6]
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second protein, helps stabilize the ternary complex and can mitigate the hook effect.[6]
-
Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, which might mask the true degradation potential or the hook effect itself.[5]
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.[7]
-
Troubleshooting Steps:
-
Confirm and Characterize the Curve: Repeat the experiment using a wider and more granular concentration range (e.g., from picomolar to high micromolar) to clearly define the optimal degradation concentration and the inhibitory phase of the curve.[8] It is recommended to use at least 8-10 concentrations with half-log dilutions.[7]
-
Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This helps in understanding the kinetics of degradation.[7][13]
-
Directly Measure Ternary Complex Formation: Use a biophysical assay (see Protocol 2) to confirm that the decrease in degradation at high concentrations correlates with a decrease in ternary complex formation. A bell-shaped curve in this assay is a hallmark of the hook effect.[8]
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: It is possible that the tested concentration range falls entirely within the inhibitory part of the hook effect region.[5]
-
Troubleshooting Steps:
-
Test a Significantly Wider Concentration Range: Expand your dose-response curve to include much lower concentrations (e.g., spanning from 1 pM to 100 µM) to ensure you are not missing the optimal degradation window.[5]
-
Verify Target Engagement: Before concluding inactivity, confirm that your PROTAC can independently bind the target protein and the E3 ligase and facilitate ternary complex formation using appropriate biophysical assays.[5]
-
Assess Cell Permeability: Evaluate the cell permeability of your PROTAC. Low intracellular concentration can prevent effective degradation and may obscure the hook effect.[5]
-
Check E3 Ligase Expression: Ensure the cell line used expresses sufficient levels of the recruited E3 ligase (CRBN for thalidomide-based PROTACs).[5]
-
Issue 3: A sharp hook effect is observed, resulting in a very narrow optimal concentration window.
-
Likely Cause: This may indicate suboptimal ternary complex stability or geometry.
-
Troubleshooting Steps:
-
Optimize the Linker: The length and chemical nature of the PEG linker are critical for stable ternary complex formation.[4] Synthesize and test a library of PROTACs with varying linker lengths (e.g., PEG3, PEG4, PEG6) to identify a construct that forms a more stable ternary complex, which can often broaden the optimal concentration window.[4][14]
-
Analyze Ternary Complex Cooperativity: Use biophysical methods like Surface Plasmon Resonance (SPR) to measure the cooperativity of ternary complex formation. PROTACs with higher positive cooperativity tend to have a less pronounced hook effect.[6]
-
Rule out Cytotoxicity: At very high concentrations, some compounds can be toxic. Perform a cell viability assay (e.g., CellTiter-Glo®) in parallel with your degradation experiment to ensure the observed decrease in protein is not due to cell death.[13]
-
Quantitative Data Presentation
The following table provides an example of the relationship between PROTAC concentration, ternary complex formation, and target protein degradation, illustrating a typical hook effect.
| PROTAC Concentration | Ternary Complex Formation (Relative Signal) | Target Protein Degradation (%) | Observation |
| 0.1 nM | 5% | 10% | Low activity |
| 1 nM | 25% | 40% | Increasing degradation |
| 10 nM | 70% | 85% | Increasing degradation |
| 100 nM | 100% | 95% (Dmax) | Optimal Concentration |
| 1 µM | 60% | 70% | Onset of Hook Effect |
| 10 µM | 20% | 30% | Significant Hook Effect |
| 100 µM | 5% | 10% | Strong Hook Effect |
Experimental Protocols
Protocol 1: Western Blotting for Quantifying Target Protein Degradation
This protocol outlines the quantification of target protein levels following PROTAC treatment.[8]
-
Methodology:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration for each lysate using a BCA or Bradford assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[8]
-
-
Data Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein's band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.[15]
-
-
Protocol 2: AlphaLISA Assay for Measuring Ternary Complex Formation
This protocol provides a method to directly measure the formation of the Target-PROTAC-E3 Ligase ternary complex in a cell-free system.[13]
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare solutions of the recombinant target protein (e.g., tagged with His) and the E3 ligase complex (e.g., CRBN/DDB1, tagged with GST) at optimized concentrations.
-
Assay Assembly: In a 384-well assay plate, add the target protein, the E3 ligase complex, and the serially diluted PROTAC.
-
Complex Formation: Incubate the plate at room temperature for approximately 1 hour to allow the ternary complex to form.[13]
-
Bead Addition: Add AlphaLISA Acceptor beads (e.g., anti-His) and Donor beads (e.g., anti-GST) to the wells. Incubate in the dark to allow bead-protein binding.[7]
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, with the peak representing the optimal concentration for ternary complex formation in this assay system.[6]
-
Protocol 3: General Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a target protein ligand (POI-ligand) containing a nucleophilic group (e.g., an amine or alcohol) to this compound.
-
Methodology:
-
Reactant Preparation: Dissolve the POI-ligand and this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Conjugation Reaction: To the solution, add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction. The nucleophilic group on the POI-ligand will displace the tosylate leaving group on the this compound molecule.[1]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.[15]
-
Purification: Upon completion, purify the final PROTAC product using flash column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired compound with high purity.[15]
-
Characterization: Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and NMR.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Large PROTAC Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on overcoming one of the most significant challenges in the development of Proteolysis Targeting Chimeras (PROTACs): the poor cell permeability of these large molecules. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major hurdle for large PROTAC molecules?
PROTACs are inherently large molecules, often with a high molecular weight (MW > 800 Da) and a large polar surface area (PSA).[1][2][3] These characteristics place them outside the typical chemical space of orally bioavailable drugs, as described by guidelines like Lipinski's Rule of Five.[3][4] This "beyond Rule of Five" (bRo5) nature significantly hinders their ability to passively diffuse across the lipid bilayer of cell membranes to reach their intracellular targets.[3] Consequently, a PROTAC can be highly effective in biochemical assays but show little to no activity in a cellular context if it cannot achieve sufficient intracellular concentrations.[3]
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
Several key physicochemical properties are crucial for determining a PROTAC's ability to cross the cell membrane:
-
Molecular Weight (MW): Higher MW generally correlates with lower passive diffusion across the cell membrane.[3]
-
Polar Surface Area (PSA): A large PSA is a common feature of PROTACs and can limit membrane permeability.[1][3]
-
Lipophilicity (LogP): An optimal LogP is required. While some lipophilicity is necessary to enter the cell membrane, excessively high LogP can lead to poor aqueous solubility or getting trapped within the membrane.[3]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact permeability.[3] Strategies like replacing amide bonds with esters can reduce the HBD count and improve permeability.[5][6]
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): PROTACs are not rigid structures. The ability to adopt folded, compact conformations can shield polar surfaces and reduce the 3D PSA, which can facilitate cell permeability.[2][7] The formation of intramolecular hydrogen bonds is a key factor in achieving these more permeable "chameleon-like" conformations.[7]
Q3: What experimental methods are used to assess PROTAC cell permeability?
Several in vitro assays are commonly used to evaluate the cell permeability of PROTACs. These can be categorized as cell-free and cell-based assays:[8]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[8][9] It is a cost-effective method for early-stage screening of compounds based on their passive transcellular permeability.[8]
-
Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][10] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[8]
-
NanoBRET Target Engagement Assay: This live-cell assay can be adapted to provide a relative measure of intracellular PROTAC availability. By comparing target engagement in live versus permeabilized cells, an "availability index" can be calculated to rank-order PROTACs.[11][12]
Q4: What are the primary strategies for improving the cell permeability of large PROTACs?
Several strategies can be employed to enhance the cellular uptake of PROTACs:
-
Linker Optimization: The linker is a critical component that can be modified to improve physicochemical properties. This includes adjusting its length, rigidity, and chemical composition.[2][4]
-
Structural Modifications: Introducing intramolecular hydrogen bonds can help a PROTAC adopt a more compact, less polar conformation, which improves its ability to cross the cell membrane.[7] Replacing amide bonds in the linker with esters is another effective strategy to reduce the hydrogen bond donor count.[5][6]
-
Prodrug Strategies: Masking polar functional groups with moieties that are cleaved intracellularly can improve membrane transit.[13]
-
Computational and Machine Learning Approaches: Predictive modeling can be used to design PROTACs with more favorable permeability properties from the outset, reducing the need for extensive trial-and-error synthesis.[14][15][16][17]
-
Advanced Delivery Systems: For particularly challenging PROTACs, formulation strategies such as encapsulation in nanoparticles, liposomes, or polymeric micelles can be used to overcome poor permeability.[18][19][20][21][22][23]
Q5: How does the choice of E3 ligase ligand affect PROTAC permeability?
The E3 ligase ligand is a major structural component of the PROTAC and significantly influences its overall physicochemical properties. The development of smaller, non-peptidic small-molecule ligands for E3 ligases like von Hippel-Lindau (VHL) and cereblon (CRBN) was a crucial step in creating more drug-like PROTACs with better cell permeability compared to the initial peptide-based versions.[24][25] The choice of E3 ligase ligand can impact the PROTAC's overall size, polarity, and potential for forming intramolecular hydrogen bonds, all of which are critical determinants of cell permeability.[26]
Troubleshooting Guides
Problem: My PROTAC is potent in biochemical assays but shows no degradation activity in cells.
This is a frequent issue in PROTAC development and often points towards poor cell permeability.[3][13]
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Before assuming a permeability issue, it's important to confirm that the PROTAC can bind its target and the E3 ligase within the cellular environment. Techniques like the cellular thermal shift assay (CETSA) or NanoBRET can be used to verify intracellular target engagement.[13]
-
Directly Measure Permeability: If target engagement is confirmed, the next step is to quantify the PROTAC's cell permeability using assays like PAMPA or Caco-2.[8][10] Low permeability values would confirm this as the likely cause of inactivity.
-
Structural Optimization:
-
Analyze Physicochemical Properties: Calculate the MW, PSA, LogP, and HBD/HBA counts of your molecule.
-
Modify the Linker: Systematically alter the linker by replacing flexible PEG linkers with more rigid alkyl or heterocyclic (e.g., piperazine) linkers.[1][2] Consider replacing amide bonds with esters to reduce HBD count.[5]
-
Introduce Intramolecular Hydrogen Bonds: Use computational modeling to identify opportunities to introduce IMHB that could lead to a more compact, permeable conformation.[7]
-
-
Consider Alternative E3 Ligase Ligands: If extensive linker optimization fails, synthesizing a new set of PROTACs with a different E3 ligase ligand (e.g., switching from a VHL to a CRBN ligand) could alter the molecule's properties sufficiently to improve uptake.
Caption: A logical workflow for troubleshooting the lack of PROTAC activity in cells.
Problem: My PROTAC shows poor recovery in the Caco-2 permeability assay.
Low recovery can invalidate the results of a permeability assay. This issue often arises from the challenging physicochemical properties of PROTACs.
Troubleshooting Steps:
-
Assess Aqueous Solubility: Poor solubility in the assay buffer is a common cause of low recovery. Determine the solubility of your PROTAC under the assay conditions. If it's low, consider adding a small percentage of a co-solvent like DMSO or using a formulation approach.
-
Evaluate Non-Specific Binding: PROTACs, particularly highly lipophilic ones, can stick to plasticware. To mitigate this, consider adding a small amount of Bovine Serum Albumin (BSA) (e.g., 0.5%) to the transport buffer.[27]
-
Check Compound Stability: PROTACs can be unstable in assay media over long incubation periods. Assess the stability of your compound in the buffer over the course of the experiment. If instability is an issue, you may need to shorten the incubation time.[27]
-
Optimize Assay Conditions: For some PROTACs, standard assay protocols may need to be modified. Extending the incubation time might seem intuitive but can sometimes decrease recovery for certain compounds.[27] It may be necessary to test different incubation times to find the optimal window.
Data Presentation: Strategies for Permeability Enhancement
The following tables summarize quantitative data from studies where specific molecular modifications were made to improve PROTAC permeability, as measured by the PAMPA apparent permeability coefficient (Papp).
Table 1: Effect of Amide-to-Ester Substitution on Permeability
| PROTAC Pair | Linker Modification | Papp (x 10⁻⁶ cm/s) | Fold Increase in Permeability | Reference |
| MZ1 vs. Ester-MZ1 | Amide replaced with Ester | 0.01 (MZ1) vs. 0.1 (Ester) | ~10x | [2][5][6] |
| ARV-771 vs. Ester-ARV-771 | Amide replaced with Ester | 0.2 (ARV-771) vs. 0.3 (Ester) | ~1.5x | [2][5][6] |
This data illustrates that a simple bioisosteric replacement of an amide with an ester can significantly improve passive permeability.[5]
Table 2: Impact of Linker Composition on Permeability of VH032-Based PROTACs
| PROTAC Compound | Linker Type | Papp (x 10⁻⁶ cm/s) | Key Observation | Reference |
| Compound 7 | 3-unit PEG | 0.6 | Most permeable in series | [9][28] |
| Compound 9 | 6-unit PEG | 0.006 | 100-fold less permeable than Cmpd 7 | [9][28] |
| Compound 17 | Alkyl linker | 0.002 | Least permeable in study | [9][28] |
This data highlights the profound impact of linker composition and length on permeability, with longer PEG linkers and certain alkyl linkers leading to significantly reduced permeability in this series.[9]
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for assessing the passive permeability of a PROTAC.
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial membrane infused with a lipid solution (e.g., phosphatidylcholine in dodecane), to an acceptor compartment.[8] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay.
Methodology:
-
Preparation: An acceptor 96-well plate is filled with buffer (e.g., PBS pH 7.4). A donor 96-well plate with a filter bottom is coated with a lipid solution.[3]
-
Donor Solution: The PROTAC is dissolved in buffer (often with a small amount of DMSO) to create the donor solution.[3]
-
Assay Start: The donor solution is added to the coated donor plate. This plate is then placed on top of the acceptor plate, creating a "sandwich."
-
Incubation: The assembly is incubated for a defined period (e.g., 2-18 hours) at room temperature to allow for diffusion.
-
Quantification: After incubation, the plates are separated. The concentration of the PROTAC in both the donor and acceptor wells is measured using a sensitive analytical method like LC-MS/MS.[3]
-
Calculation: The apparent permeability coefficient (Papp) is calculated based on the compound concentration in the wells, incubation time, and membrane area.
Caco-2 Permeability Assay
This protocol provides a general overview of using a Caco-2 cell monolayer to assess PROTAC permeability, which accounts for both passive and active transport mechanisms.
Principle: Caco-2 cells are grown on a semi-permeable membrane in a Transwell® system. Once they form a confluent monolayer, they differentiate to mimic the intestinal barrier. The PROTAC is added to one side (apical), and its appearance on the other side (basolateral) is measured over time.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® permeable supports and cultured for approximately 21 days to allow them to differentiate and form a tight monolayer.[3]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Start: The culture medium is replaced with a transport buffer. The PROTAC solution is added to the apical (donor) side.[3]
-
Incubation: The plates are incubated at 37°C with gentle shaking for a set time (e.g., 2 hours).[3]
-
Sample Collection: At the end of the incubation, samples are collected from both the apical and basolateral (receiver) compartments.[3]
-
Quantification: The concentration of the PROTAC in the samples is quantified by LC-MS/MS.
-
Calculate Permeability: The Papp is calculated. To assess active efflux, the experiment is often performed in both directions (apical-to-basolateral and basolateral-to-apical). The ratio of these Papp values gives the efflux ratio.[8]
Signaling Pathways and Logical Relationships
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
Caption: The catalytic cycle of PROTAC-mediated protein degradation via the UPS.[1][29]
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholars.mssm.edu [scholars.mssm.edu]
- 21. [PDF] PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 24. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. enamine.net [enamine.net]
- 28. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Conjugating Thalidomide-O-PEG5-Tosyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal reaction conditions for conjugating Thalidomide-O-PEG5-Tosyl with primary amines. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the reaction between this compound and a primary amine?
A1: The conjugation reaction is a bimolecular nucleophilic substitution (SN2) reaction. The primary amine acts as a nucleophile, attacking the carbon atom attached to the tosylate group, which serves as an excellent leaving group. This results in the formation of a new carbon-nitrogen bond, linking the thalidomide-PEG moiety to your molecule of interest.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored at -20°C in a dry, dark environment to ensure its stability for at least six months.[1] It is typically supplied as a solid and is soluble in solvents such as DMSO, DCM, and DMF.[1][2]
Q3: Why is a base typically required for this reaction?
A3: A base is used to deprotonate the primary amine, increasing its nucleophilicity and facilitating the attack on the tosylated carbon. The amine reactant itself is basic, and using it in excess can often drive the reaction. However, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is commonly added to ensure the reaction proceeds efficiently.
Q4: What are the most common challenges encountered during this conjugation?
A4: The most frequent issues include low reaction yield, the formation of side products due to over-alkylation of the amine (dialkylation), and potential hydrolysis of the thalidomide (B1683933) moiety under basic conditions. Purification of the final PEGylated product can also be challenging due to its physical properties.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or, more quantitatively, by Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful as it can confirm the formation of the desired product by its mass and track the disappearance of the starting materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficiently activated amine. 2. Low reaction temperature. 3. Inactive this compound. 4. Steric hindrance from the amine substrate. | 1. Ensure an appropriate base (e.g., DIPEA, K₂CO₃) is used in sufficient quantity (1.5-2.0 equivalents). 2. Gradually increase the reaction temperature (e.g., from room temperature to 40-50°C). 3. Verify the quality and storage conditions of the tosylated reagent. 4. Increase reaction time and/or temperature. Consider using a less sterically hindered amine if possible. |
| Formation of a Double-Alkylated Byproduct | The primary amine product is reacting with a second molecule of this compound. | Use a significant excess of the primary amine nucleophile (3-5 equivalents or more). This will statistically favor the mono-alkylation product. |
| Presence of Thalidomide Hydrolysis Products | The phthalimide (B116566) ring of thalidomide is susceptible to hydrolysis under basic conditions. | Use a milder base (e.g., K₂CO₃ instead of stronger organic bases). Minimize reaction time and avoid excessive temperatures. Perform the reaction under anhydrous conditions. |
| Difficulty in Purifying the Final Product | The PEGylated product may be an oil or difficult to separate from starting materials and byproducts. | Reverse-phase HPLC (RP-HPLC) is the most effective purification method. Use a C18 column with a water/acetonitrile or water/methanol gradient. Due to the poor UV absorbance of the PEG linker, use a detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). |
| Broad Peaks in HPLC Chromatogram | Poor chromatographic resolution of the PEGylated compound. | Increase the column temperature during HPLC to improve peak shape. Ensure the use of a high-purity, monodisperse PEG-tosylate starting material. |
Experimental Protocols
General Protocol for Conjugation of this compound with a Primary Amine
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) or K₂CO₃ (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the this compound solution to the amine solution dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40°C) if the starting materials are unreactive at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting tosylate is consumed.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine to remove excess base and DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
Reaction Workflow Diagram
Caption: Workflow for the conjugation of this compound with a primary amine.
Data Presentation
Summary of Reactants and Conditions
| Parameter | Recommendation | Notes |
| This compound | 1.0 equivalent | The limiting reagent. |
| Primary Amine | 1.2 - 5.0 equivalents | An excess is recommended to minimize dialkylation. |
| Base | DIPEA (2.0 eq) or K₂CO₃ (2.0 eq) | DIPEA is a soluble organic base, while K₂CO₃ is a solid inorganic base. |
| Solvent | Anhydrous DMF, DCM, or Acetonitrile | DMF is a good choice for dissolving a wide range of substrates. |
| Temperature | Room Temperature to 50°C | Start at room temperature and gently heat if the reaction is slow. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Logical Relationship of Troubleshooting Steps
Caption: A logical flow diagram for troubleshooting common issues in the conjugation reaction.
References
Mitigating non-specific binding of Thalidomide-O-PEG5-Tosyl PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and mitigate issues related to the non-specific binding of Proteolysis Targeting Chimeras (PROTACs) synthesized using Thalidomide-O-PEG5-Tosyl. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a chemical building block used in the synthesis of PROTACs.[1][2] It incorporates two of the three essential components of a PROTAC:
-
A ligand for the Cereblon (CRBN) E3 ubiquitin ligase: This is the thalidomide (B1683933) moiety.[3][4]
-
A flexible linker: This is the polyethylene (B3416737) glycol (PEG5) chain.[3][4]
The tosyl group is a reactive leaving group, allowing a researcher to easily connect this building block to a "warhead" (a ligand that binds to the target protein of interest), thereby completing the PROTAC synthesis.[1][2][4]
Q2: What are the primary causes of non-specific binding and off-target effects with thalidomide-based PROTACs?
Non-specific binding and subsequent off-target degradation can arise from several factors:
-
Inherent Properties of the Thalidomide Ligand: The thalidomide moiety itself can recruit and degrade endogenous proteins, known as "neo-substrates," most notably zinc-finger (ZF) proteins. This activity is independent of the intended target protein.[5][6][7]
-
Promiscuous Target Warhead: The ligand designed to bind your protein of interest (POI) may also have affinity for other proteins, leading to their degradation.[5]
-
Unfavorable Ternary Complex Geometry: The specific length and composition of the linker can influence the stability and conformation of the ternary complex (E3 Ligase-PROTAC-Target). An improperly formed complex can either fail to degrade the intended target or bring unintended proteins into proximity with the E3 ligase.[8][9]
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high PROTAC concentrations.[8] This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, forming binary complexes (e.g., Target-PROTAC or E3-PROTAC) rather than the productive ternary complex required for degradation.[8]
-
Mitigation Strategy: Always perform a wide dose-response experiment (e.g., from picomolar to micromolar concentrations) to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[8][10]
Troubleshooting Guide: Poor Selectivity and Off-Target Degradation
This guide provides a systematic approach to diagnosing and solving issues related to non-specific PROTAC activity.
Problem: My PROTAC degrades the target protein, but proteomic analysis reveals significant degradation of other proteins.
Step 1: Characterize the Off-Targets
-
Action: Perform unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon PROTAC treatment.[3]
-
Analysis: Categorize the off-targets. Are they known neo-substrates of thalidomide (e.g., zinc-finger proteins)?[7] Or are they structurally similar to your intended target, suggesting a promiscuous warhead?
Step 2: Strategies to Improve PROTAC Selectivity
Based on the nature of the off-targets, several strategies can be employed to enhance selectivity.
-
Strategy A: Optimize the Target-Binding Warhead
-
Rationale: If off-targets are related to the POI, the warhead is likely the source of non-specificity.
-
Solution: Redesign the warhead to be more selective for your protein of interest. Even weak but selective binders can be converted into potent degraders, as the stability of the ternary complex can compensate for lower binary affinity.[8][11]
-
-
Strategy B: Modify the Linker
-
Rationale: The linker is crucial for establishing a productive and selective ternary complex. Its length and composition dictate the geometric arrangement between the E3 ligase and the target.[3][8]
-
Solution: Synthesize and test a panel of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG6) to find the optimal conformation that favors the on-target interaction over off-target ones.[9]
-
-
Strategy C: Modify the E3 Ligase Ligand
-
Rationale: If the primary off-targets are known thalidomide neo-substrates, modifying the CRBN-binding moiety can disrupt these undesired interactions.[6]
-
Solution: Recent studies have shown that adding chemical modifications at specific positions on the thalidomide phthalimide (B116566) ring (e.g., the C5 position) can reduce the degradation of off-target ZF proteins while maintaining or even enhancing on-target activity.[6][7][12]
-
-
Strategy D: Change the E3 Ligase
-
Rationale: Different E3 ligases have different endogenous substrates and may form more selective ternary complexes with your POI.[8]
-
Solution: Synthesize a new PROTAC using a ligand for a different E3 ligase, such as Von Hippel-Lindau (VHL). This is a common strategy to circumvent issues related to CRBN.[8][13]
-
Quantitative Data Summary
The following table provides representative data illustrating how modifications to a hypothetical PROTAC can influence its on-target potency and off-target effects.
| PROTAC Variant | Warhead Affinity (Kd) | On-Target DC50 | On-Target Dmax | Off-Target Hits (Proteomics) |
| Initial PROTAC (Thalidomide-PEG5-WarheadA) | 50 nM | 100 nM | 95% | 15 |
| Optimized Warhead (Thalidomide-PEG5-WarheadB) | 20 nM | 40 nM | 98% | 4 |
| Modified Linker (Thalidomide-PEG3-WarheadA) | 50 nM | 250 nM | 80% | 12 |
| Modified Ligand (C5-mod-Thalidomide-PEG5-WarheadA) | 50 nM | 90 nM | 96% | 5 (reduced ZF proteins) |
| Switched Ligase (VHL-PEG5-WarheadA) | 50 nM | 120 nM | 92% | 3 |
-
DC50: The concentration of PROTAC that results in 50% degradation of the target protein.[14]
-
Dmax: The maximum percentage of protein degradation achieved.[14]
-
Off-Target Hits: Number of significantly degraded proteins excluding the intended target, as identified by proteomics.
Visualizations
Signaling Pathway and Experimental Logic
Caption: PROTAC mechanism of action and potential for off-target binding.
Caption: Troubleshooting workflow for mitigating off-target PROTAC effects.
Key Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the reduction in the level of a target protein after PROTAC treatment.[14]
-
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (for target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
-
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of your PROTAC compound for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.
-
Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescence substrate and capture the signal using an imaging system.
-
Analysis: Re-probe the membrane for a loading control. Quantify band intensities using densitometry software. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the PROTAC is binding to its intended target protein within intact cells.[8][10]
-
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
-
Methodology:
-
Cell Treatment: Treat cells in suspension or adherent plates with the PROTAC at the desired concentration for a set time (e.g., 1-2 hours).
-
Heating: Aliquot the treated cells into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Fractionation: Separate the soluble protein fraction from the heat-induced aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein by Western blot.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated samples compared to the control indicates target engagement.[10]
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol confirms the formation of the Target-PROTAC-E3 ligase ternary complex in cells.[9][10]
-
Materials:
-
Cell culture reagents
-
PROTAC compound, vehicle control, and a proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody specific for the target protein or the E3 ligase (e.g., anti-CRBN)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC. To stabilize the complex and prevent degradation of the target, co-treat with a proteasome inhibitor like MG132 for 4-6 hours.[9]
-
Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for either the target protein or the E3 ligase overnight at 4°C.
-
Pull-down: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours to capture the antibody-protein complexes.[10]
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze the eluate by Western blot. Probe separate blots for the presence of the target protein, the E3 ligase, and any relevant tags to confirm that all three components were pulled down together.
-
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 2414905-34-1 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Application of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis, characterization, and biological evaluation of these complex molecules.
Frequently Asked Questions (FAQs)
Section 1: Synthesis and Chemical Purity
Q1: My amide coupling reaction to attach the linker to the thalidomide (B1683933) analog is low-yielding. What are the common causes and solutions?
Low yields in amide coupling reactions are a frequent challenge. Common causes include steric hindrance, inappropriate coupling reagents, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Choice of Coupling Reagents: Standard reagents like HATU or HOBt/EDC are generally effective. If you face difficulties, consider using a more potent coupling agent.
-
Base Selection: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA). Ensure you are using the minimum stoichiometric amount necessary, as excess base can cause racemization of the thalidomide analog[1].
-
Reaction Conditions: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions and racemization[1]. Monitor the reaction closely by LC-MS to avoid prolonged reaction times.
-
Protecting Groups: Ensure that all other reactive functional groups on your POI ligand and linker are appropriately protected to prevent unwanted side reactions.
Q2: I'm observing racemization of the chiral center on the thalidomide glutarimide (B196013) ring. Why is this happening and how can I prevent it?
The hydrogen on the chiral carbon of the glutarimide ring is acidic and can be abstracted by a base, leading to a planar enolate intermediate that results in a racemic mixture upon reprotonation[1]. This is a critical issue, as the (S)-enantiomer is predominantly responsible for binding to the Cereblon (CRBN) E3 ligase[1].
Prevention Strategies:
-
Avoid Strong Bases and High Temperatures: The primary cause of racemization is exposure to basic conditions, especially at elevated temperatures[1].
-
Minimize Base Concentration: Use the minimal amount of base (e.g., DIPEA) required for your coupling reactions[1].
-
Late-Stage Introduction: Introduce the chiral thalidomide or pomalidomide (B1683931) moiety as late as possible in your synthetic sequence to limit its exposure to potentially racemizing conditions[1].
-
Use Chirally Stable Analogs: Where possible, consider using thalidomide analogs that are less prone to racemization, such as those where the chiral proton is replaced[1].
-
Purification: Avoid basic conditions during workup and purification steps[1].
Section 2: Physicochemical Properties and Formulation
Q3: My purified PROTAC has very poor aqueous solubility. Why is this and how can I improve it for biological assays?
Poor aqueous solubility is one of the most common pitfalls for PROTACs. Their structure, which includes two often-lipophilic ligands and a linker, results in a high molecular weight (>700 Da) and significant lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space[2][3]. This leads to challenges in handling, formulation, and can cause misleading results in biological assays due to precipitation[2].
Strategies for Improvement:
-
Chemical Modification (During Synthesis):
-
Linker Composition: Incorporate hydrophilic motifs into the linker, such as polyethylene (B3416737) glycol (PEG) chains or polar functional groups[3][4].
-
Ionizable Groups: Introduce acidic or basic centers in the molecule to improve solubility in pH-controlled buffers.
-
-
Formulation Strategies (For Existing PROTACs):
-
Co-solvents: Use a small percentage (typically ≤1-5%) of an organic co-solvent like DMSO, ethanol, or PEG-400 in your aqueous buffer[2][4]. Always verify the tolerance of your assay system to the chosen co-solvent.
-
Amorphous Solid Dispersions (ASDs): For in vivo studies, formulating the PROTAC as an ASD with a polymer can prevent crystallization and enhance dissolution[2].
-
| Strategy | Approach | Advantage | Disadvantage |
| Linker Modification | Incorporate PEG units | Increases hydrophilicity and permeability | May alter ternary complex conformation |
| Formulation | Add co-solvents (e.g., DMSO) | Simple method for in vitro assays | May impact cell health or assay at higher % |
| Formulation | Use Amorphous Solid Dispersions | Significantly improves oral bioavailability | Requires specialized formulation expertise |
Q4: How do I accurately measure the solubility of my PROTAC?
Standard visual inspection can be misleading. It's crucial to use a quantitative method. The two main types are thermodynamic and kinetic solubility assays[2].
-
Thermodynamic Solubility: Measures the equilibrium solubility of the compound and is considered the "gold standard," though it is lower throughput[2].
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This method is high-throughput and often more relevant to screening protocols[2].
Section 3: Biological Activity and Troubleshooting
Q5: My PROTAC binds to the target protein and CRBN in binary assays, but it fails to induce target degradation in cells. What's wrong?
This is a classic PROTAC problem that points to a failure in forming a stable and productive ternary complex (Target-PROTAC-CRBN). Several factors, primarily related to the linker, can cause this issue[5].
Troubleshooting Workflow:
-
Re-evaluate the Linker:
-
Length and Rigidity: The linker might be too short, causing steric clash, or too long/flexible, leading to non-productive binding orientations where lysine (B10760008) residues on the target are not accessible for ubiquitination[5][6]. The empirical approach is often necessary, requiring the synthesis of a library of PROTACs with varying linker lengths and compositions[7].
-
Attachment Points: The vector chosen for connecting the linker to the warhead and E3 ligase ligand is critical. The exit vector should point away from the key binding interface and towards a solvent-exposed region[6].
-
-
Check for the "Hook Effect":
-
At very high concentrations, PROTACs can favor the formation of binary complexes (Target-PROTAC or CRBN-PROTAC) over the productive ternary complex, leading to reduced degradation[8][9]. Perform a full dose-response curve over a wide concentration range (e.g., 0.1 nM to 10 µM) to see if degradation improves at lower concentrations[8].
-
-
Verify Cellular Components:
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of CRBN. Low expression is a common reason for the failure of thalidomide-based PROTACs[9].
-
Cell Permeability: The PROTAC may have poor cell permeability, preventing it from reaching its intracellular target. Use assays like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement inside the cell[8].
-
Q6: My dose-response curve shows a "hook effect." How can I mitigate this?
The hook effect is an inherent characteristic of the PROTAC mechanism[5]. While it cannot be eliminated, its severity can be influenced by linker design. A well-designed linker can promote positive cooperativity, where the formation of the ternary complex is more stable than the individual binary complexes. This stabilizes the productive state and can reduce the hook effect[5].
Visual Guides and Workflows
Mechanism of Action and Synthetic Strategy
The core function of a thalidomide-based PROTAC is to hijack the CRL4^CRBN^ E3 ubiquitin ligase complex to induce degradation of a target protein.
Caption: General synthetic strategy and cellular mechanism of a thalidomide-based PROTAC.
Troubleshooting Workflow for Low Degradation
When faced with poor or no target degradation, a systematic approach is required to diagnose the issue.
Caption: A logical workflow for troubleshooting failed PROTAC-mediated degradation.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol measures the solubility of a PROTAC under conditions that mimic high-throughput screening.
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear plates
-
Plate shaker
-
Plate reader capable of measuring turbidity or light scattering
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved[2].
-
Serial Dilution: In a DMSO plate, create a serial dilution of the stock solution to generate a range of concentrations.
-
Dilution in Buffer: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions into the assay plate wells, which already contain the aqueous buffer (e.g., 198 µL). The final DMSO concentration should be low (e.g., 1%)[2].
-
Incubation: Seal the plate and shake for 1-2 hours at a controlled temperature (e.g., 25°C)[2].
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein and CRBN
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody for the protein of interest
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)[10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent (ECL) substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations and a vehicle control (DMSO) for a set time (e.g., 16-24 hours)[8].
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay to ensure equal loading[10][11].
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane[8].
-
Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody against the target protein overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[10].
-
Detection: Apply the ECL substrate and visualize the bands using an imaging system[9].
-
Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control, and then calculate the percentage of protein remaining relative to the vehicle-treated control[9][11].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Linker Selection in PROTAC Design: Thalidomide-O-PEG5-Tosyl vs. Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis-Targeting Chimeras (PROTACs) are critically dependent on the linker connecting the target protein binder and the E3 ligase ligand. This component is far more than a simple spacer; it profoundly influences the PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex required for protein degradation.[1][] This guide provides an objective, data-supported comparison between two common linker strategies: the hydrophilic Polyethylene Glycol (PEG) linker, exemplified by the ready-to-use building block Thalidomide-O-PEG5-Tosyl , and the hydrophobic alkyl chain linkers .
The Central Role of the Linker in PROTAC Function
A PROTAC's mechanism of action relies on its ability to induce proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker's length, flexibility, and chemical composition are pivotal in dictating the spatial orientation of the two proteins, which is essential for efficient ubiquitination.[1][3]
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Comparative Analysis: PEG vs. Alkyl Linkers
The most prevalent linker motifs in published PROTACs are PEG and alkyl chains.[4] While both can be effective, they confer distinct properties to the final molecule, creating a trade-off between solubility, permeability, and metabolic stability.
This compound (Representing PEG Linkers)
This is a commercially available chemical tool that incorporates the Cereblon (CRBN) E3 ligase ligand (thalidomide) with a 5-unit PEG chain, terminating in a tosyl group.[5][6][7] The tosyl group is a leaving group that readily reacts with nucleophiles (like amines or hydroxyls) on a warhead, simplifying one of the key synthetic steps in PROTAC assembly.[5][6]
-
Advantages:
-
Enhanced Hydrophilicity: PEG chains are known to improve the aqueous solubility of PROTACs, which is often a challenge due to their high molecular weight and lipophilicity.[][3]
-
Favorable Conformation: The gauche effect in PEG linkers can encourage the PROTAC to adopt folded, more compact conformations.[8] This can mask the molecule's polar surface area, potentially improving cell permeability despite the linker's inherent hydrophilicity.[8]
-
Synthetic Accessibility: Using a pre-functionalized building block like this compound streamlines synthesis.[9]
-
Good Biocompatibility: PEG is a well-established biocompatible polymer used in many drug delivery systems.[3]
-
-
Disadvantages:
-
Metabolic Stability: Ether bonds within the PEG chain can be susceptible to oxidative metabolism, potentially reducing the in vivo half-life of the PROTAC.[3][4]
-
Potential for Reduced Permeability: If the chain is too long or if the PROTAC does not adopt a folded conformation, the high polar surface area can impede passive diffusion across cell membranes.[]
-
Alkyl Linkers
Alkyl linkers are simple hydrocarbon chains (e.g., -(CH₂)n-) that are among the most common starting points for linker design due to their synthetic simplicity.[4]
-
Advantages:
-
Chemical Stability: The carbon-carbon bonds of alkyl chains are generally robust and resistant to metabolic degradation.[3]
-
Enhanced Hydrophobicity: The lipophilic nature of alkyl chains can improve cell membrane permeability, a critical factor for PROTAC efficacy.[10]
-
Synthetic Simplicity: Alkyl chains of varying lengths are straightforward to synthesize and incorporate.[3]
-
-
Disadvantages:
-
Poor Solubility: High lipophilicity from long alkyl chains can severely limit the aqueous solubility of the PROTAC, complicating formulation and potentially leading to non-specific binding.[1][][3]
-
Unfavorable Conformations: Alkyl chains tend to adopt more elongated, linear conformations, which can increase the molecule's overall size and polar surface area, potentially hindering permeability.[8]
-
Non-specific Binding: The hydrophobic nature may lead to increased off-target effects and non-specific protein binding.[1]
-
Caption: Logical relationship between linker type, inherent properties, and the resulting impact on key PROTAC performance metrics.
Data Presentation: Performance Comparison
Directly comparing PROTACs from different studies is challenging due to variations in targets, E3 ligases, and cell lines.[1] However, the following table summarizes representative data from the literature to illustrate the general performance trends associated with PEG and alkyl linkers.
| PROTAC Target | Linker Type & Length | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Key Observation | Reference |
| BRD4 | Pomalidomide-PEG4 -JQ1 | ~25 nM | >90% | Efficient degradation with good solubility. | N/A |
| BRD4 | Pomalidomide-Alkyl (11 atoms) -JQ1 | ~60 nM | >90% | Potent degradation but lower solubility noted. | N/A |
| ERα | Thalidomide-PEG (16 atoms) | Potent | High | A 16-atom PEG linker was significantly more potent in degrading ERα than a 12-atom PEG linker, highlighting the importance of optimal length. | [11] |
| CRBN (Homo-PROTAC) | Thalidomide-Alkyl (9 atoms) -Thalidomide | Weak Degradation | Low | Replacement of a 9-atom alkyl chain with three PEG units resulted in weaker CRBN degradation in one study. | [4] |
| TBK1 | VHL-PEG/Alkyl combo (>12 atoms) | Active | High | For this target, degradation was only observed with linkers longer than 12 atoms, demonstrating that sufficient length is crucial to span the proteins. | [4] |
Note: The data presented is illustrative and compiled from various sources to show general trends. DC₅₀ and Dₘₐₓ values are highly dependent on the specific PROTAC, target, and experimental conditions.
Experimental Protocols & Workflow
A systematic evaluation is essential to determine the optimal linker for a given PROTAC project. This involves synthesis, biochemical assays, and cell-based degradation experiments.
Caption: A typical experimental workflow for the design, synthesis, and evaluation of PROTACs with different linkers.
Protocol: Western Blot for Protein Degradation
This is the gold-standard assay to quantify PROTAC-induced protein degradation.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the target) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set time (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This in vitro assay assesses the ability of a compound to passively diffuse across an artificial lipid membrane.
-
Preparation of Donor Plate: Add the PROTAC compound (e.g., 100 µM in a buffer solution) to the wells of a 96-well microplate (the donor plate).
-
Preparation of Acceptor Plate: The filter of a 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. The wells of the corresponding acceptor plate are filled with buffer.
-
Incubation: The filter plate is placed on top of the donor plate, and this "sandwich" is then placed onto the acceptor plate. The entire assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Analysis: The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time. This provides a measure of passive permeability.
Conclusion and Recommendations
The choice between a PEG-based linker, such as that in this compound, and a traditional alkyl linker is a critical decision in PROTAC design that involves balancing competing physicochemical properties.
-
This compound (and PEG linkers in general) are an excellent choice when the parent molecule (warhead + E3 ligand) is highly lipophilic and suffers from poor solubility. The improved aqueous solubility and potential for favorable folded conformations can lead to a PROTAC with better overall properties.[3][8] However, researchers must be mindful of potential metabolic liabilities.[4]
-
Alkyl linkers are suitable for PROTACs where solubility is less of a concern and metabolic stability is paramount.[3] Their hydrophobicity can be advantageous for cell permeability, but this must be carefully optimized to avoid issues with solubility and non-specific binding.[1][]
Ultimately, a "one-size-fits-all" approach to linker design does not exist.[4] The optimal linker is dependent on the specific warhead and E3 ligase ligand pair. A successful strategy often involves the synthesis and parallel evaluation of a small library of PROTACs with both PEG and alkyl linkers of varying lengths to empirically determine the structure that yields the best balance of solubility, permeability, stability, and potent protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 2414905-34-1 | BroadPharm [broadpharm.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medkoo.com [medkoo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
The Influence of PEG Linker Length on PROTAC Potency: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the critical role of polyethylene (B3416737) glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs).
PROTACs have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation. This guide provides a comparative study of how PEG linker length influences PROTAC potency, supported by experimental data and detailed methodologies.
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
The potency of a PROTAC is primarily evaluated by two key metrics: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on PROTACs with varying PEG linker lengths targeting different proteins.
| Target Protein | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | 9 | >10 µM (IC50) | ~50 | [1] |
| 12 | ~5 µM (IC50) | ~75 | [1] | |
| 16 | ~1 µM (IC50) | ~95 | [1] | |
| 19 | ~5 µM (IC50) | ~70 | [1] | |
| 21 | >10 µM (IC50) | ~60 | [1] | |
| TANK-binding kinase 1 (TBK1) | < 12 | No degradation | - | [2][3] |
| 21 | 3 nM | 96 | [1][3] | |
| 29 | 292 nM | 76 | [1][3] | |
| Cyclin-dependent kinase 9 (CDK9) | Amide-containing chain | 0.10 µM (CDK942), 0.14 µM (CDK955) | - | [2][4] |
Note: For ERα, the data is presented as IC50 values from cell viability assays, which correlate with degradation. For TBK1 and CDK9, DC50 values represent direct measurement of protein degradation. The CDK9 degrader mentioned did not have a systematic variation of PEG linker length in the cited study but demonstrates the potency achievable with an optimized linker.
Mandatory Visualization
References
Validating PROTAC-Induced Protein Degradation with CRISPR Controls: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action for a Proteolysis-Targeting Chimera (PROTAC) is critical. This guide provides a comparative framework for validating PROTAC-induced protein degradation, emphasizing the use of CRISPR-Cas9 gene editing as a gold-standard control to ensure on-target activity and rule out confounding effects.
PROTACs represent a revolutionary therapeutic modality, inducing the degradation of specific proteins by co-opting the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules form a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][3] Given this unique mechanism, rigorous validation is essential to confirm that the observed degradation is a direct result of the intended PROTAC-E3 ligase-target protein interaction.
The Gold Standard: CRISPR-Mediated Validation
CRISPR-Cas9 technology offers an unparalleled method for validating a PROTAC's mechanism of action.[2] By generating knockout (KO) cell lines for either the target protein or the specific E3 ligase recruited by the PROTAC, researchers can perform definitive control experiments.[2][4]
The core principle is straightforward: if a PROTAC's activity is dependent on a specific E3 ligase, then knocking out that E3 ligase should abolish the degradation of the target protein.[2] Similarly, knocking out the target protein itself serves as a crucial control for antibody specificity in detection methods like Western Blotting.
Logical Framework for CRISPR-Based Validation
The use of CRISPR controls follows a clear logical progression to confirm the E3 ligase dependency of a PROTAC. This process ensures that the observed degradation is not an artifact or an off-target effect.
Caption: Logical workflow for validating E3 ligase dependency using CRISPR KO cells.
Quantitative Data Comparison
The most compelling evidence for a PROTAC's mechanism comes from the direct comparison of its effect in wild-type (WT) cells versus CRISPR-edited cells. This data is typically generated using techniques like Western Blotting or mass spectrometry to quantify protein levels.[5]
Table 1: Quantitative Analysis of Target Protein Degradation in WT vs. E3 Ligase KO Cells
| Cell Line | PROTAC Conc. (nM) | Target Protein Level (% of Control) | E3 Ligase Level (% of Control) |
| Wild-Type | 0 | 100 | 100 |
| 10 | 45 | 98 | |
| 100 | 15 | 102 | |
| 1000 | 8 | 99 | |
| E3 Ligase KO | 0 | 100 | <1 |
| 10 | 98 | <1 | |
| 100 | 95 | <1 | |
| 1000 | 96 | <1 |
Data is representative and compiled based on principles described in cited literature.[2]
As shown in Table 1, the PROTAC effectively degrades the target protein in a dose-dependent manner in wild-type cells. In contrast, in the E3 ligase knockout cells, the PROTAC has almost no effect on the target protein levels, confirming its dependency on the specific E3 ligase for its activity.[2]
Comparison with Other Validation Methods
While CRISPR provides the most definitive evidence, other orthogonal methods are valuable for building a comprehensive validation package.[1]
Table 2: Comparison of PROTAC Validation Methods
| Method | Principle | Advantages | Limitations |
| CRISPR KO | Genetic ablation of the E3 ligase or target protein.[2] | Provides unequivocal evidence of on-target mechanism; creates permanent, stable cell lines for consistent assays.[4] | Time-consuming to generate and validate cell lines; potential for off-target gene edits.[6] |
| Inactive Epimer/Control | A stereoisomer or analog of the PROTAC that cannot bind the target or E3 ligase. | Direct comparison to the active PROTAC; helps rule out non-specific toxicity. | Does not definitively prove E3 ligase dependency; requires separate chemical synthesis. |
| Competitive Inhibition | Pre-treatment with a high concentration of a ligand that binds the target or E3 ligase. | Can suggest target engagement and E3 ligase recruitment. | Incomplete inhibition can lead to ambiguous results; high compound concentrations may have off-target effects. |
| Global Proteomics (LC-MS/MS) | Unbiased, quantitative analysis of the entire proteome after PROTAC treatment.[1] | Gold standard for assessing selectivity and identifying off-target degradation.[1] | Technically demanding; data analysis is complex; may not detect all off-target effects. |
Visualizing the Molecular Mechanism and Experimental Workflow
Understanding the underlying biological process and the experimental steps is crucial for designing and interpreting validation studies.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between the target protein and an E3 ligase, leading to the formation of a ternary complex.[1][3] This proximity allows the E3 ligase to transfer ubiquitin to the target, marking it for degradation by the 26S proteasome.
Caption: PROTACs facilitate the formation of a ternary complex to induce target protein degradation.
Experimental Workflow for Validation
The process of validating a PROTAC using CRISPR involves a systematic workflow, from cell line generation to the final analysis of protein degradation.
Caption: Experimental workflow for PROTAC validation using CRISPR-generated knockout cell lines.
Detailed Experimental Protocols
Protocol 1: Generation of E3 Ligase Knockout Cell Line via CRISPR-Cas9
This protocol outlines the steps to create a stable knockout cell line, which is essential for validation experiments.[2]
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the E3 ligase gene.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the Cas9/sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target cell line with the lentivirus in the presence of polybrene.
-
-
Selection and Single-Cell Cloning:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single cells into 96-well plates via limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout Clones:
-
Expand single-cell clones.
-
Extract genomic DNA and perform Sanger sequencing to confirm the presence of insertions/deletions (indels) at the target site.
-
Perform a Western Blot using a validated antibody against the E3 ligase to confirm the complete absence of the protein.[2]
-
Protocol 2: Western Blot Analysis of PROTAC-Induced Degradation
This protocol is a standard method for quantifying changes in protein levels following PROTAC treatment.[1][7]
-
Cell Treatment and Lysis:
-
Plate wild-type and knockout cells and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
-
Protein Quantification:
-
Clear lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[7]
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[2]
-
-
Data Analysis:
-
Visualize protein bands using an ECL substrate and a chemiluminescence imager.[7]
-
Quantify band intensities using image analysis software. Normalize the target protein signal to the loading control signal. Express the protein levels in treated samples as a percentage of the vehicle-treated control.[2]
-
By employing this rigorous, multi-faceted approach centered on CRISPR-Cas9 controls, researchers can generate a high-confidence data package that unequivocally validates the on-target mechanism of their PROTAC molecules, a critical step in their development as potential therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. selectscience.net [selectscience.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Head-to-head comparison of different thalidomide-based E3 ligase ligands
A Head-to-Head Comparison of Thalidomide-Based E3 Ligase Ligands for Targeted Protein Degradation
For researchers, scientists, and drug development professionals engaged in targeted protein degradation, the selection of an E3 ligase ligand is a critical decision that profoundly impacts the potency, selectivity, and overall success of a Proteolysis Targeting Chimera (PROTAC). Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by the immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide (B1683929), pomalidomide (B1683931), and their derivatives.[1][2]
This guide provides a comprehensive, data-driven comparison of these foundational CRBN ligands. By presenting quantitative performance data, detailed experimental methodologies, and clear visual diagrams, this document aims to facilitate the rational design and selection of optimal thalidomide-based ligands for next-generation protein degraders.
Mechanism of Action: Hijacking the CRL4-CRBN Complex
Thalidomide-based PROTACs are heterobifunctional molecules that operate by inducing proximity between a target protein of interest (POI) and the CRBN E3 ubiquitin ligase. CRBN functions as the substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4CRBN) complex.[3][4] The binding of an IMiD-based ligand to CRBN alters its substrate specificity, enabling the recruitment of the POI (a "neosubstrate") via the other end of the PROTAC. This formation of a stable ternary complex (POI-PROTAC-CRBN) brings the target into close proximity to the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[5][6] This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[7]
Quantitative Performance Comparison
The efficacy of a CRBN ligand is determined by its binding affinity to the E3 ligase and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC. While direct comparisons are influenced by the target protein and linker, general trends show that lenalidomide and pomalidomide are more potent CRBN binders than the parent thalidomide.[5][8] Pomalidomide, in particular, often demonstrates superior potency in inducing the degradation of neosubstrates.[5]
Table 1: CRBN Ligand Binding Affinity
| Ligand | Assay Type | System | IC50 / KD | Reference(s) |
| Thalidomide | TR-FRET | Recombinant CRBN/DDB1 | ~22.4 nM (IC50) | [9] |
| Affinity Beads | U266 Cell Lysate | ~2 µM (IC50) | [8] | |
| Lenalidomide | TR-FRET | Recombinant CRBN/DDB1 | ~8.9 - 13.2 nM (IC50) | [9] |
| Affinity Beads | U266 Cell Lysate | ~2 µM (IC50) | [8] | |
| Pomalidomide | Affinity Beads | U266 Cell Lysate | ~2 µM (IC50) | [8] |
| Thermal Shift | Recombinant CRBN/DDB1 | More potent than Thalidomide | [8] |
Note: IC50 and KD values are context-dependent and can vary based on the assay format and experimental conditions.
Table 2: Comparative Degradation Efficacy of Representative PROTACs
The choice of CRBN ligand directly impacts the degradation performance of the final PROTAC. The following table compiles data for PROTACs targeting the same protein (BRD4) but utilizing different thalidomide-based ligands.
| PROTAC Name | CRBN Ligand | Target Protein | DC50 | Dmax | Cell Line | Reference(s) |
| dBET1 | Thalidomide Derivative | BRD4 | < 1 nM | >90% | Burkitt's Lymphoma | [10][11] |
| ARV-771 | Pomalidomide Derivative | BRD4 | Low nM range | >90% | 22Rv1 | [12] |
| PROTAC 4 | Pomalidomide Derivative | BRD4 | pM range | Not Specified | MV-4-11, MOLM-13 | [10] |
Note: Performance is highly dependent on the complete PROTAC structure, including the target binder and linker, not just the E3 ligand.
Logical Comparison of Ligand Characteristics
The selection between thalidomide, lenalidomide, and pomalidomide involves trade-offs in potency, selectivity, and synthetic accessibility. Pomalidomide is generally the most potent, but this can sometimes be associated with off-target effects, such as the degradation of endogenous zinc finger proteins.[5] Strategic linker placement, for example at the C5 position of the phthalimide (B116566) ring, can help mitigate these effects.[5]
Experimental Protocols
Detailed and robust experimental validation is essential for comparing and optimizing thalidomide-based degraders. Below are methodologies for key assays.
CRBN Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This competitive assay measures the binding affinity of a compound to the CRBN-DDB1 complex.[13]
Principle: The assay uses a GST-tagged human CRBN protein and a fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red). An anti-GST antibody labeled with a FRET donor (Europium cryptate) binds to CRBN. When the fluorescent tracer binds to CRBN, it brings the donor and acceptor fluorophores into proximity, generating a FRET signal. A test compound that binds to CRBN will compete with the tracer, causing a decrease in the FRET signal.[13]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, GST-tagged CRBN, anti-GST-Europium cryptate antibody, Thalidomide-Red tracer, and serial dilutions of test compounds.
-
Assay Plate Setup: Dispense test compounds into a low-volume 384-well white plate.
-
Protein Addition: Add a solution of GST-tagged CRBN to all wells.
-
Detection Reagent Addition: Add a pre-mixed solution of the anti-GST-Europium cryptate antibody and the Thalidomide-Red tracer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.[9]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Target Protein Degradation Assay (Western Blot)
This is the standard method for quantifying the reduction in target protein levels to determine DC50 and Dmax values.[14][15]
Protocol Outline:
-
Cell Treatment: Seed cells in multi-well plates and allow them to attach. Treat cells with serial dilutions of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).[16]
-
Lysate Preparation: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.[17]
-
Gel Electrophoresis: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.[14]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[14]
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot this against the PROTAC concentration and fit the data to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique that provides real-time kinetic data (kon, koff) and binding affinity (KD) for binary and ternary complex formation.[12][18]
Principle: An E3 ligase (e.g., biotinylated CRBN) is immobilized on a sensor chip. A solution containing the PROTAC and the target protein is flowed over the surface. The formation of the ternary complex on the chip surface causes a change in the refractive index, which is detected as a response signal.[7][19]
Protocol Outline:
-
Chip Preparation: Immobilize biotinylated CRBN onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis (Optional but Recommended):
-
Inject a series of concentrations of the PROTAC alone to measure its binary binding kinetics to CRBN.
-
In a separate experiment, immobilize the target protein and inject the PROTAC to measure the other binary interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized CRBN surface. The resulting sensorgrams represent the formation and dissociation of the ternary complex.[18]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate kinetic models to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (alpha, α), which is the ratio of the binary binding affinities to the ternary complex affinity. A value of α > 1 indicates positive cooperativity, suggesting the binding of the target protein and PROTAC to the E3 ligase is mutually beneficial.[12]
-
Conclusion
The selection of a thalidomide-based E3 ligase ligand is a cornerstone of successful PROTAC design. While thalidomide serves as the foundational scaffold, its derivatives, lenalidomide and pomalidomide, offer enhanced CRBN binding affinity and often lead to more potent protein degradation.[3][5] Pomalidomide frequently provides the highest potency, though careful design is required to manage potential off-target effects.[5] The ultimate choice depends on a multi-parameter optimization considering the specific target protein, the desired selectivity profile, and the overall properties of the PROTAC. The experimental protocols outlined in this guide provide a robust framework for the head-to-head evaluation of these critical building blocks, enabling the data-driven development of next-generation protein degraders.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. revvity.com [revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. aragen.com [aragen.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of prominent thalidomide-based Proteolysis Targeting Chimeras (PROTACs). By leveraging the E3 ubiquitin ligase Cereblon (CRBN), these molecules offer a novel therapeutic modality for targeted protein degradation. This document focuses on well-characterized BET (Bromodomain and Extra-Terminal) protein degraders, providing supporting experimental data and detailed methodologies to aid in the evaluation and development of next-generation protein degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a linker, and a thalidomide-derived ligand that recruits the CRBN E3 ubiquitin ligase. This ternary complex formation between the target protein, the PROTAC, and CRBN facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic degradation of target proteins, offering a distinct advantage over traditional occupancy-driven inhibitors.
Figure 1: Mechanism of action for thalidomide-based PROTACs.
Comparative In Vitro Efficacy
The in vitro efficacy of thalidomide-based PROTACs is typically assessed by their ability to induce the degradation of the target protein (quantified by DC50, the concentration required for 50% degradation) and their anti-proliferative effects in cancer cell lines (quantified by IC50, the concentration required for 50% inhibition of cell viability).
| PROTAC | Target | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| ARV-825 | BET Proteins | T-ALL cells | - | <100 | [1] |
| dBET1 | BET Proteins | MV4;11 | <100 | 140 | [2][3] |
| MZ1 | BET Proteins | ABC DLBCL | - | 49 | [4] |
| ZB-S-29 | SHP2 | - | 6.02 | - | [5] |
Comparative In Vivo Efficacy
The in vivo efficacy of these PROTACs is evaluated in preclinical xenograft models, where tumor growth inhibition or regression is the primary endpoint.
| PROTAC | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| ARV-825 | Neuroblastoma Xenograft | Mice | 5 mg/kg, daily | Significant reduction in tumor burden | [6][7] |
| ARV-825 | Thyroid Carcinoma Xenograft | SCID Mice | 5 or 25 mg/kg, daily (gavage) | Potent, dose-dependent TGI | [7][8] |
| dBET1 | Human AML Xenograft | Mice | 50 mg/kg, daily (i.p.) | Attenuated tumor progression | [2][3] |
| MZ1 | JQ1-resistant TNBC Xenograft | Mice | - | Prevented tumor progression | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental findings.
In Vitro Protein Degradation Assay (Western Blot)
Figure 2: Experimental workflow for Western Blot analysis of PROTAC-induced protein degradation.
Protocol:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).[10][11]
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[11] Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control and calculate the DC50 value.[11]
Cell Viability Assay
Figure 3: General experimental workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[12]
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC or vehicle control.[12]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.[12]
-
Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
Signal Detection: Measure luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[12]
In Vivo Xenograft Study
Figure 4: Workflow of a typical in vivo efficacy study for a PROTAC.
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice (e.g., SCID or nude mice).[7]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the animals into treatment and control groups.[7]
-
Dosing: Administer the PROTAC or vehicle control at the specified dose and schedule.[7]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform pharmacodynamic analysis (e.g., Western blot for target protein levels) to confirm target engagement and degradation in vivo.[13]
Conclusion
Thalidomide-based PROTACs have demonstrated superior efficacy in both in vitro and in vivo preclinical models compared to traditional small molecule inhibitors.[13] Their ability to induce catalytic degradation of target proteins leads to a more profound and sustained biological response. The data presented in this guide for exemplary PROTACs such as ARV-825, dBET1, and MZ1 highlight the therapeutic potential of this modality. Continued research and development in linkerology and E3 ligase biology will further expand the applicability and effectiveness of PROTACs in targeting a wide range of disease-causing proteins.
References
- 1. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of Ternary Complexes Formed with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins through the formation of ternary complexes has emerged as a revolutionary therapeutic modality. At the heart of this strategy lies the linker, a critical component that tethers a target protein binder to an E3 ubiquitin ligase recruiter, facilitating the formation of a productive ternary complex. The structural characteristics of this linker—its length, composition, and rigidity—profoundly influence the stability and efficacy of the resulting complex, ultimately dictating the efficiency of protein degradation. This guide provides an objective comparison of ternary complexes formed with different linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.
The Central Role of the Linker in Ternary Complex Formation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1][2] A PROTAC consists of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The formation of a stable POI-PROTAC-E3 ligase ternary complex is the cornerstone of this process, bringing the E3 ligase in close proximity to the target protein to facilitate its ubiquitination and subsequent degradation by the 26S proteasome.[3][4]
The linker is not merely a passive spacer; it plays an active and critical role in the formation and stability of this ternary complex.[5] An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, while a linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[5] Therefore, the optimization of linker properties is a key determinant of PROTAC success.
Data Presentation: Quantitative Comparison of Linker Effects
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[5] Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths targeting the bromodomain-containing protein 4 (BRD4) and Estrogen Receptor alpha (ERα).
| Table 1: Impact of Linker Length and Composition on BRD4 Degradation | ||||
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG | 12 | <1 | >90 |
| PROTAC 2 | PEG | 15 | ~5 | >90 |
| PROTAC 3 | Alkyl | 9 | Concentration-dependent decrease | Not specified |
| NC-1 | PEG-based | Not specified | 2.2 | 97 |
| IR-1 | PEG-based | Not specified | Potent | >90 |
| RC-3 | PEG-based | Not specified | Potent | >90 |
Data compiled from multiple sources.[5][6][7]
| Table 2: Impact of Linker Length on ERα Degradation | |||
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) |
| ERD-308 | Not specified | Not specified | 0.17 (MCF-7 cells) |
| ERE-PROTAC | None | 0 | < 5000 |
| 3T-ERE-PROTAC | Triazole | Not specified | Less effective than no linker |
| 6T-ERE-PROTAC | Triazole | Not specified | Less effective than no linker |
| PEG-ERE-PROTAC | PEG | Not specified | Less effective than no linker |
Data compiled from multiple sources.[8]
These data highlight that a "sweet spot" often exists for linker length, with both shorter and longer linkers resulting in reduced degradation efficacy. Furthermore, the composition of the linker, such as the use of polyethylene (B3416737) glycol (PEG) versus alkyl chains, can significantly impact a PROTAC's properties, including solubility and cell permeability, which in turn affects its degradation efficiency.[9][10]
Experimental Protocols
The structural and biophysical characterization of ternary complexes is crucial for understanding the molecular principles governing their formation and for the rational design of potent degraders. The following are detailed methodologies for key experiments cited in the analysis of these complexes.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions, allowing for the determination of binding affinities (KD) and kinetics (kon, koff) of both binary and ternary complexes.[11][12]
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.
-
Binary Interaction Analysis:
-
Flow the PROTAC over the immobilized E3 ligase at various concentrations to determine the binary binding affinity and kinetics.
-
In a separate experiment, flow the target protein over a sensor chip with immobilized PROTAC to determine the other binary interaction parameters.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgram data using appropriate binding models to calculate the affinity (KD) and kinetic rate constants (kon, koff) for the ternary complex formation. The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.[13]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC is a solution-based, label-free technique that measures the heat changes associated with biomolecular interactions, providing information on binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[14]
-
Sample Preparation: Prepare solutions of the E3 ligase and the target protein in the same buffer to minimize heat of dilution effects. The PROTAC is typically placed in the injection syringe.
-
Titration:
-
To measure binary interactions, titrate the PROTAC into the E3 ligase solution or the target protein solution.
-
To measure ternary complex formation, first form a binary complex by mixing the target protein and the PROTAC, and then titrate this complex into the E3 ligase solution.
-
-
Data Analysis: Integrate the heat-change peaks from the titration to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction. Cooperativity can be assessed by comparing the binding thermodynamics of the binary and ternary interactions.[14]
Protocol 3: X-Ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides atomic-level insights into the three-dimensional structure of the ternary complex, revealing the specific interactions between the PROTAC, the target protein, and the E3 ligase.[15]
-
Ternary Complex Formation and Purification: Mix the target protein, PROTAC, and E3 ligase in stoichiometric amounts to form the ternary complex. Purify the complex using size-exclusion chromatography to isolate the stable ternary complex from unbound components.[16]
-
Crystallization: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals of the purified ternary complex.[16]
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Solve the crystal structure using molecular replacement or other phasing methods to obtain a high-resolution 3D model of the ternary complex.[16]
Protocol 4: Quantitative Western Blotting for Protein Degradation Analysis
Western blotting is a fundamental technique used to quantify the levels of a target protein in cells after treatment with a PROTAC, allowing for the determination of DC50 and Dmax values.[4][17]
-
Cell Culture and Treatment: Plate cells expressing the target protein and treat them with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[17]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[4]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using a chemiluminescent substrate.[4]
-
-
Data Analysis: Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin). Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[4]
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the structural analysis of ternary complexes.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Ternary Complex Analysis.
Caption: Logical Relationship of Linker Properties.
References
- 1. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling | Semantic Scholar [semanticscholar.org]
- 13. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Click. Screen. Degrade. A Miniaturized D2B Workflow for rapid PROTAC Discovery | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Properties of PROTACs with Varying Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, plays a pivotal role in determining the overall efficacy, selectivity, and, critically, the pharmacokinetic (PK) properties of the PROTAC.[1] This guide provides an objective comparison of the pharmacokinetic profiles of PROTACs with varying linkers, supported by preclinical experimental data, to aid researchers in the rational design of future protein degraders.
The Influence of Linker Composition on PROTAC Pharmacokinetics
The linker's length, rigidity, and chemical composition significantly influence a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.[2] PROTACs, by their nature, are often large molecules that fall outside the traditional "rule of five" for oral bioavailability, making linker optimization a critical step in their development.[1]
-
Flexible Linkers (e.g., Alkyl, Polyethylene Glycol - PEG): These linkers can provide the necessary conformational flexibility for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[3] However, high flexibility can sometimes lead to poor physicochemical properties and increased susceptibility to metabolism.[4] PEG linkers, in particular, can enhance solubility.[4]
-
Rigid Linkers (e.g., incorporating Piperazine (B1678402), Phenyl Rings): More rigid linkers can pre-organize the PROTAC in a favorable conformation for ternary complex formation and can lead to improved metabolic stability and cellular permeability.[5][6] The inclusion of basic moieties like piperazine can also improve solubility.[7]
This guide will now delve into specific examples of PROTACs targeting different proteins, showcasing how linker modifications have impacted their pharmacokinetic profiles.
Comparative Pharmacokinetic Data of PROTACs
BRD4-Targeting PROTACs
Bromodomain and extraterminal domain (BET) proteins, particularly BRD4, are attractive targets in oncology. Several PROTACs have been developed to degrade these proteins, each with distinct linker chemistry.
| Parameter | ARV-771 | dBET1 | MZ1 |
| E3 Ligase Ligand | VHL | Cereblon (CRBN) | VHL |
| Linker Type | PEG-based | Alkyl-based | PEG-based |
| Dose & Route | 1 mg/kg IV (mice) | 50 mg/kg IP (mice) | 5 mg/kg IV (mice) |
| Cmax | - | 392 nM[5] | - |
| Tmax | - | 0.5 h[8] | - |
| AUC | 0.70 µM·h[8] | 2109 h*ng/mL (AUC_last)[8] | 3,760 nM·h[8] |
| Clearance (CL) | 24.0 mL/min/kg[8] | - | 20.7% of liver blood flow[8] |
| Half-life (t1/2) | - | 6.69 h (terminal)[8] | 1.04 h[8] |
| Oral Bioavailability (F) | - | - | Not suitable for oral administration[2] |
| Dose & Route | 10 mg/kg SC (mice) | - | 5 mg/kg SC (mice) |
| Cmax | 1.73 µM[8] | - | 2,070 nM[8] |
| Tmax | 1.0 h[8] | - | 0.5 h[8] |
| AUC | 7.3 µM·h[8] | - | - |
| Half-life (t1/2) | - | - | 2.95 h[8] |
| Bioavailability (F) | 100%[8] | - | - |
Table 1: Comparative Pharmacokinetic Parameters of BRD4-Targeting PROTACs in Mice.
Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
BTK is a key target in B-cell malignancies. The development of BTK-targeting PROTACs has focused on overcoming resistance to covalent BTK inhibitors.
| Parameter | NX-2127 | MT-802 |
| E3 Ligase Ligand | Cereblon (CRBN) | Cereblon (CRBN) |
| Linker Type | Rigidified linker | Alkyl-based |
| Dose & Route | 1 mg/kg IV (mice) | - |
| Cmax | 1.25 µM | - |
| Tmax | 0.08 h[1] | - |
| AUC (last) | 4.48 h·µM[1] | - |
| Half-life (t1/2) | 2.9 h[1] | - |
| Dose & Route | 10 mg/kg PO (mice) | - |
| Cmax | 1.28 µM[1] | - |
| Tmax | 6 h[1] | - |
| AUC (last) | 16 h·µM[1] | - |
| Half-life (t1/2) | 3.0 h[1] | - |
| Oral Bioavailability (F) | 36%[1] | - |
Table 2: Comparative Pharmacokinetic Parameters of BTK-Targeting PROTACs in Mice.
Androgen Receptor (AR)-Targeting PROTACs
The androgen receptor is a primary driver of prostate cancer. PROTACs offer a novel approach to target AR, including resistant forms.
| Parameter | ARD-2128 |
| E3 Ligase Ligand | Cereblon (CRBN) |
| Linker Type | Rigidified linker[9] |
| Dose & Route | 5 mg/kg PO (mice) |
| Cmax | 1304 ng/mL[10] |
| AUC (0-t) | 22361 ng·h/mL[10] |
| Half-life (t1/2) | 18.8 h[10] |
| Oral Bioavailability (F) | 67%[9][11][12] |
Table 3: Pharmacokinetic Parameters of an Orally Bioavailable AR-Targeting PROTAC in Mice.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of PROTAC pharmacokinetics.
In Vivo Pharmacokinetic Studies in Mice
-
Animal Models: Male CD-1 or BALB/c mice, typically 8-12 weeks of age, are commonly used. Animals are housed in a controlled environment with a standard diet and water ad libitum.[8]
-
Compound Formulation and Administration:
-
Intravenous (IV): PROTACs are often formulated in a vehicle such as a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline. The formulation is administered as a bolus injection into the tail vein.[8]
-
Oral (PO): For oral administration, PROTACs are typically formulated in a suspension, for example, with 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water.
-
Intraperitoneal (IP) and Subcutaneous (SC): Formulations for these routes are also prepared in appropriate vehicles to ensure solubility and stability.
-
-
Sample Collection: Blood samples are collected at various time points post-dosing via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the PROTAC are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve is prepared by spiking known concentrations of the PROTAC into blank plasma. An internal standard is used to ensure accuracy and precision.[8]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin. Key pharmacokinetic parameters including Cmax, Tmax, AUC, clearance, volume of distribution, and half-life are calculated.[8]
In Vitro Metabolic Stability Assay
-
System: Cryopreserved human hepatocytes are a common in vitro system to assess metabolic stability.
-
Procedure: The PROTAC is incubated with hepatocytes at 37°C over a time course (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Analysis: At each time point, the reaction is quenched, and the concentration of the parent PROTAC is quantified by LC-MS/MS.
-
Calculation: The in vitro half-life (t1/2) is determined from the rate of disappearance of the PROTAC.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for evaluating PROTAC pharmacokinetics.
Conclusion
The linker is a critical determinant of a PROTAC's pharmacokinetic profile. As demonstrated by the comparative data, modifications in linker length, rigidity, and chemical composition can lead to significant changes in key PK parameters such as clearance, half-life, and oral bioavailability. A systematic evaluation of different linker strategies, as outlined in the experimental workflow, is essential for the development of PROTACs with drug-like properties suitable for clinical advancement. The insights gained from these studies will continue to guide the rational design of the next generation of targeted protein degraders.
References
- 1. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
- 2. opnme.com [opnme.com]
- 3. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nurixtx.com [nurixtx.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Case studies of successful PROTAC development using Thalidomide-O-PEG5-Tosyl
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted drug discovery. These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component in the design of many successful PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, often achieved through the use of thalidomide (B1683933) and its derivatives. This guide provides a comparative analysis of PROTACs developed using a thalidomide-polyethylene glycol (PEG) linker system, with a focus on structures analogous to "Thalidomide-O-PEG5-Tosyl," against other prominent CRBN-recruiting PROTACs.
Case Study 1: BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a high-value target in oncology. Several potent PROTACs have been developed to induce its degradation. Here, we compare the performance of a well-characterized thalidomide-based PROTAC, dBET1, with the pomalidomide-based PROTAC, ARV-825. While dBET1 utilizes a linker containing PEG units, ARV-825 employs a pomalidomide-PEG linker structure.
Performance Data
| PROTAC | E3 Ligase Ligand | Linker Composition (Simplified) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide | PEG-containing linker | BRD4 | MV4;11 | ~100 | >95 | [1] |
| ARV-825 | Pomalidomide | PEG-containing linker | BRD4 | RS4;11 | <1 | >95 | [2] |
Key Observation: In this comparison, the pomalidomide-based PROTAC, ARV-825, demonstrates significantly higher potency in degrading BRD4 compared to the thalidomide-based dBET1. This highlights how variations in the E3 ligase ligand and linker can dramatically impact degradation efficiency.
Case Study 2: BTK Degradation
Bruton's tyrosine kinase (BTK) is a crucial mediator in B-cell receptor signaling and a validated target in various B-cell malignancies. PROTACs targeting BTK have shown promise in overcoming resistance to traditional inhibitors. Here, we examine a thalidomide-based BTK PROTAC with a PEG linker and compare its performance to a pomalidomide-based counterpart.
Performance Data
| PROTAC | E3 Ligase Ligand | Linker Composition (Simplified) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Thalidomide-PEG-BTKi | Thalidomide | PEG linker | BTK | MOLM-14 | ~200 | >90 | [3] |
| Pomalidomide-PEG-BTKi | Pomalidomide | PEG5 linker | BTK | MOLM-14 | Not explicitly stated, but effective at 200 nM | >90 | [3] |
Key Observation: Both thalidomide and pomalidomide-based PROTACs can effectively degrade BTK. While a direct DC50 comparison is not available from the provided reference, the data indicates that both achieve significant degradation at similar concentrations. The choice of linker length and composition is critical for optimizing the ternary complex formation and subsequent degradation.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance.
Western Blot for Protein Degradation Assessment
This is a fundamental assay to quantify the extent of target protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
Cell Viability Assay
This assay assesses the functional consequence of target protein degradation on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[4]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the PROTAC-induced interaction between the target protein and the E3 ligase.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein, coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze by Western blotting using antibodies against both the target protein and the E3 ligase. The presence of both proteins in the eluate confirms the formation of the ternary complex.[5]
Visualizations
Signaling Pathways
Caption: BRD4 recognizes acetylated histones and promotes transcription of target genes like c-Myc.
Caption: BTK is a key kinase in B-cell receptor signaling, leading to NF-κB activation.[6][7]
Experimental Workflows
Caption: Workflow of PROTAC action from ternary complex formation to experimental validation.
Caption: Step-by-step workflow for Western Blot analysis of protein degradation.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phospholipase C-gamma 2 couples Bruton's tyrosine kinase to the NF-kappaB signaling pathway in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Thalidomide-O-PEG5-Tosyl
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of highly potent compounds such as Thalidomide-O-PEG5-Tosyl are critical for ensuring both laboratory safety and environmental protection. This molecule, which incorporates the Thalidomide-based cereblon ligand, is utilized in Proteolysis Targeting Chimeras (PROTACs) and must be handled with extreme caution due to the known teratogenic effects of thalidomide (B1683933) and its derivatives.[1][2][3] Adherence to the following procedural, step-by-step guidance is imperative for the safe handling and disposal of this compound.
Core Safety Principles and Hazard Assessment
Thalidomide and its analogs are classified as highly potent and hazardous compounds, with the primary health concern being their teratogenic potential, which can cause severe birth defects.[1][4] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is biologically active and hazardous.
Hazard Identification:
-
Teratogenicity: May lead to severe birth defects if exposure occurs during pregnancy.[1] Strict containment and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
-
Acute Toxicity: Potential for adverse health effects from short-term exposure.[1] It is crucial to avoid the generation of dust or aerosols by handling the compound in a certified chemical fume hood.[1]
-
Environmental Hazard: If released, it has the potential to harm aquatic life and ecosystems.[1] This compound must be disposed of as hazardous chemical waste and should not be discarded down the drain or in general trash.[1]
Personal Protective Equipment (PPE) Protocol
A comprehensive, multi-layered approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption. The outer layer can be safely removed if contamination occurs.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or airborne particles of the compound.[1][3] |
| Lab Coat | A protective lab coat, preferably disposable. | Protects from spills and contamination of personal clothing.[2][3] |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher). | Essential when handling the solid compound or if there is a risk of aerosol or dust generation.[2][3] |
Step-by-Step Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste. All disposal activities must be conducted in strict accordance with local, regional, and national regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.[5]
Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Container:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the solvents used.
-
Label the container with "Hazardous Waste: this compound" and include appropriate hazard symbols (e.g., toxic, teratogen).[3] Do not use chemical formulas or abbreviations on the primary label.[3]
-
-
Segregation of Waste Streams:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.[1] Do not mix with other chemical waste streams unless explicitly approved by your EHS department.[1][5]
-
Sharps: Any syringes or needles used must be disposed of in a designated sharps container for hazardous chemical waste. If the syringe contains any residual drug, it must be treated as bulk hazardous waste.[6]
-
-
Container Management and Storage:
-
Keep waste containers securely sealed when not in use.[5]
-
Wipe the exterior of the container to remove any potential external contamination before moving it.[1]
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.[1][2][5]
-
-
Final Disposal:
Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Non-essential personnel should leave the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Use an absorbent material to contain the spill.[2]
-
Clean: While wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[2][3]
-
Decontaminate: Clean the spill area with a suitable solvent or a detergent solution followed by a thorough rinsing with water.[3][6]
-
Dispose: All contaminated materials must be disposed of as hazardous waste.[3]
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following diagrams illustrate the procedural flow and logical relationships involved in the safe handling and disposal of this compound.
Caption: Workflow for the Safe Disposal of this compound.
Caption: Logical Relationship of Waste Segregation and Disposal.
References
Personal protective equipment for handling Thalidomide-O-PEG5-Tosyl
Essential Safety and Handling Guide for Thalidomide-O-PEG5-Tosyl
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound. Given the potent nature of thalidomide (B1683933) and its derivatives, adherence to these protocols is essential to ensure personnel safety and environmental protection. Thalidomide is a known human teratogen and is classified as a potent pharmaceutical compound requiring stringent handling procedures.[1][2][3][4]
Immediate Safety and Handling Precautions
All work with this compound must be conducted in a designated and controlled laboratory environment by trained personnel. A thorough risk assessment should be completed before any handling of the compound.
Engineering Controls:
-
Fume Hood: All manipulations of the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Glove Bag/Box: For procedures with a higher risk of aerosol generation, such as weighing the powdered form, a containment glove bag or glove box is recommended to provide an additional layer of protection.[6]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against accidental exposure.[7] The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles with side shields. A full-face shield may be necessary for splash hazards.[8][9]
-
Hand Protection: Chemical-resistant gloves are required. Double-gloving is highly recommended.[8] Nitrile gloves are a suitable option.[9] Gloves should be inspected before use and changed frequently, especially if contaminated.[10][11]
-
Body Protection: An impervious, long-sleeved lab coat or gown that closes in the back is required.[8][12] For extensive handling, disposable coveralls (e.g., "bunny suits") offer enhanced protection.[12]
-
Respiratory Protection: When handling the compound in its powdered form or when there is a risk of aerosolization, a suitable respirator (e.g., N95 or higher) is necessary.[12] Surgical masks do not provide adequate respiratory protection.[12]
-
Foot Protection: Fully enclosed shoes are mandatory.[10] Shoe covers should be worn in designated areas.[12]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare all required equipment and reagents before handling the compound.
-
Have a spill kit and emergency procedures readily accessible.
-
-
Weighing and Reconstitution:
-
If possible, use a containment system like a glove bag for weighing the solid compound.[6]
-
To minimize dust formation, carefully handle the solid.
-
When reconstituting, add the solvent slowly and carefully to the solid to avoid splashing.
-
-
Experimental Use:
-
Conduct all experimental procedures within the designated fume hood.
-
Keep all containers with the compound tightly sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent like ethanol (B145695) or methanol (B129727) can be used for an initial rinse, followed by a thorough wash with laboratory-grade detergent and water.[8]
-
Remove PPE carefully to avoid cross-contamination. Dispose of disposable PPE as hazardous waste. Reusable PPE should be decontaminated according to established procedures.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
-
Disposal Plan
Waste containing this compound must be treated as hazardous and cytotoxic waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]
-
Solid Waste: All contaminated solid materials (e.g., gloves, wipes, pipette tips, disposable lab coats) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container.[8]
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of it down the drain.[8]
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated cytotoxic sharps container.[8]
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7]
Data Presentation
| Safety Aspect | Recommendation | Rationale |
| Primary Hazard | Teratogen, Potent Compound | Thalidomide is a known teratogen and can cause severe birth defects.[3][4] |
| Engineering Controls | Chemical Fume Hood, Glove Bag/Box | To prevent inhalation of aerosols and powders.[5][6] |
| Eye Protection | Safety Goggles with Side Shields | To protect eyes from splashes and airborne particles.[8] |
| Hand Protection | Double-gloving with Chemical-Resistant Gloves | To prevent skin contact and absorption.[8] |
| Body Protection | Impervious Lab Coat/Gown, Disposable Coveralls | To protect skin and clothing from contamination.[12] |
| Respiratory Protection | N95 Respirator or higher | Required when handling powders or generating aerosols.[12] |
| Waste Disposal | Segregated Cytotoxic/Hazardous Waste | To prevent environmental contamination and accidental exposure.[7][8] |
Mandatory Visualization
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developmental toxicity - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aiha.org [aiha.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
